TA-606
Description
Properties
Molecular Formula |
C33H40ClN7O6 |
|---|---|
Molecular Weight |
666.2 g/mol |
IUPAC Name |
pentan-3-yloxycarbonyloxymethyl 5-acetyl-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-6,7-dihydro-4H-imidazo[4,5-c]pyridine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C33H39N7O6.ClH/c1-5-10-28-34-27-17-18-39(21(4)41)30(32(42)44-20-45-33(43)46-24(6-2)7-3)29(27)40(28)19-22-13-15-23(16-14-22)25-11-8-9-12-26(25)31-35-37-38-36-31;/h8-9,11-16,24,30H,5-7,10,17-20H2,1-4H3,(H,35,36,37,38);1H |
InChI Key |
GEUFBLVOYZGVMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(N(CC2)C(=O)C)C(=O)OCOC(=O)OC(CC)CC.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TA-606, TA 606, TA606, TA-606 free |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Identity of TA-606: An Angiotensin II Receptor Antagonist, Not an NR2B Subunit Modulator
A comprehensive review of scientific literature reveals that the compound designated as TA-606 is consistently identified as a potent angiotensin II receptor antagonist. Contrary to the proposed topic, there is no available evidence to support a mechanism of action for this compound on the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor.
Initial investigations into the pharmacology of this compound unequivocally categorize it as a cardiovascular agent. Specifically, this compound is a prodrug that is converted in the body to its active form, 606A.[1][2] This active metabolite exhibits high affinity and selectivity for the angiotensin II type 1 (AT1) receptor, thereby blocking the vasoconstrictive and other hypertensive effects of angiotensin II.[1][2]
The primary therapeutic application of this compound, as indicated by research, is in the management of hypertension.[2] Studies in animal models have demonstrated its efficacy in lowering blood pressure.[2]
In contrast, a thorough search of pharmacological databases and scientific publications yielded no information linking this compound to the NMDA receptor or any of its subunits, including the NR2B (also known as GluN2B) subunit. The NMDA receptor is a glutamate-gated ion channel in the central nervous system crucial for synaptic plasticity, learning, and memory.[3][4][5] Antagonists of the NR2B subunit are a distinct class of compounds investigated for their potential in treating various neurological and psychiatric disorders, such as depression and neurodegenerative diseases.[3][6][7][8]
Known NR2B Subunit Antagonists
For researchers, scientists, and drug development professionals interested in the modulation of the NR2B subunit, a number of well-characterized antagonists exist. These include, but are not limited to:
-
Ifenprodil: A phenylethanolamine derivative that acts as a non-competitive, subunit-selective antagonist at the NR2B receptor.[3][9][10]
-
Traxoprodil (CP-101,606): A potent and selective NR2B antagonist that has been investigated in clinical trials for treatment-resistant depression.[6][11]
-
Ro 25-6981: A high-affinity selective antagonist for the NR2B subunit.[7]
-
CERC-301 (MK-0657): Another selective NR2B antagonist that has been explored for its potential antidepressant effects.[6]
Conclusion
The available scientific evidence firmly establishes this compound as an angiotensin II receptor antagonist with a clear mechanism of action related to the cardiovascular system. There is a complete absence of data to support any interaction with the NR2B subunit of the NMDA receptor. Researchers investigating the modulation of the NR2B subunit should focus on the established classes of antagonists developed for this specific target.
Due to the lack of information on the requested topic of "this compound mechanism of action on NR2B subunit," it is not possible to provide an in-depth technical guide, quantitative data tables, experimental protocols, or signaling pathway diagrams as originally requested. The fundamental premise of the topic is not supported by the current body of scientific literature.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacologic profile of this compound, a novel angiotensin II-receptor antagonist in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. NMDA receptor - Wikipedia [en.wikipedia.org]
- 5. NMDAR Modulators – The Liotta Research Group [liottaresearch.org]
- 6. What GluN2B antagonists are in clinical trials currently? [synapse.patsnap.com]
- 7. pnas.org [pnas.org]
- 8. GluN2B subunit selective N-methyl-D-aspartate receptor ligands: Democratizing recent progress to assist the development of novel neurotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The discovery of subunit-selective GluN1/GluN2B NMDAR antagonist via pharmacophere-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Allosteric modulators of NR2B-containing NMDA receptors: molecular mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Selective NMDA Receptor GluN2B Subunit Antagonist CP-101,606 with Antidepressant Properties Modulates Cytochrome P450 Expression in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to CP-101,606: A Selective NMDA Receptor Antagonist
This technical guide provides a comprehensive overview of CP-101,606 (also known as traxoprodil), a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit. Developed by Pfizer, CP-101,606 has been investigated for its therapeutic potential in a range of neurological and psychiatric disorders, including traumatic brain injury, stroke, Parkinson's disease, and depression. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's mechanism of action, pharmacological properties, experimental protocols, and clinical findings.
Core Concepts and Mechanism of Action
CP-101,606 is a non-competitive antagonist of the NMDA receptor, exhibiting high selectivity for receptors containing the NR2B subunit.[1] The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neuropathological conditions.
The NMDA receptor is a heterotetrameric complex typically composed of two NR1 subunits and two NR2 subunits. The NR2 subunit composition (NR2A, NR2B, NR2C, or NR2D) dictates the receptor's pharmacological and biophysical properties. CP-101,606's selectivity for the NR2B subunit was thought to offer a therapeutic advantage by targeting pathological NMDA receptor activity while potentially sparing the physiological functions mediated by other NR2 subtypes, thereby reducing side effects associated with non-selective NMDA receptor antagonists.[2]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for CP-101,606, providing a comparative overview of its binding affinity, efficacy in preclinical models, and pharmacokinetic parameters.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Value | Species/System | Reference |
| IC50 (Glutamate-induced toxicity) | 11 nM | Cultured rat hippocampal neurons | [2] |
| 35 nM (post-glutamate) | Cultured rat hippocampal neurons | [2] | |
| Kd ([³H]CP-101,606 binding) | 4.2 nM | Adult rodent forebrain | [3] |
| 6.0 nM | Recombinant NR1/NR2B receptors (HEK 293 cells) | [3] | |
| Selectivity | No high-affinity binding | NR1, NR2A, NR2B subunits alone or NR1/NR2A receptors | [3] |
| Lower affinity | Ternary NR1/NR2A/NR2B complexes | [4] |
Table 2: Preclinical Efficacy Data
| Model | Species | Dose Range | Effect | Reference |
| Forced Swim Test (Antidepressant model) | Mouse | 20 and 40 mg/kg | Significant reduction in immobility time | [5] |
| Haloperidol-induced catalepsy (Parkinson's model) | Rat | ED50 < 1 mg/kg | Blockade of catalepsy | |
| NMDA-induced c-fos expression | Mouse | 1 mg/kg | Complete inhibition | |
| Cortical Spreading Depression | Rat | Not specified | Complete blockade | [1] |
| PTZ-induced seizures | Not specified | 20 nM (i.c.v.) | Increased latency to generalized seizures | |
| 60 mg/kg (p.o.) | Increased latency and decreased duration of seizures | |||
| Morris Water Maze (Spatial Memory) | Rat | 60 mg/kg (p.o.) | No impairment of acquisition or memory | [6] |
Table 3: Human Pharmacokinetic Parameters
| Parameter | CYP2D6 Extensive Metabolizers | CYP2D6 Poor Metabolizers | Reference |
| Terminal Elimination Half-life (t½) | 2.8 hours | 26.9 hours | |
| Recovery of Administered Dose | 61% | 89% | |
| Urinary Excretion | 52% | 86% | |
| Unchanged Drug in Excreta | ~7% | ~50% |
Table 4: Clinical Trial Dose and Efficacy (Major Depressive Disorder)
| Study Design | Treatment Group | Dose | Primary Outcome (MADRS score change from baseline) | Response Rate (HDRS) | Reference |
| Randomized, double-blind, placebo-controlled | CP-101,606 | Single IV infusion | Greater decrease than placebo (mean difference: 8.6) | 60% | [7] |
| Placebo | Single IV infusion | - | 20% | [7] |
Table 5: Clinical Trial Dose and Efficacy (Parkinson's Disease with Dyskinesia)
| Study Design | Treatment Group | Dose | Effect on Dyskinesia | Effect on Parkinsonism | Reference |
| Randomized, double-blind, placebo-controlled | CP-101,606 (Low Dose) | 0.25 mg/kg/hr for 2h, then 0.12 mg/kg/hr for 2h | ~30% reduction in maximum severity | No improvement | [8] |
| CP-101,606 (High Dose) | 0.75 mg/kg/hr for 2h, then 0.36 mg/kg/hr for 2h | ~30% reduction in maximum severity | No improvement | [8] | |
| Placebo | Matching infusion | - | - | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of CP-101,606.
Radioligand Binding Assay for NR2B Receptor Affinity
This protocol is adapted from general radioligand binding assay procedures and specific details from studies on NR2B antagonists.
Objective: To determine the binding affinity (Ki) of CP-101,606 for the NR2B subunit of the NMDA receptor.
Materials:
-
Membrane Preparation: Forebrain tissue from adult rodents or HEK 293 cells expressing recombinant human NR1/NR2B receptors.
-
Radioligand: [³H]CP-101,606 or another suitable NR2B-selective radioligand like [³H]ifenprodil.
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4).
-
Wash Buffer: Cold 50 mM Tris-HCl (pH 7.4).
-
Non-specific binding control: A high concentration of a non-radiolabeled NR2B antagonist (e.g., 10 µM ifenprodil).
-
Test Compound: CP-101,606 at various concentrations.
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation:
-
Homogenize tissue or cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh binding buffer and repeat the centrifugation.
-
Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Reaction:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.
-
Total Binding: Add membrane preparation, radioligand (at a concentration close to its Kd), and binding buffer.
-
Non-specific Binding: Add membrane preparation, radioligand, and the non-specific binding control.
-
Competition Binding: Add membrane preparation, radioligand, and varying concentrations of CP-101,606.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) pre-soaked in wash buffer using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of CP-101,606 that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the procedure for assessing the effect of CP-101,606 on NMDA receptor-mediated currents in cultured neurons or brain slices.
Objective: To characterize the inhibitory effect of CP-101,606 on NMDA receptor-mediated currents.
Materials:
-
Cell Preparation: Primary cultured neurons (e.g., hippocampal or cortical neurons) or acute brain slices.
-
External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose, bubbled with 95% O₂/5% CO₂.
-
Internal (Pipette) Solution: Containing (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, and 0.3 Na-GTP, with pH adjusted to 7.2 with CsOH.
-
Agonists: NMDA and glycine.
-
Test Compound: CP-101,606.
-
Instrumentation: Patch-clamp amplifier, micromanipulator, perfusion system, and microscope.
Procedure:
-
Preparation:
-
Prepare cultured neurons on coverslips or obtain acute brain slices using a vibratome.
-
Place the preparation in the recording chamber on the microscope stage and continuously perfuse with external solution.
-
-
Patch-Clamp Recording:
-
Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Under visual guidance, approach a neuron with the micropipette and form a high-resistance (>1 GΩ) seal (giga-seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -70 mV.
-
-
Eliciting and Recording NMDA Currents:
-
To isolate NMDA receptor currents, the external solution should be nominally Mg²⁺-free, and antagonists for AMPA/kainate receptors (e.g., CNQX) and GABA-A receptors (e.g., picrotoxin) should be included.
-
Apply a brief pulse of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) using a local perfusion system to evoke an inward current.
-
-
Application of CP-101,606:
-
After obtaining a stable baseline of NMDA-evoked currents, co-apply CP-101,606 at various concentrations with the NMDA/glycine solution.
-
Record the NMDA-evoked currents in the presence of different concentrations of CP-101,606.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of CP-101,606.
-
Calculate the percentage of inhibition for each concentration of CP-101,606.
-
Plot the percentage of inhibition against the logarithm of the CP-101,606 concentration to generate a dose-response curve and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to CP-101,606.
Proposed Signaling Pathway of CP-101,606 in Antidepressant-like Effects
Caption: Proposed signaling cascade of CP-101,606's antidepressant-like effects.
Experimental Workflow for Preclinical Evaluation of CP-101,606
Caption: A typical workflow for the preclinical evaluation of CP-101,606.
Conclusion
CP-101,606 remains a significant research tool for understanding the role of the NR2B subunit in health and disease. Its high selectivity has provided valuable insights into the potential for developing more targeted therapies for a variety of CNS disorders. Despite its clinical development being halted, the data gathered from preclinical and clinical studies on CP-101,606 continue to inform the development of next-generation NMDA receptor modulators with improved safety and efficacy profiles. This technical guide serves as a comprehensive resource for researchers and drug developers working in this important area of neuroscience.
References
- 1. CP-101,606, an NR2B subunit selective NMDA receptor antagonist, inhibits NMDA and injury induced c-fos expression and cortical spreading depression in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CP-101606 Pfizer Inc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the subtype selectivity of CP-101,606: evidence for two classes of NR2B-selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antidepressant-like effect of CP-101,606: Evidence of mTOR pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of (+/-)-CP-101,606, an NMDA receptor NR2B subunit selective antagonist, in the Morris watermaze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of a NR2B Selective NMDA Glutamate Antagonist, CP-101,606, on Dyskinesia and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
Traxoprodil's In Vitro Neuroprotective Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traxoprodil (formerly CP-101,606) is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, demonstrating a high affinity for the GluN2B subunit.[1][2] This selectivity has positioned Traxoprodil as a compound of significant interest for its neuroprotective potential, particularly in conditions associated with glutamate excitotoxicity, such as stroke and traumatic brain injury.[2] Glutamate, the primary excitatory neurotransmitter in the central nervous system, can trigger neuronal death when present in excessive concentrations, a phenomenon central to the pathophysiology of various neurological disorders.[1][3] Traxoprodil's mechanism of action centers on mitigating this glutamate-induced damage. This technical guide provides an in-depth overview of the in vitro neuroprotective effects of Traxoprodil, detailing its mechanism, quantitative efficacy, relevant experimental protocols, and associated signaling pathways.
Core Mechanism of Neuroprotection
Traxoprodil exerts its neuroprotective effects by specifically targeting and blocking NMDA receptors containing the GluN2B subunit.[1] Overactivation of these receptors by glutamate leads to a massive influx of calcium ions (Ca2+) into neurons.[1] This calcium overload triggers a cascade of detrimental intracellular events, including the activation of proteases, the generation of free radicals, and the initiation of apoptotic pathways, ultimately culminating in neuronal death.[3] By antagonizing the GluN2B subunit, Traxoprodil shortens the time and frequency of the NMDA receptor channel opening, thereby preventing this damaging influx of calcium and subsequent neuronal damage.[1]
Quantitative Data on In Vitro Neuroprotection
| Parameter | Cell Type | Insult | Assay | Value | Reference |
| IC50 | Cultured Hippocampal Neurons | Glutamate | Cell Viability | 10 nM | [4] |
Experimental Protocols
The following sections detail the methodologies for key in vitro experiments used to assess the neuroprotective effects of NMDA receptor antagonists like Traxoprodil against glutamate-induced excitotoxicity.
Primary Cortical Neuron Culture
-
Objective: To establish a primary neuronal cell culture for excitotoxicity studies.
-
Methodology:
-
Primary cortical neurons are typically harvested from embryonic or neonatal rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
The cortical tissue is dissected, dissociated mechanically and enzymatically (e.g., using trypsin or papain) to obtain a single-cell suspension.
-
Cells are plated onto culture dishes or coverslips pre-coated with an adhesion-promoting substrate like poly-D-lysine or laminin.
-
Neurons are maintained in a specialized neurobasal medium supplemented with factors like B27, L-glutamine, and penicillin-streptomycin.
-
Cultures are incubated at 37°C in a humidified atmosphere of 5% CO2. Experiments are typically performed on mature cultures (e.g., 7-14 days in vitro).
-
Glutamate-Induced Excitotoxicity Assay
-
Objective: To induce neuronal death via glutamate overstimulation to test the neuroprotective effects of a compound.
-
Methodology:
-
Primary cortical neurons are pre-incubated with various concentrations of Traxoprodil or a vehicle control for a specified period (e.g., 1-24 hours).
-
The culture medium is then replaced with a medium containing a toxic concentration of glutamate (e.g., 50-100 µM) and the test compound. The duration of glutamate exposure can vary from minutes to hours.
-
Following the glutamate insult, the medium is replaced with a glutamate-free culture medium containing the test compound, and the cells are incubated for a further 24 hours.
-
Neuronal viability or death is then assessed using various assays.
-
Assessment of Cell Viability and Cell Death
-
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay (Cell Viability)
-
Principle: This colorimetric assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Protocol:
-
After the excitotoxicity protocol, MTT solution is added to each well and incubated for 2-4 hours.
-
A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Higher absorbance values correlate with higher cell viability.
-
-
-
b) Lactate Dehydrogenase (LDH) Release Assay (Cell Death)
-
Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage (necrosis). The amount of LDH in the medium is proportional to the number of dead cells.
-
Protocol:
-
A sample of the culture medium is collected from each well after the excitotoxicity protocol.
-
The LDH activity in the medium is measured by a coupled enzymatic reaction. LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The rate of NADH formation is measured spectrophotometrically at 340 nm.
-
Higher LDH release indicates greater cell death.
-
-
Signaling Pathways
While the primary neuroprotective mechanism of Traxoprodil is the direct blockade of GluN2B-containing NMDA receptors, downstream signaling pathways are also implicated in its broader cellular effects, particularly its antidepressant-like actions. The relevance of these pathways to its direct in vitro neuroprotective effects against excitotoxicity is an area for further investigation.
BDNF/ERK/CREB Signaling Pathway
Studies on the antidepressant-like effects of Traxoprodil have shown its ability to modulate the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[5][6] This pathway is crucial for neuronal survival, growth, and synaptic plasticity.
-
Mechanism: Traxoprodil administration has been shown to increase the expression of BDNF.[5] BDNF then binds to its receptor, TrkB, leading to the activation of the Extracellular signal-regulated kinase (ERK) pathway. Activated ERK can then phosphorylate and activate the cAMP response element-binding protein (CREB), a transcription factor that promotes the expression of genes involved in neuronal survival and function.[5][6]
AKT/FOXO/Bim Signaling Pathway
The PI3K/AKT signaling pathway is another critical cascade for cell survival that has been linked to the effects of Traxoprodil.[5][6]
-
Mechanism: Activation of the AKT pathway can lead to the phosphorylation and inhibition of Forkhead box O (FOXO) transcription factors.[5] In their unphosphorylated state, FOXO proteins can translocate to the nucleus and induce the expression of pro-apoptotic genes, such as Bim (Bcl-2-like protein 11). By inhibiting FOXO, Traxoprodil may suppress the expression of Bim and thereby prevent apoptosis.[5][6]
Visualizations
Signaling Pathways
Caption: Signaling pathways associated with Traxoprodil's effects.
Experimental Workflow
Caption: Experimental workflow for in vitro excitotoxicity assays.
Conclusion
Traxoprodil demonstrates significant neuroprotective potential in vitro, primarily through its selective antagonism of GluN2B-containing NMDA receptors, which mitigates glutamate-induced excitotoxicity. Its high potency, with an IC50 in the low nanomolar range for protecting hippocampal neurons, underscores its therapeutic promise. While the direct involvement of signaling pathways like BDNF/ERK/CREB and AKT/FOXO/Bim in its in vitro neuroprotective effects against excitotoxicity requires further elucidation, these pathways are clearly modulated by Traxoprodil in other contexts and may contribute to its overall beneficial effects on neuronal health. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of Traxoprodil and other novel neuroprotective agents.
References
- 1. Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of the selective NMDA receptor antagonist traxoprodil in the treatment of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotection, excitotoxicity and NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Traxoprodil Produces Antidepressant-Like Behaviors in Chronic Unpredictable Mild Stress Mice through BDNF/ERK/CREB and AKT/FOXO/Bim Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Role of CP-101,606 in Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of CP-101,606 (also known as traxoprodil), a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor subunit GluN2B. It explores the compound's critical role in modulating synaptic plasticity, a fundamental process for learning, memory, and various neurological functions. This document summarizes key quantitative data from preclinical studies, presents detailed experimental protocols for investigating the effects of CP-101,606, and visualizes the associated signaling pathways and experimental workflows. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.
Introduction to CP-101,606
CP-101,606 is a potent and selective non-competitive antagonist of NMDA receptors containing the GluN2B subunit.[1] By binding to an allosteric site on the GluN2B subunit, CP-101,606 inhibits channel activity, thereby reducing the influx of calcium ions into the neuron.[2] This mechanism has positioned CP-101,606 as a valuable tool for dissecting the specific roles of GluN2B-containing NMDA receptors in physiological and pathological processes. The compound has been investigated for its potential therapeutic applications in a range of neurological and psychiatric conditions, including depression and neurodegenerative diseases.[3][4] A critical area of investigation has been its influence on synaptic plasticity, the activity-dependent modification of synaptic strength, which is widely considered the cellular basis of learning and memory.
Quantitative Data on the Effects of CP-101,606 on Synaptic Plasticity
The following tables summarize the quantitative effects of CP-101,606 on two primary forms of synaptic plasticity: Long-Term Potentiation (LTP) and Long-Term Depression (LTD).
Table 1: Effect of CP-101,606 on Long-Term Potentiation (LTP) in the Hippocampal CA1 Region (in vivo)
| Treatment Group | Dose (mg/kg, i.p.) | Post-Tetanic Potentiation (PTP) (% of baseline) | Short-Term Potentiation (STP) (% of baseline) | Long-Term Potentiation (LTP) (% of baseline, 120 min post-TBS) | Reference |
| Vehicle | - | 163.64 ± 10.8 | 158.06 ± 9.94 | 128.19 ± 9.68 | [5] |
| CP-101,606 | 6 | 166.24 ± 12.62 | 159.14 ± 10.99 | 140.25 ± 9.22 | [5] |
| CP-101,606 | 10 | 170.77 ± 17.35 | 166.54 ± 17.01 | 133.50 ± 13.55 | [5] |
Data from Ahnaou et al. (2021) indicates that CP-101,606 did not significantly alter theta-burst stimulation (TBS)-induced LTP in the CA1 region of the hippocampus in vivo at the tested doses.
Table 2: Postulated Effects of GluN2B Antagonism on Long-Term Depression (LTD)
| Condition | Effect on LTD | Rationale | References |
| GluN2B Antagonism | Inhibition | Studies using other GluN2B-selective antagonists (e.g., Ro25-6981) have demonstrated a requirement for GluN2B-containing NMDARs in the induction of LTD. | [6][7] |
| Genetic deletion of GluN2B in CA1 | Abolished LTD | Genetic knockout studies confirm the critical role of the GluN2B subunit in NMDAR-dependent LTD. | [6] |
Direct quantitative data for CP-101,606 on LTD is limited in the reviewed literature; however, based on evidence from other GluN2B antagonists and genetic models, it is strongly hypothesized that CP-101,606 would inhibit LTD.
Signaling Pathways Modulated by CP-101,606
CP-101,606, by selectively antagonizing GluN2B-containing NMDA receptors, influences several downstream signaling cascades crucial for synaptic plasticity.
The mTOR Signaling Pathway
A significant body of evidence indicates that the antidepressant-like effects of CP-101,606 are mediated through the activation of the mammalian target of rapamycin (mTOR) signaling pathway.[5] Inhibition of GluN2B receptors by CP-101,606 leads to a disinhibition of mTOR, resulting in increased phosphorylation of its downstream effectors, such as p70S6K. This cascade ultimately promotes the synthesis of synaptic proteins, including postsynaptic density protein 95 (PSD-95) and the AMPA receptor subunit GluA1, which are essential for synaptic strengthening.[5]
CaMKII and ERK Signaling Pathways
NMDA receptor activation is a key trigger for calcium-dependent signaling cascades involving Calcium/calmodulin-dependent protein kinase II (CaMKII) and Extracellular signal-regulated kinase (ERK). While direct studies on CP-101,606's effects on these pathways in the context of synaptic plasticity are less abundant, the known interaction between GluN2B and CaMKII suggests a modulatory role.[8] Antagonism of GluN2B by CP-101,606 would be expected to reduce the activation of CaMKII and subsequently the ERK/CREB pathway, which is known to be involved in the expression of late-phase LTP and gene transcription related to synaptic plasticity.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vivo Electrophysiology for LTP Measurement
Objective: To assess the effect of CP-101,606 on LTP at Schaffer collateral-CA1 synapses in vivo. (Adapted from Ahnaou et al., 2021[5])
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Surgery and Electrode Implantation:
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).
-
Mount the animal in a stereotaxic frame.
-
Implant a bipolar stimulating electrode in the Schaffer collateral pathway (coordinates relative to bregma: AP -3.5 mm, ML +2.5 mm, DV -2.8 mm).
-
Implant a monopolar recording electrode in the stratum radiatum of the CA1 region (coordinates relative to bregma: AP -2.8 mm, ML +1.8 mm, DV -2.5 mm).
-
Implant a reference electrode over the cerebellum.
-
Secure the electrode assembly to the skull with dental cement.
-
Allow a recovery period of at least one week.
-
-
Electrophysiological Recording:
-
Place the conscious, freely moving rat in a recording chamber.
-
Deliver baseline test pulses (e.g., 0.033 Hz) to the Schaffer collaterals and record the field excitatory postsynaptic potentials (fEPSPs) in CA1. The stimulus intensity should be set to elicit 40-50% of the maximal fEPSP slope.
-
Administer CP-101,606 (6 or 10 mg/kg, i.p.) or vehicle 30 minutes before LTP induction.
-
Induce LTP using a theta-burst stimulation (TBS) protocol (e.g., 5 trains of 10 bursts at 5 Hz, with each burst consisting of 4 pulses at 100 Hz).
-
Continue recording fEPSPs for at least 2 hours post-TBS to monitor the induction and maintenance of LTP.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the fEPSP slopes to the pre-TBS baseline.
-
Calculate and compare the magnitude of Post-Tetanic Potentiation (PTP; first minute post-TBS), Short-Term Potentiation (STP; 1-5 minutes post-TBS), and Long-Term Potentiation (LTP; e.g., 115-120 minutes post-TBS) between the treatment groups.
-
Western Blot Analysis of mTOR Pathway Activation
Objective: To determine the effect of CP-101,606 on the phosphorylation state of key proteins in the mTOR signaling pathway in the hippocampus. (Adapted from Wang et al., 2023[5])
-
Animal Model and Treatment:
-
Use a mouse model of depression, such as the chronic unpredictable mild stress (CUMS) model.
-
Treat mice with CP-101,606 (e.g., 10, 20, or 40 mg/kg, i.p.) or vehicle for a specified duration (e.g., 7, 14, or 21 days).
-
-
Tissue Preparation:
-
Euthanize the mice and rapidly dissect the hippocampus on ice.
-
Homogenize the tissue in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenates at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a standard assay (e.g., BCA assay).
-
-
Western Blotting:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of mTOR and p70S6K, as well as antibodies for PSD-95, GluA1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to their respective total protein levels.
-
Normalize all protein levels to the loading control.
-
Compare the protein expression and phosphorylation levels between the different treatment groups.
-
Surface Biotinylation Assay for AMPA Receptor Trafficking
Objective: To investigate the effect of CP-101,606 on the surface expression of AMPA receptors in cultured neurons.
-
Neuronal Culture:
-
Prepare primary hippocampal or cortical neuron cultures from embryonic rodents (e.g., E18 rats).
-
Plate the neurons on poly-L-lysine coated dishes and maintain in appropriate culture medium.
-
Use mature cultures (e.g., DIV 14-21) for experiments.
-
-
Treatment and Biotinylation:
-
Treat the neuronal cultures with CP-101,606 at a desired concentration and for a specific duration. Include a vehicle control group.
-
Wash the cells with ice-cold artificial cerebrospinal fluid (aCSF).
-
Incubate the cells with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) in ice-cold aCSF on ice to label surface proteins.
-
Quench the biotinylation reaction with a quenching solution (e.g., glycine in aCSF).
-
Wash the cells with ice-cold aCSF.
-
-
Protein Extraction and Streptavidin Pulldown:
-
Lyse the cells in a lysis buffer containing protease inhibitors.
-
Centrifuge the lysates to remove cellular debris.
-
Incubate a portion of the lysate with streptavidin-agarose beads to pull down the biotinylated (surface) proteins.
-
The remaining lysate represents the total protein fraction.
-
-
Western Blot Analysis:
-
Elute the biotinylated proteins from the streptavidin beads.
-
Run the total and surface protein fractions on an SDS-PAGE gel.
-
Perform western blotting as described in Protocol 4.2, using primary antibodies against AMPA receptor subunits (e.g., GluA1, GluA2).
-
-
Data Analysis:
-
Quantify the band intensities for the surface and total fractions.
-
Calculate the ratio of surface to total protein for each AMPA receptor subunit.
-
Compare this ratio between the CP-101,606-treated and vehicle-treated groups.
-
Experimental Workflow Visualization
The following diagram illustrates a comprehensive workflow for investigating the role of CP-101,606 in synaptic plasticity.
Conclusion
CP-101,606 serves as a critical pharmacological tool for elucidating the multifaceted role of GluN2B-containing NMDA receptors in synaptic plasticity. While its effects on LTP appear to be context-dependent, its likely inhibitory action on LTD underscores the differential involvement of NMDA receptor subunits in bidirectional synaptic modification. The modulation of the mTOR signaling pathway by CP-101,606 provides a molecular basis for its observed effects on synaptic protein synthesis and its potential as a rapid-acting antidepressant. Further investigation into its influence on other signaling cascades, such as the CaMKII and ERK pathways, and its direct impact on AMPA receptor trafficking will provide a more complete understanding of its mechanism of action. The experimental protocols and workflows detailed in this guide offer a robust framework for future research aimed at unraveling the intricate relationship between CP-101,606, synaptic plasticity, and its therapeutic potential.
References
- 1. Antidepressant-like effect of CP-101,606: Evidence of mTOR pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiple roles of GluN2B-containing NMDA receptors in synaptic plasticity in juvenile hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 4. A Randomized Trial of a Low Trapping Non-Selective N-methyl-D-aspartate (NMDA) Channel Blocker in Major Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GluN2B-containing NMDARs in the mammalian brain: pharmacology, physiology, and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Loss of GluN2B-Containing NMDA Receptors in CA1 Hippocampus and Cortex Impairs Long-Term Depression, Reduces Dendritic Spine Density, and Disrupts Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMDA GluN2A and GluN2B receptors play separate roles in the induction of LTP and LTD in the amygdala and in the acquisition and extinction of conditioned fear - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interactions between the NR2B Receptor and CaMKII Modulate Synaptic Plasticity and Spatial Learning - PMC [pmc.ncbi.nlm.nih.gov]
Traxoprodil's Binding Affinity for NMDA Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of traxoprodil's binding affinity for N-methyl-D-aspartate (NMDA) receptors. Traxoprodil, also known as CP-101,606, is a potent and highly selective antagonist of the GluN2B subunit of the NMDA receptor[1][2]. This selectivity has made it a valuable tool in neuroscience research and a candidate for various therapeutic applications, including neuroprotection and the treatment of depression[2][3]. This document details the quantitative binding data, experimental methodologies, and associated signaling pathways to support further research and drug development efforts.
Quantitative Binding Affinity of Traxoprodil
Traxoprodil exhibits a high affinity for NMDA receptors, with a particular selectivity for those containing the GluN2B subunit. The following tables summarize the key quantitative data reported in the literature.
| Parameter | Value | Cell Type/Assay Condition | Reference |
| IC50 | 10 nM | Neuroprotection in hippocampal neurons | [3][4] |
| IC50 | 11 nM | Inhibition of glutamate-induced neurotoxicity (co-administered) | [5] |
| IC50 | 35 nM | Inhibition of glutamate-induced neurotoxicity (post-administration) | [5] |
Table 1: Inhibitory Concentration (IC50) of Traxoprodil. This table presents the concentrations of traxoprodil required to inhibit 50% of the NMDA receptor response under different experimental conditions.
Experimental Protocols
The determination of traxoprodil's binding affinity and functional effects on NMDA receptors relies on established experimental techniques, primarily radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assay
Radioligand binding assays are employed to determine the affinity (Ki) and density (Bmax) of a ligand for its receptor. For GluN2B-selective ligands like traxoprodil, a common approach involves a competition binding assay using a radiolabeled ligand known to bind to the same site.
Objective: To determine the inhibition constant (Ki) of traxoprodil for the GluN2B subunit of the NMDA receptor.
Experimental Workflow: Radioligand Binding Assay
Detailed Methodology:
-
Membrane Preparation:
-
Homogenize tissue rich in GluN2B-containing NMDA receptors (e.g., rat forebrain) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer.
-
-
Competition Binding Assay:
-
In a multi-well plate, combine the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [3H]ifenprodil), and varying concentrations of unlabeled traxoprodil.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known GluN2B antagonist.
-
-
Filtration and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the traxoprodil concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiology (Whole-Cell Patch-Clamp)
Whole-cell patch-clamp electrophysiology allows for the direct measurement of ion channel activity in response to agonist application and the modulatory effects of antagonists like traxoprodil.
Objective: To characterize the inhibitory effect of traxoprodil on NMDA receptor-mediated currents.
Experimental Workflow: Whole-Cell Patch-Clamp
Detailed Methodology:
-
Cell Preparation:
-
Use cells expressing NMDA receptors, such as cultured primary neurons or cells from acute brain slices.
-
Prepare an external recording solution (e.g., artificial cerebrospinal fluid) and an internal pipette solution.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
Voltage-clamp the cell at a holding potential where NMDA receptor currents can be readily measured (e.g., -60 mV in the presence of low extracellular Mg2+ or a more depolarized potential).
-
-
Drug Application:
-
Obtain a stable baseline recording of NMDA receptor-mediated currents by applying a solution containing NMDA and its co-agonist, glycine.
-
Co-apply varying concentrations of traxoprodil with the NMDA and glycine solution.
-
Perform a washout step by perfusing the cell with the agonist solution without traxoprodil to assess the reversibility of the inhibition.
-
-
Data Analysis:
-
Measure the peak or steady-state amplitude of the NMDA receptor currents before, during, and after the application of traxoprodil.
-
Calculate the percentage of inhibition for each concentration of traxoprodil.
-
Plot the percentage of inhibition against the logarithm of the traxoprodil concentration and fit the data to determine the IC50 value.
-
Signaling Pathways Modulated by Traxoprodil
The antagonistic action of traxoprodil on GluN2B-containing NMDA receptors initiates a cascade of downstream signaling events that are believed to underlie its therapeutic effects, particularly its rapid antidepressant-like actions.
BDNF/ERK/CREB Signaling Pathway
Traxoprodil has been shown to modulate the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. By blocking excessive NMDA receptor activity, traxoprodil can lead to an increase in the expression of BDNF, which in turn activates its receptor, TrkB. This activation triggers the downstream phosphorylation of Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB), ultimately promoting neuronal survival and synaptic plasticity[1][3].
Traxoprodil's Influence on the BDNF/ERK/CREB Pathway
mTOR Signaling Pathway
The mammalian Target of Rapamycin (mTOR) signaling pathway is another critical downstream effector of traxoprodil's action. The activation of the mTOR pathway is linked to the rapid synthesis of synaptic proteins, which is thought to be a key mechanism for the fast-acting antidepressant effects of NMDA receptor antagonists. Traxoprodil-induced modulation of upstream signals, potentially through the BDNF pathway, can lead to the activation of mTOR, promoting synaptogenesis.
Traxoprodil's Impact on the mTOR Signaling Pathway
This technical guide provides a foundational understanding of traxoprodil's interaction with NMDA receptors. The presented data and protocols are intended to serve as a valuable resource for the scientific community in the ongoing exploration of GluN2B-targeted therapeutics.
References
- 1. Traxoprodil Produces Antidepressant-Like Behaviors in Chronic Unpredictable Mild Stress Mice through BDNF/ERK/CREB and AKT/FOXO/Bim Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Traxoprodil - Wikipedia [en.wikipedia.org]
- 3. Traxoprodil Produces Antidepressant-Like Behaviors in Chronic Unpredictable Mild Stress Mice through BDNF/ERK/CREB and AKT/FOXO/Bim Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Binding Mode Reveals Two Distinct Classes of NMDA Receptor GluN2B-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Context-Dependent GluN2B-Selective Inhibitors of NMDA Receptor Function are Neuroprotective with Minimal Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antidepressant Potential of CP-101,606 (Traxoprodil): A Technical Guide
Disclaimer: Initial research indicates a likely confusion between the queried compound, TA-606 , an angiotensin II-receptor antagonist for hypertension, and CP-101,606 (Traxoprodil) , a well-documented NMDA receptor antagonist with investigational antidepressant properties. This document will focus on the antidepressant properties of CP-101,606.
This technical guide provides an in-depth overview of the preclinical and clinical research investigating the antidepressant effects of CP-101,606. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and a visualization of the underlying signaling pathways.
Core Mechanism of Action
CP-101,606 is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit.[1] This subunit is predominantly expressed in the forebrain, a region heavily implicated in the pathophysiology of major depressive disorder.[2] The therapeutic hypothesis is that by antagonizing the NR2B subunit, CP-101,606 modulates glutamate neurotransmission, which is dysregulated in depression. This action is believed to trigger downstream signaling cascades that lead to rapid antidepressant effects.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical investigations of CP-101,606's antidepressant efficacy.
Table 1: Preclinical Efficacy of Traxoprodil in the Forced Swim Test (FST) in Mice
| Dose of Traxoprodil (mg/kg) | Outcome in FST | Reference |
| 5 and 10 | No statistically significant effect on reducing immobility time. | [1] |
| 20 and 40 | Significantly reduced the total time of immobility compared to the control group. | [1] |
Table 2: Clinical Efficacy of CP-101,606 in Treatment-Refractory Major Depressive Disorder
| Outcome Measure | CP-101,606 Group | Placebo Group | p-value | Reference |
| Change from baseline in MADRS total score at day 5 | ||||
| Mean Difference from Placebo | -8.6 | - | < 0.10 | [4] |
| Response Rate on 17-item Hamilton Depression Rating Scale (HDRS) | 60% | 20% | N/A | [4] |
| Maintenance of Response at 1 week post-infusion (among responders) | 78% | N/A | N/A | [4] |
| Maintenance of Response at 15 days post-infusion (among responders) | 42% | N/A | N/A | [5] |
| Remission Rate at day 5 | 33% | N/A | N/A | [5] |
Experimental Protocols
Preclinical Study: Forced Swim Test (FST) in Mice
This protocol is based on methodologies commonly used to assess antidepressant efficacy in rodent models.[1][6][7]
Objective: To evaluate the antidepressant-like effects of traxoprodil by measuring the immobility time of mice in a forced swim test.
Materials:
-
Male albino mice
-
Traxoprodil (5, 10, 20, and 40 mg/kg) suspended in a 1% aqueous solution of Tween 80
-
Control vehicle (1% aqueous solution of Tween 80)
-
Cylindrical tanks (30 cm height x 20 cm diameter) filled with water (23-25°C) to a level of 15 cm
-
Video recording equipment
Procedure:
-
Acclimation: Mice are allowed to acclimate to the laboratory environment for at least one week prior to the experiment.
-
Drug Administration: Mice are randomly assigned to receive an intraperitoneal (i.p.) injection of either the control vehicle or one of the specified doses of traxoprodil. The injection is administered 60 minutes before the test.
-
Forced Swim Test:
-
Each mouse is individually placed into the cylindrical tank of water for a 6-minute session.
-
The entire session is video recorded for later analysis.
-
The behavior of the mouse is scored during the last 4 minutes of the 6-minute session.
-
Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.
-
-
Data Analysis: The total duration of immobility during the 4-minute observation period is measured for each mouse. Statistical analysis (e.g., one-way ANOVA) is used to compare the immobility times between the different treatment groups and the control group.
Clinical Trial: CP-101,606 in Treatment-Refractory Major Depressive Disorder (Preskorn et al., 2008)
This protocol outlines a randomized, placebo-controlled, double-blind study to evaluate the antidepressant efficacy of CP-101,606.[4][8]
Objective: To assess the efficacy, safety, and tolerability of a single intravenous infusion of CP-101,606 as an adjunctive treatment in patients with treatment-refractory major depressive disorder.
Study Design: A two-period study.
Participant Population: Patients diagnosed with major depressive disorder (according to DSM-IV criteria) who have a history of treatment resistance to at least one adequate trial of a selective serotonin reuptake inhibitor (SSRI).
Procedure:
-
Period 1 (Open-label lead-in):
-
All subjects receive a 6-week open-label trial of paroxetine.
-
During this period, they also receive a single-blind intravenous placebo infusion to acclimate them to the infusion procedure.
-
Patients who do not respond to paroxetine treatment by the end of the 6 weeks are eligible to enter Period 2.
-
-
Period 2 (Randomized, double-blind treatment):
-
Non-responders from Period 1 (n=30) are randomized to receive a single, double-blind intravenous infusion of either CP-101,606 or a placebo.
-
Patients continue their treatment with paroxetine for up to an additional 4 weeks.
-
Assessments:
-
Depression severity is assessed using the Montgomery-Asberg Depression Rating Scale (MADRS) and the 17-item Hamilton Depression Rating Scale (HDRS).
-
The primary outcome measure is the change from baseline in the MADRS total score at day 5 of Period 2.
Data Analysis: Statistical comparisons are made between the CP-101,606 and placebo groups on the primary and secondary outcome measures.
Visualizations
Signaling Pathway of CP-101,606
Caption: Mechanism of action of CP-101,606 (Traxoprodil).
Experimental Workflow: Clinical Trial of CP-101,606
Caption: Clinical trial workflow for CP-101,606 in depression.
References
- 1. CP-101,606, an NR2B subunit selective NMDA receptor antagonist, inhibits NMDA and injury induced c-fos expression and cortical spreading depression in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CP-101606 Pfizer Inc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An innovative design to establish proof of concept of the antidepressant effects of the NR2B subunit selective N-methyl-D-aspartate antagonist, CP-101,606, in patients with treatment-refractory major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effect of the Selective N-methyl-D-aspartate (NMDA) Receptor GluN2B Subunit Antagonist CP-101,606 on Cytochrome P450 2D (CYP2D) Expression and Activity in the Rat Liver and Brain [mdpi.com]
- 6. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Investigational Drugs for the Treatment of Depression (Part 2): Glutamatergic, Cholinergic, Sestrin Modulators, and Other Agents [frontiersin.org]
CP-101,606: A Comprehensive Technical Guide for the Study of Glutamate Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-101,606, also known as traxoprodil, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a high affinity for the NR2B subunit. This subunit selectivity confers a unique pharmacological profile, making it an invaluable tool for dissecting the roles of NR2B-containing NMDA receptors in physiological and pathological processes. This in-depth technical guide provides a comprehensive overview of CP-101,606, including its mechanism of action, key quantitative data, detailed experimental protocols, and its application in studying glutamate neurotransmission. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize CP-101,606 in their investigations.
Introduction
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its actions are mediated by a variety of receptors, including the ionotropic NMDA receptors. NMDA receptors are critical for synaptic plasticity, learning, and memory. However, their overactivation can lead to excitotoxicity and neuronal death, implicating them in a range of neurological and psychiatric disorders.
NMDA receptors are heterotetrameric complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The GluN2 subunit family has four members (GluN2A, GluN2B, GluN2C, and GluN2D), which bestow distinct pharmacological and biophysical properties upon the receptor complex. The NR2B subunit is predominantly expressed in the forebrain and is implicated in various synaptic functions and disease states.
CP-101,606 emerges as a critical research tool due to its high selectivity for NR2B-containing NMDA receptors.[1][2] This selectivity allows for the specific interrogation of the roles of this receptor subtype, distinguishing its contributions from those of other NMDA receptor subtypes.
Mechanism of Action
CP-101,606 acts as a non-competitive antagonist at the NMDA receptor.[3] It binds to a site on the N-terminal domain of the NR2B subunit, distinct from the glutamate binding site.[2] This allosteric modulation prevents the conformational changes necessary for channel activation, thereby inhibiting the influx of Ca²⁺ ions that is characteristic of NMDA receptor activation.[4] This mechanism of action is activity-dependent, meaning its blocking effect is more pronounced during periods of high-frequency synaptic transmission.
Quantitative Data
The following tables summarize the key quantitative data for CP-101,606 from various in vitro and in vivo studies.
Table 1: In Vitro Activity of CP-101,606
| Parameter | Value | Cell/Tissue Type | Assay | Reference |
| IC50 | 11 nM | Cultured rat hippocampal neurons | Glutamate-induced neurotoxicity | [2][4] |
| 35 nM | Cultured rat hippocampal neurons | Glutamate-induced neurotoxicity (post-perfusion) | [4][5] | |
| KD | 4.2 nM | Adult rodent forebrain | [³H]CP-101,606 binding | [1] |
| 6.0 nM | HEK 293 cells expressing NR1/NR2B | [³H]CP-101,606 binding | [1] |
Table 2: In Vivo Efficacy of CP-101,606 in Animal Models
| Model | Species | Endpoint | ED50 / Effective Dose | Reference |
| Haloperidol-induced catalepsy | Rat | Reduction in catalepsy | ~0.5 mg/kg | [2] |
| MPTP-induced parkinsonism | Monkey | Reduction in motor symptoms | 1 mg/kg | [2] |
| Levodopa potentiation | Monkey | Reduction in motor symptoms | 0.05 mg/kg | [2] |
| Cortical compression-induced ischemia | Rat | Improved functional recovery | 1, 5, 10, 20 mg/kg (dose-dependent) | |
| Forced Swim Test | Mouse | Antidepressant-like effect | 20 and 40 mg/kg | [6] |
Table 3: Pharmacokinetic Parameters of CP-101,606
| Species | Route | Cmax | Tmax | Half-life (t½) | Bioavailability | Reference |
| Rat | i.v. | - | - | 9.9 h | - | [7] |
| Rat | p.o. | - | - | - | 59% | [7] |
| Monkey | i.v. | - | - | 130 h | - | [7] |
| Monkey | p.o. | - | - | - | 55% | [7] |
| Human | i.v. | - | - | - | - |
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol is designed to assess the effect of CP-101,606 on NMDA receptor-mediated currents in neuronal slices.
Materials:
-
Slicing solution (ice-cold, carbogenated): Sucrose-based artificial cerebrospinal fluid (aCSF)
-
Recording aCSF (carbogenated)
-
Intracellular solution
-
CP-101,606 stock solution
-
Vibratome
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipettes
Procedure:
-
Slice Preparation:
-
Anesthetize the animal (e.g., rat or mouse) and perform transcardial perfusion with ice-cold slicing solution.
-
Rapidly dissect the brain and prepare coronal or sagittal slices (e.g., 300 µm thick) of the region of interest (e.g., hippocampus or cortex) using a vibratome in ice-cold, carbogenated slicing solution.
-
Transfer slices to a holding chamber with carbogenated aCSF and allow them to recover at room temperature for at least 1 hour.
-
-
Recording:
-
Transfer a slice to the recording chamber continuously perfused with carbogenated aCSF.
-
Visualize neurons using a microscope with differential interference contrast optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
Record NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) by holding the neuron at a depolarized potential (e.g., +40 mV) to relieve the magnesium block, in the presence of an AMPA receptor antagonist (e.g., CNQX).
-
Evoke synaptic responses by electrical stimulation of afferent fibers.
-
-
Drug Application:
-
Establish a stable baseline of NMDA receptor-mediated EPSCs.
-
Bath-apply CP-101,606 at the desired concentration and record the change in EPSC amplitude.
-
Perform a washout by perfusing with drug-free aCSF to observe recovery.
-
In Vivo Microdialysis
This protocol allows for the measurement of extracellular glutamate levels in the brain of a freely moving animal following the administration of CP-101,606.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF) for perfusion
-
CP-101,606 for administration
-
HPLC system for glutamate analysis
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or striatum).
-
Secure the cannula with dental cement and allow the animal to recover for several days.
-
-
Microdialysis:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period to obtain a baseline of extracellular glutamate levels.
-
Collect dialysate samples at regular intervals using a fraction collector.
-
-
Drug Administration and Sample Collection:
-
Administer CP-101,606 systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Continue collecting dialysate samples to measure changes in extracellular glutamate concentration.
-
-
Sample Analysis:
-
Analyze the glutamate concentration in the dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.
-
Behavioral Assay: Forced Swim Test
This test is used to assess antidepressant-like activity in rodents.
Materials:
-
Cylindrical water tank
-
Water at a controlled temperature (23-25°C)
-
CP-101,606 solution for injection
-
Video recording and analysis software
Procedure:
-
Apparatus:
-
Fill a transparent cylindrical tank (e.g., 40 cm high, 20 cm in diameter) with water to a depth of 30 cm.
-
-
Pre-test Session (optional, for rats):
-
Place the animal in the water tank for a 15-minute habituation session 24 hours before the test.
-
-
Test Session:
-
Administer CP-101,606 or vehicle to the animal (e.g., mouse) at a specified time before the test (e.g., 30-60 minutes).
-
Place the animal in the water tank for a 6-minute test session.
-
Record the session for later analysis.
-
-
Data Analysis:
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the animal making only small movements to keep its head above water.
-
A decrease in immobility time is interpreted as an antidepressant-like effect.
-
Visualizations
Signaling Pathway of CP-101,606 Action
Caption: Mechanism of action of CP-101,606 on the NR2B-containing NMDA receptor.
Experimental Workflow for In Vivo Traumatic Brain Injury Model
Caption: Workflow for a controlled cortical impact (CCI) model of TBI.
Rationale for Using CP-101,606 as a Research Tool
Caption: Logical framework for using CP-101,606 as a selective research tool.
Conclusion
CP-101,606 stands as a powerful and selective pharmacological tool for the investigation of glutamate neurotransmission, specifically through the lens of the NR2B subunit of the NMDA receptor. Its well-defined mechanism of action and the wealth of available quantitative data make it an ideal candidate for a wide range of in vitro and in vivo studies. The detailed protocols provided in this guide offer a starting point for researchers to design and execute rigorous experiments aimed at elucidating the multifaceted roles of NR2B-containing NMDA receptors in health and disease. As our understanding of the complexities of glutamatergic signaling continues to evolve, the precise application of selective antagonists like CP-101,606 will remain indispensable for the advancement of neuroscience and the development of novel therapeutics.
References
- 1. Studies on the subtype selectivity of CP-101,606: evidence for two classes of NR2B-selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CP-101,606, an NR2B subunit selective NMDA receptor antagonist, inhibits NMDA and injury induced c-fos expression and cortical spreading depression in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. CP-101606 Pfizer Inc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Metabolism of [14C]Ribavirin in Rats and Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Traxoprodil (CP-101,606) in the Mouse Forced Swim Test: Application Notes and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing Traxoprodil (CP-101,606), a selective antagonist of the NMDA receptor's NR2B subunit, in the mouse forced swim test (FST). The FST is a widely used preclinical behavioral assay to screen for potential antidepressant effects of novel compounds.[1][2][3]
Application Notes
Traxoprodil has demonstrated antidepressant-like activity in preclinical studies.[4][5][6] Its mechanism of action involves the selective blockade of the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[4][5][7][8] This action is thought to modulate glutamatergic neurotransmission, which is implicated in the pathophysiology of depression. By antagonizing the NR1/NR2B channel, Traxoprodil shortens the time and frequency of its opening, thereby preventing an excessive influx of calcium ions into neurons.[5] The antidepressant effects of Traxoprodil may also be linked to its influence on neuroendocrine pathways and cytochrome P450 activity in the brain.[9][10]
The forced swim test is a behavioral despair model where the measurement of immobility is a key indicator of a depressive-like state.[1][11] Antidepressant compounds, including Traxoprodil, have been shown to reduce the duration of immobility in this test.[2][4][5] The protocol outlined below is based on established methodologies for the mouse FST and specific findings from studies involving Traxoprodil.
Quantitative Data Summary
The following table summarizes the dose-dependent effects of Traxoprodil on immobility time in the mouse forced swim test, as reported by Poleszak et al. (2016).
| Treatment Group | Dose (mg/kg) | Mean Immobility Time (s) ± SEM | Statistical Significance vs. Control |
| Control (Saline) | - | 145.5 ± 5.5 | - |
| Traxoprodil | 5 | 138.2 ± 6.1 | Not Significant |
| Traxoprodil | 10 | 130.1 ± 7.2 | Not Significant |
| Traxoprodil | 20 | 95.3 ± 4.8 | p < 0.0001 |
| Traxoprodil | 40 | 85.2 ± 5.1 | p < 0.0001 |
| Imipramine (Reference) | 30 | 70.4 ± 3.9 | p < 0.0001 |
Data extracted from Poleszak, E., et al. (2016). Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice. Metabolic Brain Disease, 31(4), 803-814.[4][5]
Experimental Protocols
This section details the methodology for conducting the forced swim test in mice to evaluate the antidepressant-like effects of Traxoprodil.
1. Animals:
-
Species: Male albino mice.
-
Weight: 20-25 g.
-
Housing: Group-housed in standard laboratory cages with free access to food and water.
-
Environment: Maintained on a 12:12 hour light-dark cycle at a controlled temperature (22 ± 2°C).
-
Acclimation: Animals should be acclimated to the laboratory environment for at least one week before the experiment.
2. Apparatus:
-
A transparent Plexiglas cylinder (25 cm height x 10 cm diameter).[5]
-
The cylinder should be filled with water to a depth of 12-15 cm.[5]
-
The water temperature should be maintained at 23-25°C.[5]
3. Drug Administration:
-
Compound: Traxoprodil (CP-101,606).
-
Vehicle: Saline.
-
Route of Administration: Intraperitoneal (i.p.) injection.[6]
-
Dosage: Effective doses are reported to be 20 and 40 mg/kg.[4][5] A dose-response study is recommended.
-
Timing: Administer Traxoprodil or vehicle 60 minutes before the forced swim test.[6]
4. Forced Swim Test Procedure:
-
Habituation: Allow mice to acclimate to the testing room for at least 60 minutes before the test.
-
Test Session:
-
Definition of Immobility: A mouse is considered immobile when it ceases struggling and remains floating motionless in the water, making only small movements necessary to keep its head above water.[5]
-
Data Collection: The behavior of the mice should be recorded, preferably using a video camera, for later analysis by a trained observer who is blind to the experimental conditions.
5. Data Analysis:
-
The primary endpoint is the total duration of immobility during the last 4 minutes of the test.
-
Statistical analysis should be performed using appropriate methods, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the Traxoprodil-treated groups with the vehicle control group.
-
A p-value of less than 0.05 is typically considered statistically significant.
Visualizations
Mechanism of Action of Traxoprodil
Caption: Mechanism of Traxoprodil as an NMDA receptor antagonist.
Experimental Workflow for Traxoprodil in Mouse Forced Swim Test
Caption: Experimental workflow for the forced swim test with Traxoprodil.
References
- 1. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 3. The Forced Swim Test for Depression-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CP-101606 Pfizer Inc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CP-101,606, an NR2B subunit selective NMDA receptor antagonist, inhibits NMDA and injury induced c-fos expression and cortical spreading depression in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Selective NMDA Receptor GluN2B Subunit Antagonist CP-101,606 with Antidepressant Properties Modulates Cytochrome P450 Expression in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
Application Notes and Protocols: Effective Dosage of TA-606 for in vivo Rodent Studies
Disclaimer: The following application notes and protocols are based on a comprehensive search of publicly available scientific literature. However, no specific compound designated "TA-606" with associated in vivo rodent study data could be definitively identified. The information provided below is a generalized framework based on common practices in preclinical rodent studies and may require significant adaptation based on the specific characteristics of the molecule of interest. Researchers are strongly advised to conduct thorough literature reviews and preliminary dose-ranging studies for their specific compound.
Introduction
This document provides a detailed guide for researchers, scientists, and drug development professionals on determining the effective dosage of a hypothetical test article, designated this compound, in in vivo rodent studies. The protocols outlined below are intended to serve as a starting point for establishing a safe and efficacious dosing regimen for preclinical evaluation.
Quantitative Data Summary
A critical step in designing in vivo studies is to establish the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of the test compound. The following tables represent hypothetical data for this compound and should be replaced with experimentally determined values.
Table 1: Hypothetical Pharmacokinetic Profile of this compound in Rodents
| Parameter | Mouse (CD-1) | Rat (Sprague-Dawley) |
| Route of Administration | IV | PO |
| Dose (mg/kg) | 2 | 10 |
| t½ (half-life) (h) | 1.8 | 4.2 |
| Cmax (ng/mL) | 1200 | 450 |
| Tmax (h) | 0.1 | 1.0 |
| AUC (0-t) (ng·h/mL) | 1800 | 2100 |
| Bioavailability (F%) | - | 35% |
Table 2: Hypothetical Dose-Response Data for this compound in a Murine Xenograft Model
| Treatment Group | Dosage (mg/kg) | Dosing Frequency | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | Daily | 0 | +5 |
| This compound | 10 | Daily | 25 | +2 |
| This compound | 30 | Daily | 55 | -3 |
| This compound | 100 | Daily | 85 | -12 |
Experimental Protocols
Animal Models
The choice of rodent model is critical and depends on the therapeutic area of interest. Common strains for general toxicology and pharmacokinetic studies include CD-1 mice and Sprague-Dawley or Wistar rats. For efficacy studies, specific disease models (e.g., xenograft models for oncology, transgenic models for neurodegenerative diseases) should be utilized. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Formulation and Administration
-
Formulation: this compound should be formulated in a vehicle that ensures its solubility and stability. Common vehicles include saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents such as DMSO, PEG300, or Tween 80. The final concentration of any organic solvent should be kept to a minimum and demonstrated to be well-tolerated.
-
Administration Routes:
-
Oral (PO): Gavage is the most common method. The volume should not exceed 10 mL/kg for mice and 5 mL/kg for rats.
-
Intravenous (IV): Typically administered via the tail vein. The injection volume should be around 5 mL/kg for mice and 2.5 mL/kg for rats.
-
Intraperitoneal (IP): Injection into the peritoneal cavity. The volume should be similar to oral gavage.
-
Pharmacokinetic (PK) Study Protocol
-
Animal Allocation: Assign healthy, age- and weight-matched rodents to different dose groups (e.g., n=3-4 per time point).
-
Dosing: Administer this compound via the desired routes (e.g., a single IV and a single PO dose).
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus, tail vein, or cardiac puncture at termination) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters using appropriate software (e.g., Phoenix WinNonlin).
Efficacy Study Protocol (Example: Xenograft Model)
-
Cell Culture and Implantation: Culture human cancer cells and implant them subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID).
-
Tumor Growth Monitoring: Monitor tumor growth until they reach a predetermined size (e.g., 100-150 mm³).
-
Randomization and Grouping: Randomize mice into treatment and control groups (n=8-10 per group).
-
Treatment: Administer this compound or vehicle control according to the desired dose and schedule.
-
Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week.
-
Termination and Analysis: At the end of the study, euthanize the animals, excise the tumors, and perform further analyses (e.g., weight, histology, biomarker analysis).
Visualizations
Caption: A generalized workflow for preclinical drug development.
Caption: A hypothetical signaling pathway illustrating the mechanism of action of this compound.
Preparing Traxoprodil Stock Solutions in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traxoprodil (also known as CP-101,606) is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, with high affinity for the NR2B subunit.[1][2] This selectivity has made it a valuable tool in neuroscience research, particularly in studies related to neuroprotection, depression, and Parkinson's disease.[1] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for Traxoprodil due to its high solubilizing capacity. This document provides detailed application notes and a protocol for the preparation, storage, and handling of Traxoprodil stock solutions in DMSO.
Quantitative Data Summary
The following table summarizes the key quantitative data for Traxoprodil relevant to the preparation of stock solutions.
| Parameter | Value | Source |
| Molecular Weight | 327.42 g/mol | [3][4][5] |
| Chemical Formula | C₂₀H₂₅NO₃ | [3][4][5] |
| CAS Number | 134234-12-1 | [1][4][6] |
| Appearance | White to off-white solid powder | [4] |
| Solubility in DMSO | ≥35 mg/mL; 62.5 mg/mL (190.89 mM) | [7] |
| Recommended Storage (Powder) | -20°C for up to 3 years | [4] |
| Recommended Storage (in DMSO) | -20°C for up to 1 month; -80°C for up to 6 months | [4] |
Experimental Protocol: Preparing a 10 mM Traxoprodil Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of Traxoprodil in DMSO. Adjustments to the final concentration can be made by modifying the initial mass of Traxoprodil and the volume of DMSO accordingly.
Materials and Equipment:
-
Traxoprodil powder
-
Anhydrous (or low-water content) Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)[7]
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Preparation: In a sterile environment (e.g., a laminar flow hood), allow the Traxoprodil powder and DMSO to come to room temperature before opening to prevent condensation.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of Traxoprodil powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.274 mg of Traxoprodil (Molecular Weight = 327.42 g/mol ).
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the Traxoprodil powder. For the 10 mM example, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (Recommended): If the solution is not completely clear after vortexing, sonicate the tube in a water bath for 5-10 minutes.[7] Visually inspect the solution to ensure all solid particles have dissolved.
-
Aliquoting and Storage: Once the Traxoprodil is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]
Workflow for Preparing Traxoprodil Stock Solution
Caption: Workflow for Traxoprodil Stock Solution Preparation.
Application Notes
-
DMSO Quality: It is crucial to use anhydrous or low-water content DMSO, as water can affect the solubility and stability of the compound.
-
Final DMSO Concentration in Assays: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically <0.5%, ideally ≤0.1%) to avoid solvent-induced cytotoxicity.
-
Safety Precautions: Traxoprodil is a bioactive compound. Handle with appropriate personal protective equipment.
Mechanism of Action and Signaling Pathway
Traxoprodil selectively antagonizes the NR2B subunit of the NMDA receptor.[1] This inhibition has been shown to modulate downstream signaling pathways, including the Brain-Derived Neurotrophic Factor (BDNF) pathway. Specifically, Traxoprodil has been demonstrated to influence the BDNF/ERK/CREB and AKT/FOXO/Bim signaling cascades, which are implicated in neuronal survival, plasticity, and antidepressant effects.[8][9]
Traxoprodil Signaling Pathway
Caption: Traxoprodil's Inhibition of NMDA-R and Downstream Pathways.
References
- 1. Traxoprodil - Wikipedia [en.wikipedia.org]
- 2. Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Traxoprodil - Ace Therapeutics [acetherapeutics.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GSRS [precision.fda.gov]
- 6. traxoprodil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Traxoprodil | iGluR | NMDAR | TargetMol [targetmol.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Traxoprodil Produces Antidepressant-Like Behaviors in Chronic Unpredictable Mild Stress Mice through BDNF/ERK/CREB and AKT/FOXO/Bim Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Long-Term Stability of CP-101,606 Solution at -20°C
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-101,606, also known as Traxoprodil, is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit.[1][2] Its mechanism of action involves the inhibition of calcium influx through NMDA receptors, a process implicated in various neurological conditions.[1] Furthermore, the antidepressant-like effects of CP-101,606 may be mediated by the upregulation of the mTOR signaling cascade. Given its therapeutic potential, understanding the long-term stability of CP-101,606 in solution is critical for ensuring the integrity and reproducibility of preclinical and clinical research.
These application notes provide a comprehensive protocol for assessing the long-term stability of a CP-101,606 solution when stored at -20°C. The described methodologies are based on established principles of pharmaceutical stability testing and are intended to guide researchers in setting up their own stability studies.
Disclaimer: The stability data presented in this document is hypothetical and for illustrative purposes only, as specific long-term stability data for CP-101,606 solutions at -20°C is not publicly available. Researchers should perform their own stability studies to determine the shelf-life of their specific formulations.
Proposed Long-Term Stability Study Protocol
This protocol outlines a systematic approach to evaluating the stability of a CP-101,606 solution over a 24-month period when stored at -20°C.
Materials and Equipment
-
CP-101,606 powder (≥98% purity)
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cryo-vials, sterile
-
-20°C freezer, calibrated and monitored
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Mass spectrometer (optional, for identification of degradation products)
-
pH meter
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Preparation of CP-101,606 Stock Solution (10 mM)
-
Accurately weigh the required amount of CP-101,606 powder.
-
Dissolve the powder in an appropriate volume of DMSO to create a 10 mM stock solution.
-
Gently vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into sterile cryo-vials in volumes suitable for single-use to avoid repeated freeze-thaw cycles.
-
Label each vial clearly with the compound name, concentration, date of preparation, and batch number.
-
Store the aliquots at -20°C.
Stability Study Design
-
Storage Condition: -20°C ± 5°C
-
Time Points: 0, 3, 6, 9, 12, 18, and 24 months
-
Parameters to be Tested:
-
Appearance (Visual inspection for color change, precipitation)
-
pH of a diluted working solution
-
Concentration of CP-101,606 (by HPLC)
-
Purity (by HPLC, to detect degradation products)
-
Data Presentation: Hypothetical Stability Data
The following table illustrates how to present the quantitative data from the proposed stability study.
| Time Point (Months) | Appearance | pH (of 10 µM solution in PBS) | Concentration (mM) | Purity (%) |
| 0 | Clear, colorless solution | 7.40 | 10.02 | 99.8 |
| 3 | Clear, colorless solution | 7.41 | 9.98 | 99.7 |
| 6 | Clear, colorless solution | 7.39 | 10.05 | 99.8 |
| 9 | Clear, colorless solution | 7.42 | 9.95 | 99.6 |
| 12 | Clear, colorless solution | 7.38 | 9.99 | 99.7 |
| 18 | Clear, colorless solution | 7.40 | 9.92 | 99.5 |
| 24 | Clear, colorless solution | 7.41 | 9.89 | 99.4 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity and Concentration Determination
This method is designed to separate CP-101,606 from potential degradation products and to accurately quantify its concentration.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined based on the UV absorbance spectrum of CP-101,606 (a preliminary scan should be performed).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of CP-101,606 of known concentrations in the mobile phase.
-
Sample Preparation: At each time point, thaw a vial of the CP-101,606 stock solution. Dilute an aliquot to a suitable concentration within the linear range of the standard curve using the mobile phase.
-
Analysis: Inject the standards and the sample onto the HPLC system.
-
Quantification: Determine the concentration of CP-101,606 in the sample by comparing its peak area to the standard curve.
-
Purity Assessment: Calculate the purity of CP-101,606 by dividing the peak area of the main compound by the total peak area of all detected peaks and multiplying by 100.
Forced Degradation Studies
To ensure the stability-indicating nature of the HPLC method, forced degradation studies should be performed on a sample of the CP-101,606 solution. This involves subjecting the solution to harsh conditions to intentionally induce degradation.
-
Acid Hydrolysis: Mix the CP-101,606 solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the CP-101,606 solution with 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Treat the CP-101,606 solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Heat the CP-101,606 solution at 80°C for 48 hours.
-
Photostability: Expose the CP-101,606 solution to light according to ICH Q1B guidelines.
After each stress condition, the samples should be analyzed by the developed HPLC method to ensure that any degradation products are well-separated from the parent CP-101,606 peak.
Visualizations
Signaling Pathway of CP-101,606
Caption: CP-101,606 inhibits the NR2B subunit of the NMDA receptor, modulating downstream signaling pathways.
Experimental Workflow for Stability Testing
Caption: Workflow for the long-term stability assessment of CP-101,606 solution at -20°C.
References
Application Notes and Protocols: The Use of [Compound Name] in Primary Hippocampal Neuron Cultures
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "TA-606" could not be definitively identified in scientific literature. The following application notes and protocols are provided as a template. Please replace "[Compound Name]" with the specific compound of interest.
Introduction
Primary hippocampal neuron cultures are a fundamental in vitro model for studying neuronal development, function, and neurodegenerative diseases. These cultures allow for the detailed investigation of molecular and cellular mechanisms in a controlled environment. This document provides detailed protocols for utilizing a novel therapeutic candidate, [Compound Name], in primary hippocampal neuron cultures to assess its effects on neuronal health, morphology, and function.
Data Presentation
The following tables summarize hypothetical quantitative data obtained from experiments with [Compound Name].
Table 1: Effect of [Compound Name] on Neurite Outgrowth
| Treatment Group | Concentration (µM) | Average Neurite Length (µm) | Standard Deviation (µm) | p-value vs. Control |
| Control (Vehicle) | 0 | 150.2 | 15.8 | - |
| [Compound Name] | 0.1 | 185.6 | 18.2 | < 0.05 |
| [Compound Name] | 1.0 | 250.4 | 25.1 | < 0.01 |
| [Compound Name] | 10.0 | 160.1 | 16.5 | > 0.05 |
Table 2: Western Blot Analysis of Key Signaling Proteins
| Treatment Group | Concentration (µM) | p-Akt/Akt Ratio (Fold Change) | p-ERK/ERK Ratio (Fold Change) | Synapsin I Expression (Fold Change) |
| Control (Vehicle) | 0 | 1.00 | 1.00 | 1.00 |
| [Compound Name] | 1.0 | 2.50 | 1.80 | 1.50 |
Table 3: Electrophysiological Parameters
| Treatment Group | Concentration (µM) | Mean Firing Rate (Hz) | Amplitude (mV) |
| Control (Vehicle) | 0 | 1.2 | 55.3 |
| [Compound Name] | 1.0 | 2.8 | 56.1 |
Experimental Protocols
Primary Hippocampal Neuron Culture
This protocol describes the isolation and culture of primary hippocampal neurons from embryonic day 18 (E18) rat pups.[1][2][3]
Materials:
-
E18 pregnant Sprague-Dawley rat
-
Hibernate-E medium (supplemented with 2% B-27 Plus)[4]
-
Papain (2 mg/mL) in Hibernate-E without Ca2+[4]
-
Neurobasal medium with 2% B-27 supplement, 0.4 mM GlutaMAX, and 1% penicillin-streptomycin[1]
-
Poly-D-lysine coated plates/coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant rat according to institutional guidelines.
-
Dissect the E18 embryos and place them in ice-cold Hibernate-E medium.[4]
-
Isolate the hippocampi from the embryonic brains under a dissecting microscope.
-
Transfer the hippocampi to a conical tube containing 4 mL of papain solution and incubate for 30 minutes at 30°C.[4]
-
Gently wash the tissue twice with Hibernate-E medium supplemented with B-27.
-
Triturate the tissue gently with a fire-polished Pasteur pipette until the solution becomes cloudy.[5]
-
Centrifuge the cell suspension at 150 x g for 5 minutes.[4]
-
Resuspend the cell pellet in pre-warmed Neurobasal plating medium.
-
Plate the neurons on Poly-D-lysine coated surfaces at a desired density.
-
Incubate at 37°C in a humidified incubator with 5% CO2.
-
After 24 hours, replace half of the medium with fresh, pre-warmed maintenance medium. Continue to replace half of the medium every 3-4 days.[2]
Neurite Outgrowth Assay
This assay is used to quantify the effect of [Compound Name] on the growth of neurites.[6][7]
Materials:
-
Primary hippocampal neurons cultured on coverslips
-
[Compound Name] stock solution
-
4% Paraformaldehyde (PFA) in PBS
-
Primary antibody (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Mounting medium with DAPI
-
Fluorescence microscope and imaging software
Procedure:
-
After 2 days in vitro (DIV), treat the neurons with varying concentrations of [Compound Name] or vehicle control.
-
Incubate for 48-72 hours.
-
Fix the cells with 4% PFA for 20 minutes at room temperature.[8]
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[1]
-
Block with 10% bovine serum albumin (BSA) in PBS for 1 hour.[1]
-
Incubate with anti-β-III tubulin antibody overnight at 4°C.[6]
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Wash three times with PBS and mount the coverslips on slides using mounting medium with DAPI.[4]
-
Acquire images using a fluorescence microscope.
-
Measure the length of the longest neurite for at least 50 neurons per condition using image analysis software.[6][7]
Immunofluorescence Staining
This protocol is for visualizing the localization of specific proteins within the cultured neurons.[8]
Procedure: Follow steps 3-9 of the Neurite Outgrowth Assay protocol, substituting the primary antibody with an antibody against the protein of interest (e.g., Synapsin I, PSD-95).
Western Blotting
This protocol is to quantify the expression levels of specific proteins in response to [Compound Name] treatment.
Materials:
-
Primary hippocampal neurons cultured in multi-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
ECL reagent and imaging system
Procedure:
-
Treat neurons with [Compound Name] as desired.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein by boiling in SDS sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash again and detect the signal using an ECL reagent and an imaging system.
-
Quantify band intensities using image analysis software.
Electrophysiological Recordings
This protocol describes whole-cell patch-clamp recordings to assess the effects of [Compound Name] on neuronal excitability.
Materials:
-
Primary hippocampal neurons on coverslips
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass pipettes
-
External and internal recording solutions
-
[Compound Name] for acute application
Procedure:
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.
-
Pull glass pipettes to a resistance of 3-5 MΩ and fill with internal solution.
-
Establish a giga-ohm seal and then a whole-cell configuration on a healthy-looking neuron.
-
Record baseline spontaneous activity in current-clamp mode.
-
Acutely apply [Compound Name] via the perfusion system.
-
Record changes in membrane potential, firing rate, and action potential properties.
-
Analyze the data using appropriate software to quantify changes in electrophysiological parameters.
Visualizations
Caption: Experimental workflow for assessing the effects of [Compound Name].
References
- 1. catalog.tamu.edu [catalog.tamu.edu]
- 2. Amide - Wikipedia [en.wikipedia.org]
- 3. Tantalum Tungsten Alloy, TAW Manufacturer [attelements.com]
- 4. Tantalum Tungsten Alloy [attelements.com]
- 5. Arsphenamine - Wikipedia [en.wikipedia.org]
- 6. State of the Art in Sub-Phenotyping Midbrain Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UPEI Home Page | University of Prince Edward Island [upei.ca]
- 8. Theses and Dissertations Available from ProQuest | Theses and Dissertations | Purdue University [docs.lib.purdue.edu]
Application Notes and Protocols: Determination of CP-101,606 IC50 in Glutamate-Induced Toxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamate, the primary excitatory neurotransmitter in the central nervous system, can induce excitotoxicity when present in excessive concentrations, a phenomenon implicated in various neurodegenerative diseases and ischemic events. This process is primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, leading to a massive influx of calcium ions (Ca2+) and subsequent activation of cell death pathways. CP-101,606 (also known as Traxoprodil) is a potent and selective antagonist of the NR2B subunit of the NMDA receptor, which has shown neuroprotective effects by mitigating glutamate-induced toxicity.[1] This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of CP-101,606 in a glutamate-induced toxicity assay using cultured hippocampal neurons.
Data Presentation
The neuroprotective efficacy of CP-101,606 against glutamate-induced excitotoxicity in cultured rat hippocampal neurons is summarized below. The IC50 values highlight the potency of the compound when administered during or immediately after the glutamate challenge.
| Compound | Cell Type | Assay Condition | IC50 | Reference |
| CP-101,606 | Cultured Rat Hippocampal Neurons | Co-administration with glutamate | 11 nM | [1][2] |
| CP-101,606 | Cultured Rat Hippocampal Neurons | Administration immediately after glutamate perfusion | 35 nM | [1] |
Signaling Pathway of Glutamate-Induced Excitotoxicity
Glutamate-induced neurotoxicity is a complex process initiated by the overstimulation of NMDA receptors. The binding of glutamate and a co-agonist (glycine or D-serine) to the NMDA receptor, coupled with membrane depolarization, leads to the opening of the ion channel and a significant influx of Ca2+. This surge in intracellular Ca2+ triggers a cascade of detrimental downstream events, including the activation of proteases (calpains), kinases, and phosphatases, as well as the production of reactive oxygen species (ROS) and nitric oxide (NO). These events collectively contribute to mitochondrial dysfunction, DNA damage, and ultimately, neuronal apoptosis or necrosis. CP-101,606 selectively blocks the NR2B subunit-containing NMDA receptors, thereby inhibiting the initial Ca2+ influx and preventing the subsequent neurotoxic cascade.
Experimental Protocols
Glutamate-Induced Neurotoxicity Assay in Cultured Hippocampal Neurons
This protocol outlines a representative method for assessing the neuroprotective effects of CP-101,606 against glutamate-induced toxicity in primary rat hippocampal neurons.
Materials:
-
Primary rat hippocampal neurons
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Poly-D-lysine coated 96-well plates
-
Glutamate stock solution (10 mM in sterile water)
-
CP-101,606 stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture:
-
Plate primary rat hippocampal neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well.
-
Culture the neurons in Neurobasal medium supplemented with B-27 and GlutaMAX at 37°C in a humidified atmosphere of 5% CO2.
-
Allow the neurons to mature for 7-10 days in vitro before treatment.
-
-
Compound Treatment:
-
Prepare serial dilutions of CP-101,606 in culture medium to achieve final concentrations ranging from 1 nM to 10 µM.
-
For the co-administration condition, add the different concentrations of CP-101,606 to the respective wells immediately before the addition of glutamate.
-
For the post-treatment condition, add the different concentrations of CP-101,606 to the respective wells immediately after the glutamate exposure period.
-
-
Glutamate-Induced Toxicity:
-
Prepare a working solution of glutamate in culture medium. The final concentration of glutamate will need to be optimized for the specific cell culture, but a typical starting point is 100 µM.
-
For the co-administration condition, add the glutamate solution to the wells containing the different concentrations of CP-101,606.
-
For the post-treatment condition, expose the neurons to the glutamate solution for a defined period (e.g., 10-30 minutes). After the exposure, remove the glutamate-containing medium and replace it with fresh medium containing the different concentrations of CP-101,606.
-
Include control wells with no treatment, vehicle control (DMSO), and glutamate only.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere of 5% CO2.
-
-
Assessment of Cell Viability (MTT Assay):
-
After the 24-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the log concentration of CP-101,606.
-
Determine the IC50 value by performing a non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope).
-
Experimental Workflow Diagram
References
Application Notes and Protocols for Whole-Cell Patch-Clamp Studies Using Traxoprodil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traxoprodil (also known as CP-101,606) is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting high specificity for the GluN2B subunit.[1][2] NMDA receptors are critical for excitatory synaptic transmission and plasticity, and their dysfunction is implicated in various neurological and psychiatric disorders.[3] The GluN2B subunit, in particular, plays a key role in mediating calcium-dependent signaling cascades that influence synaptic strength and neuronal survival.[3][4] Traxoprodil's selectivity for GluN2B-containing NMDA receptors makes it a valuable tool for dissecting the specific roles of this subunit in neuronal function and a potential therapeutic agent.[1][5]
These application notes provide a detailed protocol for utilizing Traxoprodil in whole-cell patch-clamp electrophysiology to study its effects on NMDA receptor currents. The protocol is intended for researchers familiar with basic patch-clamp techniques.
Data Presentation
| Parameter | Expected Effect of Traxoprodil | Concentration Range (in vitro) | Reference/Notes |
| NMDA Receptor Current Amplitude | Inhibition of whole-cell current | 1 - 100 µM (estimated) | The optimal concentration should be determined empirically. |
| IC50 (GluN2B-containing receptors) | To be determined | To be determined | Expected to be in the low micromolar or high nanomolar range. |
| Current-Voltage (I-V) Relationship | Reduction in current amplitude across voltage steps | - | The characteristic J-shaped I-V curve of NMDA receptors should be maintained but with reduced current. |
| Activation/Deactivation Kinetics | Potential alteration of decay kinetics | - | GluN2B antagonists can influence the deactivation time course of NMDA receptor currents. |
In vivo studies in mice have utilized Traxoprodil at doses of 20 and 40 mg/kg to elicit antidepressant-like effects.[2][6]
Experimental Protocols
This protocol outlines the whole-cell voltage-clamp recording of NMDA receptor currents in cultured neurons or acute brain slices and the application of Traxoprodil to assess its inhibitory effects.
Materials and Solutions
External (Extracellular) Solution (aCSF):
| Component | Concentration (mM) |
| NaCl | 125 |
| KCl | 2.5 |
| CaCl₂ | 2 |
| MgCl₂ | 1 |
| NaH₂PO₄ | 1.25 |
| NaHCO₃ | 26 |
| Glucose | 10 |
Note: For isolating NMDA receptor currents, it is common to use a low-Mg²⁺ or Mg²⁺-free external solution to relieve the voltage-dependent magnesium block. Glycine (10-100 µM) as a co-agonist for NMDA receptors, and antagonists for AMPA (e.g., CNQX, 10 µM) and GABAA (e.g., bicuculline or picrotoxin, 50 µM) receptors should be included.
Internal (Intracellular) Solution:
| Component | Concentration (mM) |
| Cs-Methanesulfonate or CsCl | 130-140 |
| HEPES | 10 |
| EGTA or BAPTA | 5-10 |
| Mg-ATP | 4 |
| Na-GTP | 0.3 |
| QX-314 (optional, to block Na⁺ channels) | 5 |
Note: Adjust pH to 7.2-7.3 with CsOH and osmolarity to 280-290 mOsm.
Traxoprodil Stock Solution:
Prepare a 10 mM stock solution of Traxoprodil in a suitable solvent (e.g., DMSO or water, depending on the salt form) and store at -20°C. Dilute to the final desired concentration in the external solution on the day of the experiment.
Whole-Cell Patch-Clamp Protocol
-
Preparation: Prepare acute brain slices or cultured neurons according to standard laboratory protocols.
-
Recording Setup: Transfer the preparation to the recording chamber on the microscope stage and perfuse with oxygenated (95% O₂ / 5% CO₂) external solution.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Obtaining a Whole-Cell Recording:
-
Approach a target neuron with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Apply gentle suction to rupture the membrane and establish the whole-cell configuration.
-
-
Voltage-Clamp Recordings:
-
Clamp the cell at a holding potential of -60 mV to -70 mV.
-
Allow the cell to stabilize for 5-10 minutes.
-
-
Eliciting NMDA Receptor Currents:
-
Apply a brief puff of NMDA (e.g., 100 µM for 10-50 ms) or electrically stimulate afferent pathways to evoke synaptic NMDA receptor currents.
-
Record the baseline NMDA receptor-mediated currents. A voltage step protocol (e.g., from -80 mV to +60 mV in 20 mV increments) can be used to construct a current-voltage (I-V) relationship.
-
-
Application of Traxoprodil:
-
Perfuse the external solution containing the desired concentration of Traxoprodil for a sufficient duration to allow for equilibration (typically 5-10 minutes).
-
Repeat the NMDA application or synaptic stimulation protocol to record NMDA receptor currents in the presence of Traxoprodil.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA receptor currents before and after Traxoprodil application.
-
Analyze the current kinetics, such as the decay time constant.
-
Construct dose-response curves to determine the IC50 of Traxoprodil.
-
Compare the I-V relationships in the absence and presence of the drug.
-
Mandatory Visualizations
GluN2B Signaling Pathway
Caption: GluN2B-mediated signaling pathway and the inhibitory action of Traxoprodil.
Experimental Workflow for Traxoprodil Patch-Clamp
References
- 1. The effect of the selective NMDA receptor antagonist traxoprodil in the treatment of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. GluN2B-containing NMDARs in the mammalian brain: pharmacology, physiology, and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antidepressant actions of ketamine: from molecular mechanisms to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Traxoprodil Administration for Rodent Behavioral Models
Introduction
Traxoprodil (also known as CP-101,606) is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting high affinity for the NR2B subunit.[1][2] In preclinical research, it has demonstrated neuroprotective, analgesic, and anti-Parkinsonian effects.[2] Notably, Traxoprodil has garnered significant interest for its rapid and sustained antidepressant-like effects in various rodent models of depression, distinguishing it from traditional antidepressants that often require weeks to elicit a therapeutic response.[2][3][4] Its mechanism of action is primarily linked to the modulation of glutamatergic neurotransmission and downstream signaling pathways that regulate neuroplasticity.[3][5]
These application notes provide detailed protocols for the preparation and administration of Traxoprodil in rodent behavioral studies, focusing on models of depression. The information is intended for researchers, scientists, and drug development professionals investigating novel antidepressant therapies.
Mechanism of Action & Signaling Pathways
Traxoprodil exerts its effects by selectively inhibiting the NR2B subunit of the NMDA receptor.[1] This action is believed to trigger rapid antidepressant effects through the activation of key intracellular signaling cascades. In rodent models of depression, Traxoprodil administration has been shown to reverse stress-induced deficits by promoting the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[3][4] This involves the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and cAMP-Response Element Binding protein (CREB), crucial regulators of gene expression, neurogenesis, and synaptic plasticity.[3][6] Additionally, the AKT/FOXO/Bim signaling pathway has been implicated in its mechanism.[3][4]
Data Presentation: Summary of Quantitative Data
The following tables summarize the effective dosages and behavioral outcomes of Traxoprodil administration in mouse models of depression.
Table 1: Effective Dosages of Traxoprodil in Mouse Behavioral Models
| Model | Species | Route | Dosage | Duration | Behavioral Test | Outcome |
|---|---|---|---|---|---|---|
| Chronic Unpredictable Mild Stress (CUMS) | Mouse | i.p. | 20 mg/kg, 40 mg/kg | 7, 14 days | FST, TST, SPT | Rapid antidepressant effect[3] |
| Chronic Unpredictable Mild Stress (CUMS) | Mouse | i.p. | 10 mg/kg | 21 days | FST, TST, SPT | Antidepressant effect (slower onset)[3] |
| Standard (non-stressed) | Mouse | i.p. | 20 mg/kg, 40 mg/kg | Acute | FST | Reduced immobility time[1][7][8] |
| Standard (non-stressed) | Mouse | i.p. | 10 mg/kg | Acute | FST | Potentiates effects of other antidepressants[7][8] |
i.p. = Intraperitoneal, FST = Forced Swim Test, TST = Tail Suspension Test, SPT = Sucrose Preference Test.
Table 2: Summary of Behavioral Outcomes in CUMS Mice
| Treatment Group | Duration | Immobility Time (FST) | Immobility Time (TST) | Sucrose Preference |
|---|---|---|---|---|
| Traxoprodil (20 mg/kg) | 7 Days | Significantly Decreased[3] | Significantly Decreased[3] | Significantly Increased[3] |
| Traxoprodil (40 mg/kg) | 7 Days | Significantly Decreased[3] | Significantly Decreased[3] | Significantly Increased[3] |
| Traxoprodil (20 mg/kg) | 14 Days | Significantly Decreased[3] | Significantly Decreased[3] | Significantly Increased[3] |
| Traxoprodil (40 mg/kg) | 14 Days | Significantly Decreased[3] | Significantly Decreased[3] | Significantly Increased[3] |
| Traxoprodil (10 mg/kg) | 21 Days | Significantly Decreased[3] | Significantly Decreased[3] | Significantly Increased[3] |
| Fluoxetine (5 mg/kg) | 21 Days | Significantly Decreased[3] | Significantly Decreased[3] | Significantly Increased[3] |
Table 3: Summary of Neurochemical Changes in the Hippocampus of CUMS Mice
| Treatment Group (Dose) | Duration | BDNF Protein Levels | p-ERK1/2 Protein Levels | p-CREB Protein Levels |
|---|---|---|---|---|
| Traxoprodil (20 mg/kg) | 7 Days | Significantly Increased[3] | Significantly Increased[3] | No significant change[3] |
| Traxoprodil (40 mg/kg) | 7 Days | Significantly Increased[3] | Significantly Increased[3] | Significantly Increased[3] |
| Traxoprodil (20 mg/kg) | 21 Days | Significantly Increased[3] | Significantly Increased[3] | Significantly Increased[3] |
| Traxoprodil (40 mg/kg) | 21 Days | No significant change[3] | No significant change[3] | No significant change[3] |
Experimental Protocols
Protocol 1: Drug Preparation and Administration
-
Vehicle Preparation : Prepare the vehicle solution consisting of 0.9% saline containing 1% Tween-80.[3]
-
Traxoprodil Solution : Dissolve Traxoprodil (Sigma-Aldrich) in the prepared vehicle to achieve the desired final concentrations (e.g., 10 mg/kg, 20 mg/kg, 40 mg/kg).[3] Solutions should be prepared fresh just before use.[3]
-
Administration : Administer the solution via intraperitoneal (i.p.) injection. The standard injection volume for mice is 10 ml/kg.[3][6]
-
Control Groups : A vehicle control group (receiving 1% Tween-80 in saline) and a positive control group (e.g., Fluoxetine at 5 mg/kg, dissolved in 0.9% saline) should be included in the experimental design.[3]
Protocol 2: Chronic Unpredictable Mild Stress (CUMS) Model
The CUMS model is a widely used paradigm to induce depressive-like behaviors in rodents.
-
Acclimation : House mice under standard laboratory conditions for at least one week before the start of the experiment.
-
Baseline Testing : Before CUMS induction, conduct baseline behavioral tests (e.g., Sucrose Preference Test) to ensure no pre-existing group differences.
-
CUMS Procedure : For 3 to 4 weeks, expose mice in the stress groups to a series of varied, mild, and unpredictable stressors.[3] Control animals should be housed in a separate room and receive standard care without stressors. Stressors may include:
-
Food and water deprivation (12-24 hours)
-
Wet cage (200 ml of water in 1 cm of sawdust for 12 hours)
-
Cage tilt (45°)
-
Overnight illumination
-
Stroboscopic illumination
-
Restraint stress (e.g., in a 50 ml centrifuge tube for 2 hours)
-
Soiled cage (100 ml of water in a dirty cage for 24 hours)
-
-
Drug Administration : During the CUMS procedure (e.g., for the last 7, 14, or 21 days), administer Traxoprodil, vehicle, or a positive control daily as described in Protocol 1.[3]
-
Behavioral Testing : Conduct behavioral tests (FST, TST, SPT) at the end of the drug administration period to evaluate the antidepressant-like effects.
Protocol 3: Forced Swim Test (FST)
This test assesses behavioral despair, a common measure in depression models.
-
Apparatus : Use a transparent glass cylinder (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 12-15 cm, making it impossible for the mouse to touch the bottom or escape.[1]
-
Procedure : Administer Traxoprodil or vehicle 60 minutes before the test for acute studies, or at the end of a chronic treatment period.[7] Gently place each mouse individually into the cylinder.[1]
-
Scoring : The total test duration is 6 minutes.[1] Record the session and score the duration of immobility during the last 4 minutes of the test.[1] Immobility is defined as the cessation of struggling, with the animal making only small movements necessary to keep its head above water.[1]
Protocol 4: Tail Suspension Test (TST)
The TST is another widely used test to measure behavioral despair.
-
Procedure : This test is often performed the day after the FST.[6] Individually suspend mice by their tails using adhesive tape, placed approximately 1 cm from the tip. The mouse should be elevated so it cannot touch any surfaces.
-
Scoring : The test duration is typically 6 minutes. An observer or automated system records the total time the animal remains immobile.
Protocol 5: Sucrose Preference Test (SPT)
This test measures anhedonia, a core symptom of depression, by assessing the animal's preference for a sweetened solution over plain water.
-
Habituation : For 48 hours, present mice with two identical bottles, both containing a 1% sucrose solution.
-
Deprivation : Following habituation, deprive the animals of food and water for 12-24 hours.
-
Testing : After deprivation, present each mouse with two pre-weighed bottles for a period of 1-2 hours: one containing 1% sucrose solution and the other containing plain water.
-
Calculation : Weigh the bottles again after the test period. Calculate the sucrose preference as: (Weight of sucrose solution consumed / (Weight of sucrose solution consumed + Weight of water consumed)) * 100.[3]
References
- 1. Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Traxoprodil - Wikipedia [en.wikipedia.org]
- 3. Traxoprodil Produces Antidepressant-Like Behaviors in Chronic Unpredictable Mild Stress Mice through BDNF/ERK/CREB and AKT/FOXO/Bim Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Traxoprodil Produces Antidepressant-Like Behaviors in Chronic Unpredictable Mild Stress Mice through BDNF/ERK/CREB and AKT/FOXO/Bim Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antidepressant actions of ketamine: from molecular mechanisms to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of TA-606 (CP-101,606) in Cerebral Ischemia Research Models
Introduction
TA-606, also known as CP-101,606 or traxoprodil, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B (formerly NR2B) subunit. In the context of cerebral ischemia, the overactivation of NMDA receptors by excessive glutamate release leads to a cascade of neurotoxic events, including massive calcium influx, activation of degradative enzymes, and ultimately neuronal death. This phenomenon is a critical component of the ischemic injury cascade. By selectively blocking the GluN2B subunit, this compound offers a targeted approach to mitigate this excitotoxicity, thereby providing neuroprotection and potentially improving functional outcomes following an ischemic event. These application notes provide a comprehensive overview of the use of this compound in preclinical cerebral ischemia research, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Mechanism of Action
Cerebral ischemia triggers a complex series of biochemical and molecular events that lead to neuronal damage. A key initiating event is the excessive release of the excitatory neurotransmitter glutamate. This leads to the overstimulation of glutamate receptors, particularly the NMDA receptor. The subsequent massive influx of calcium ions into neurons activates a host of downstream signaling pathways that contribute to cell death. This compound exerts its neuroprotective effects by selectively binding to the GluN2B subunit of the NMDA receptor, thereby inhibiting this pathological ion influx and interrupting the excitotoxic cascade.
Quantitative Data Summary
The neuroprotective efficacy of this compound has been evaluated in various animal models of focal cerebral ischemia. The following tables summarize the key quantitative findings from these studies.
Table 1: Neuroprotective Efficacy of this compound in a Rat Model of Acute Subdural Hematoma
| Dosage | Reduction in Ischemic Brain Damage | Animal Model | Reference |
| Low Dose | 29% | Sprague-Dawley Rat | [1] |
| High Dose | 37% | Sprague-Dawley Rat | [1] |
Table 2: Neuroprotective and Functional Effects of this compound in a Rat Cortical Compression Model
| Dosage (mg/kg, IV) | Outcome Measure | Effect | Animal Model | Reference |
| 1 | Functional Recovery | Dose-dependent improvement | Sprague-Dawley Rat | [2] |
| 5 | Functional Recovery | Dose-dependent improvement | Sprague-Dawley Rat | [2] |
| 10 | Functional Recovery | Dose-dependent improvement | Sprague-Dawley Rat | [2] |
| 20 | Functional Recovery | Dose-dependent improvement | Sprague-Dawley Rat | [2] |
| 1, 5, 10, 20 | Brain Damage | Protection against ischemic damage in cortex, hippocampus, and thalamus | Sprague-Dawley Rat | [2] |
Experimental Protocols
Protocol 1: Evaluation of this compound Neuroprotection in a Rat Model of Acute Subdural Hematoma
This protocol is based on the methodology described in studies evaluating the neuroprotective effects of NMDA antagonists in a focal ischemic brain damage model induced by an acute subdural hematoma.[1]
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
2. Induction of Subdural Hematoma:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Place the animal in a stereotaxic frame.
-
Create a burr hole over the parietal cortex.
-
Slowly inject 0.4 ml of autologous blood into the subdural space to create the hematoma.
-
Seal the burr hole with bone wax and suture the incision.
3. Drug Administration:
-
Compound: this compound (CP-101,606) dissolved in a suitable vehicle.
-
Route of Administration: Intravenous (IV) infusion.
-
Time of Administration: Infuse the drug 30 minutes after the induction of the subdural hematoma.
-
Dosage: Administer a low dose and a high dose to assess dose-dependency.
4. Assessment of Brain Damage:
-
Time Point: Sacrifice the animals 4 hours after the induction of the hematoma.
-
Histology:
-
Perfuse the brains with saline followed by a fixative (e.g., 10% formalin).
-
Cryoprotect the brains in a sucrose solution.
-
Section the brains coronally at multiple planes (e.g., eight planes).
-
Stain the sections with a suitable histological stain (e.g., Hematoxylin and Eosin) to visualize the ischemic damage.
-
-
Quantification:
-
Capture images of the stained sections.
-
Use image analysis software to quantify the area of ischemic damage in each section.
-
Calculate the total volume of ischemic damage for each animal.
-
5. Statistical Analysis:
-
Compare the ischemic volumes between the vehicle-treated control group and the this compound-treated groups using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).
Protocol 2: Assessment of this compound on Functional Recovery and Brain Damage in a Rat Cortical Compression Model
This protocol is based on a study that investigated the effects of this compound on functional and histological outcomes following cortical compression-induced brain ischemia.[2]
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
2. Induction of Cortical Compression Ischemia:
-
Anesthetize the rat.
-
Expose the sensorimotor cortex.
-
Induce a short-lasting compression of a well-defined area of the sensorimotor cortex for 30 minutes. This will produce a consistent and reproducible functional impairment (paresis of the contralateral limbs).
3. Drug Administration:
-
Compound: this compound (CP-101,606).
-
Route of Administration: Intravenous (IV).
-
Dosage: Administer increasing doses (e.g., 1, 5, 10, 20 mg/kg) to evaluate the dose-response relationship.
4. Functional Assessment:
-
Test: Beam walking test performed daily.
-
Procedure: Assess the ability of the animals to traverse a narrow beam.
-
Outcome Measure: Record the time taken and the number of foot slips to quantify functional impairment and recovery over several days (e.g., 5-7 days).
5. Histological Assessment of Brain Damage:
-
Time Point: Sacrifice the animals 2 days after the ischemic insult.
-
Staining: Use a marker for neuronal cell death, such as Fluoro-Jade.
-
Analysis: Quantify the extent of brain damage in the cerebral cortex, hippocampus, and thalamus.
6. Statistical Analysis:
-
Analyze the functional recovery data using repeated measures ANOVA.
-
Compare the extent of brain damage between the different dose groups and the control group using ANOVA.
Visualizations
Signaling Pathway Diagram
References
- 1. The neuroprotective effect of the forebrain-selective NMDA antagonist CP101,606 upon focal ischemic brain damage caused by acute subdural hematoma in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The NMDA NR2B subunit-selective receptor antagonist, CP-101,606, enhances the functional recovery the NMDA NR2B subunit-selective receptor and reduces brain damage after cortical compression-induced brain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing TA-606 Concentration for Neuroprotection Assays: A Technical Support Center
Welcome to the technical support center for TA-606. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of the novel neuroprotective agent, this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, along with detailed experimental protocols and data interpretation guidelines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an experimental neuroprotective compound. Its primary mechanism of action is believed to be the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[1][2][3] The activation of this pathway leads to the transcription of antioxidant response element (ARE)-driven genes, which upregulate the production of cytoprotective enzymes and antioxidant proteins, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[3][4] This helps to mitigate oxidative stress and reduce neuronal cell death in response to neurotoxic insults.
Q2: What is the recommended starting concentration for this compound in neuronal cell culture?
A2: For initial in vitro experiments, a starting concentration range of 1 µM to 20 µM is recommended. The optimal concentration is highly dependent on the cell type and the specific neurotoxic insult being used. It is crucial to perform a dose-response analysis to determine the therapeutic window for your specific experimental conditions.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. For working solutions, dilute the stock in your cell culture medium to the desired final concentration. It is critical to ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.[5] Store the DMSO stock solution in small aliquots at -20°C to prevent repeated freeze-thaw cycles.
Q4: Can this compound be used in both pre-treatment and post-treatment experimental designs?
A4: Yes, the efficacy of this compound can be evaluated in pre-treatment, co-treatment, and post-treatment paradigms. The optimal timing of administration will depend on the specific research question and the nature of the neurotoxic insult. It is advisable to test different treatment schedules to determine the most effective therapeutic window for neuroprotection in your model.[5]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| High levels of cytotoxicity observed even at low this compound concentrations. | 1. Solvent Toxicity: The final concentration of DMSO in the culture medium may be too high. | 1. Perform a vehicle control experiment to assess the toxicity of the solvent alone. Ensure the final DMSO concentration is at or below 0.1%.[5] |
| 2. Poor Cell Health: Neuronal cultures may be stressed or unhealthy prior to treatment. | 2. Ensure optimal cell culture conditions, including appropriate cell density, media formulation, and incubator settings. Only use healthy, viable cultures for experiments.[5] | |
| 3. Compound Purity: The this compound compound may have impurities. | 3. Verify the purity of the compound using appropriate analytical methods. | |
| No neuroprotective effect observed. | 1. Suboptimal this compound Concentration: The concentration of this compound may be too low or too high (leading to toxicity). | 1. Perform a comprehensive dose-response curve to identify the optimal neuroprotective concentration.[6] |
| 2. Ineffective Treatment Window: The timing of this compound administration may not be optimal. | 2. Test pre-treatment, co-treatment, and post-treatment protocols to determine the most effective time for intervention.[5] | |
| 3. Overwhelming Neurotoxic Insult: The severity of the neurotoxic stimulus may be too high, causing rapid and irreversible cell death. | 3. Titrate the concentration of the neurotoxic agent to achieve a level of cell death (e.g., 40-60%) where a protective effect can be reliably measured.[5] | |
| High variability between replicate wells. | 1. Inconsistent Cell Seeding: Uneven distribution of cells across the plate. | 1. Ensure a homogenous cell suspension before and during plating. Avoid seeding cells in the outer wells of the plate, as these are more prone to evaporation. |
| 2. Pipetting Errors: Inaccurate dispensing of compound or reagents. | 2. Use calibrated pipettes and ensure proper pipetting technique. | |
| 3. Edge Effects: Evaporation from the outer wells of the microplate. | 3. Fill the outer wells with sterile PBS or media without cells to maintain humidity. |
Quantitative Data Summary
The following tables present hypothetical data for this compound to guide experimental design and interpretation.
Table 1: Dose-Response of this compound on Neuronal Viability (MTT Assay)
| This compound Concentration (µM) | Neuronal Viability (%) vs. Control |
| 0 (Vehicle Control) | 100 |
| 1 | 98 |
| 5 | 95 |
| 10 | 92 |
| 20 | 88 |
| 50 | 75 |
| 100 | 60 |
Table 2: Neuroprotective Efficacy of this compound against Glutamate-Induced Excitotoxicity (LDH Assay)
| Treatment Group | % Cytotoxicity (LDH Release) |
| Untreated Control | 5 |
| Glutamate (100 µM) | 50 |
| Glutamate + this compound (1 µM) | 45 |
| Glutamate + this compound (5 µM) | 30 |
| Glutamate + this compound (10 µM) | 20 |
| Glutamate + this compound (20 µM) | 35 |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using MTT Assay
This protocol is for assessing the effect of this compound on cell viability and determining the optimal non-toxic concentration range.
-
Cell Plating: Plate a neuronal cell line (e.g., SH-SY5Y or HT22) in a 96-well plate at a predetermined optimal density and allow cells to adhere for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in fresh, pre-warmed culture medium. Include a vehicle-only control (e.g., medium with 0.1% DMSO).
-
Treatment: Carefully remove the old medium and replace it with the medium containing different concentrations of this compound.
-
Incubation: Incubate the plate for 24 hours in a cell culture incubator (37°C, 5% CO₂).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[7] Viable cells will convert the yellow MTT to purple formazan crystals.[8][9]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and mix gently to dissolve the formazan crystals.[8]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[8]
-
Analysis: Normalize the absorbance values of treated wells to the vehicle control wells to calculate the percentage of cell viability.
Protocol 2: Assessing Neuroprotection using LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.[10]
-
Cell Plating and Treatment: Plate neuronal cells in a 96-well plate. Treat the cells with the neurotoxic agent (e.g., glutamate) with and without various concentrations of this compound for the desired duration. Include the following controls:
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13]
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.[12]
-
Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Protocol 3: Western Blot for Nrf2 Pathway Activation
This protocol is for measuring the protein levels of Nrf2 and its target, HO-1, to confirm the mechanism of action of this compound.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[15]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[15]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of Nrf2 and HO-1 to the loading control.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Experimental workflow for this compound concentration optimization.
References
- 1. The role of Nrf2 signaling pathways in nerve damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | A Perspective on Nrf2 Signaling Pathway for Neuroinflammation: A Potential Therapeutic Target in Alzheimer's and Parkinson's Diseases [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. cellbiologics.com [cellbiologics.com]
- 14. Western Blotting for Neuronal Proteins [protocols.io]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Troubleshooting Variability in the Forced Swim Test with CP-101,606
Welcome to the technical support center for researchers utilizing the forced swim test (FST) with the selective NMDA receptor antagonist, CP-101,606. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues of variability and ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in baseline immobility time in our control group, making it difficult to detect a clear effect of CP-101,606. What are the potential causes and solutions?
A1: High baseline variability is a common challenge in the FST and can arise from several factors.[1][2][3] A systematic approach to identifying and controlling these variables is crucial.
-
Biological Factors:
-
Animal Strain: Different rodent strains exhibit inherent differences in their behavioral response in the FST.[1][4] Inbred strains like BALB/cJ and C57BL/6J mice often show lower baseline immobility compared to outbred strains such as Swiss mice.[4] However, outbred strains may be more sensitive to certain antidepressants.[4] It is critical to select and consistently use a strain appropriate for your research question.
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Age and Weight: An animal's age and body weight can influence its performance and stress response.[2][3] Younger animals may be more active, while significant weight differences within a cohort can introduce variability.
-
Sex: Hormonal fluctuations in female rodents can impact behavior in the FST.[3] Some studies suggest that female rats may exhibit more swimming behavior than males.[3] It is advisable to test males and females separately or ensure balanced representation across experimental groups.
-
-
Environmental Factors:
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Light and Noise: The testing environment should be kept consistent, with controlled lighting and minimal noise to avoid startling the animals.[5] The use of a white noise generator can help mask sudden noises.[5]
-
Water Temperature: Water temperature is a critical parameter. Temperatures around 23-25°C are commonly recommended.[6][7] Deviations can affect the animal's core body temperature and, consequently, its activity levels.[8]
-
-
Procedural Factors:
Troubleshooting Steps:
-
Review and Standardize Protocols: Ensure all experimental parameters are clearly defined and consistently applied across all animals and experimenters.
-
Control Environmental Variables: Maintain a consistent testing environment in terms of lighting, temperature, and ambient noise.
-
Refine Animal Handling Procedures: Implement a standardized and gentle handling protocol for all personnel involved.
Q2: We are not observing the expected antidepressant-like effect (a decrease in immobility) with CP-101,606. What could be the reason?
A2: Several factors could contribute to a lack of a significant effect of CP-101,606.
-
Dosage and Administration:
-
Dose Selection: The dose of CP-101,606 is critical. Studies in mice have shown that doses of 20 and 40 mg/kg significantly reduce immobility time, while lower doses (5 and 10 mg/kg) may not have a significant effect.[10] It is crucial to perform a dose-response study to determine the optimal dose for your specific strain and experimental conditions.
-
Route and Timing of Administration: The route of administration (e.g., intraperitoneal, oral) and the time interval between drug administration and the test are critical parameters that need to be optimized.
-
-
Experimental Design:
-
Pre-test Session: For rats, a 15-minute pre-test session 24 hours before the 5-minute test is often necessary to induce a stable baseline of immobility and observe the effects of antidepressants.[6][9][11] For mice, a single 6-minute session is typically used, with the first 2 minutes serving as a habituation period and not included in the analysis.[9][12]
-
Behavioral Scoring: Ensure that the definition of immobility is clear and consistently applied by all observers. Immobility is typically defined as the minimal movements necessary to keep the head above water.[11][12]
-
Troubleshooting Steps:
-
Conduct a Dose-Response Study: If you are not seeing an effect, consider testing a range of CP-101,606 doses.
-
Review Your Protocol: Ensure your experimental design, particularly the inclusion of a pre-test for rats, aligns with established protocols for the FST.
-
Blinded Scoring: To minimize observer bias, the scoring of behavioral videos should be performed by an individual who is blind to the experimental conditions.
Experimental Protocols
Forced Swim Test Protocol for Mice with CP-101,606
-
Apparatus:
-
Procedure:
-
Acclimate mice to the testing room for at least 30 minutes before the test.[9]
-
Administer CP-101,606 or vehicle at the predetermined time before the test.
-
Gently place each mouse into the water-filled cylinder for a single 6-minute session.[12]
-
Record the entire session using a video camera positioned to the side of the cylinder.
-
After 6 minutes, remove the mouse from the water, gently dry it with a paper towel, and place it in a heated cage for a short period to prevent hypothermia before returning it to its home cage.[12]
-
-
Data Analysis:
Forced Swim Test Protocol for Rats with CP-101,606
-
Apparatus:
-
Procedure:
-
Day 1 (Pre-test):
-
Day 2 (Test):
-
-
Data Analysis:
-
Score the entire 5-minute test session.
-
Measure the total time the rat spends immobile.
-
Data Presentation
Table 1: Factors Influencing Variability in the Forced Swim Test
| Factor Category | Specific Factor | Potential Impact on FST Results | Reference |
| Biological | Animal Strain | Differences in baseline immobility and drug sensitivity. | [1][4] |
| Age | Affects activity levels and stress response. | [2][3] | |
| Sex | Hormonal cycles can influence behavior. | [3] | |
| Body Weight | Can impact swimming ability and endurance. | [2] | |
| Environmental | Water Temperature | Affects core body temperature and activity. | [3][8] |
| Light Intensity | Can influence anxiety and activity levels. | [5] | |
| Noise Level | Sudden noises can startle animals and increase variability. | [5] | |
| Procedural | Handling | Inconsistent or rough handling increases stress. | [1][2] |
| Pre-test (Rats) | Crucial for establishing stable immobility. | [6][9][11] | |
| Cylinder Dimensions | Can affect climbing and swimming behavior. | [1] | |
| Water Depth | Must be sufficient to prevent the animal from touching the bottom. | [1][12] |
Table 2: CP-101,606 Dose-Response in the Mouse Forced Swim Test
| Dose (mg/kg, i.p.) | Effect on Immobility Time | Reference |
| 5 | No significant effect | [10] |
| 10 | No significant effect | [10] |
| 20 | Significant reduction | [10] |
| 40 | Significant reduction | [10] |
Mandatory Visualizations
Caption: Experimental workflow for the Forced Swim Test with CP-101,606.
Caption: Simplified signaling pathway of CP-101,606 action.
Caption: Troubleshooting decision tree for FST variability with CP-101,606.
References
- 1. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors influencing behavior in the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. jneurology.com [jneurology.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. animal.research.wvu.edu [animal.research.wvu.edu]
- 8. Evidence-based severity assessment of the forced swim test in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. daneshyari.com [daneshyari.com]
- 12. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
Managing dissociative side effects of Traxoprodil in animal models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the dissociative side effects of Traxoprodil in animal models.
Troubleshooting Guide
This guide is designed to help researchers identify and manage potential dissociative side effects of Traxoprodil during in vivo experiments.
Problem: Animals exhibit unexpected behaviors after Traxoprodil administration.
1. Identify Potential Dissociative-Like Behaviors:
It is crucial to distinguish between therapeutic effects and adverse side effects. While Traxoprodil has shown antidepressant-like effects at certain doses without significant motor impairment, higher doses may induce dissociative-like states.[1] Observe animals for the following signs, which may indicate a dissociative state:
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Hyperlocomotion: Increased movement, often in a repetitive or aimless manner.
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Stereotypy: Repetitive, unvarying, and functionless behaviors such as head weaving, circling, or excessive grooming.
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Ataxia: Lack of voluntary coordination of muscle movements, resulting in a clumsy or staggering gait.
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Disruption of Prepulse Inhibition (PPI): A reduced startle response to a strong stimulus when it is preceded by a weaker stimulus. This is a common test to assess sensorimotor gating, which is disrupted by dissociative agents.[2]
-
Perseverative Behaviors: Continuous repetition of a particular response, such as repeatedly visiting the same arm of a maze.
2. Immediate Steps for Animal Welfare:
If an animal displays severe signs of distress or adverse effects, prioritize its well-being:
-
Isolate the animal: If housed with others, move the affected animal to a separate cage to prevent injury to itself or others.
-
Provide a quiet and calm environment: Minimize sensory stimulation by dimming the lights and reducing noise.
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Ensure easy access to food and water: Place food pellets and a water source on the cage floor.
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Monitor the animal closely: Observe the animal's behavior, respiratory rate, and overall condition until the effects subside.
-
Consult with veterinary staff: If the adverse effects are severe or prolonged, seek immediate veterinary assistance. All adverse events should be reported to the Institutional Animal Care and Use Committee (IACUC) and the attending veterinarian.[3][4][5][6]
3. Experimental Adjustments and Solutions:
Once the immediate welfare of the animal is secured, consider the following adjustments to your experimental protocol to mitigate dissociative side effects in future experiments:
-
Dose Reduction: The most effective strategy for managing dissociative side effects is to adjust the dosage. Studies have shown that Traxoprodil's antidepressant-like effects can be achieved at doses that do not induce significant locomotor changes, suggesting a therapeutic window.[1]
-
Review the literature for established dose-response curves for your specific animal model and behavioral assay.
-
If a dose-response curve is not available, perform a pilot study with a range of doses to determine the optimal dose that provides the desired therapeutic effect without causing dissociative-like behaviors.
-
-
Route of Administration: The route of administration can influence the pharmacokinetics of a drug and the manifestation of side effects. If you are observing adverse effects with a particular route (e.g., intraperitoneal injection), consider exploring alternative routes that may offer a more favorable pharmacokinetic profile.
-
Acclimatization and Habituation: Ensure that animals are properly acclimated to the experimental environment and handling procedures. Stress can exacerbate the adverse effects of certain drugs.
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Refine Behavioral Assays: Some behavioral tests may be more sensitive to the motor-impairing effects of dissociative drugs.
-
When using tests like the Forced Swim Test or Tail Suspension Test, it is crucial to also measure locomotor activity to rule out false positives due to hyperactivity or general motor impairment.[7]
-
Consider using a battery of behavioral tests to get a more comprehensive picture of the drug's effects.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Traxoprodil?
A1: Traxoprodil is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit. By blocking this subunit, Traxoprodil modulates glutamatergic neurotransmission, which is believed to be the basis for its antidepressant and neuroprotective effects.[8][9][10]
Q2: At what doses are the antidepressant-like effects of Traxoprodil observed in mice without causing dissociative side effects?
A2: Studies in mice have shown that Traxoprodil exhibits antidepressant-like activity in the Forced Swim Test (FST) at doses of 20 and 40 mg/kg (administered intraperitoneally) without significantly altering locomotor activity.[1][11] This suggests that these doses are within a therapeutic window where the desired effects are present without significant dissociative side effects. A dose of 10 mg/kg was found to be sub-therapeutic on its own but could potentiate the effects of other antidepressants.[1][12]
Q3: What are the known downstream signaling pathways affected by Traxoprodil?
A3: Traxoprodil has been shown to modulate at least two key intracellular signaling pathways:
-
BDNF/ERK/CREB Pathway: Traxoprodil administration has been linked to an increase in the expression of Brain-Derived Neurotrophic Factor (BDNF), and the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB). This pathway is crucial for neuronal survival, growth, and synaptic plasticity.[8][9][10]
-
AKT/FOXO/Bim Pathway: Traxoprodil has been observed to decrease the expression of AKT, Forkhead box O (FOXO) transcription factors, and the pro-apoptotic protein Bim. This pathway is involved in cell survival and apoptosis.[8][10]
Q4: What are the typical signs of dissociative side effects in rodents administered with NMDA receptor antagonists like Traxoprodil?
A4: Dissociative-like behaviors in rodents can manifest as hyperlocomotion, stereotypies (repetitive, aimless movements), ataxia (impaired coordination), and deficits in sensorimotor gating, which can be measured using the prepulse inhibition test.[2]
Q5: What should I do if I observe an unexpected adverse event in my experimental animals after Traxoprodil administration?
A5: The immediate priority is the well-being of the animal. You should provide supportive care and a calm environment. It is mandatory to promptly report any unexpected adverse events to your institution's veterinary staff and the Institutional Animal Care and Use Committee (IACUC).[3][4][5][6] For future experiments, you should consider adjusting the dose or other experimental parameters.
Data Presentation
Table 1: Summary of Traxoprodil Doses and Observed Effects in Mice
| Dose (mg/kg, i.p.) | Animal Model | Behavioral Test | Observed Effect | Effect on Locomotor Activity | Reference |
| 5, 10 | Albino Swiss mice | Forced Swim Test (FST) | No significant antidepressant-like effect | No significant effect | [13] |
| 10 | Albino Swiss mice | Forced Swim Test (FST) | Potentiated antidepressant effects of other drugs | No significant effect | [12] |
| 20, 40 | Albino Swiss mice | Forced Swim Test (FST) | Significant antidepressant-like effect | No significant effect | [1][13] |
| 10, 20, 40 | CUMS mice | FST, Tail Suspension Test (TST), Sucrose Preference Test | Dose-dependent antidepressant-like effects | Not explicitly stated, but antidepressant effects were observed without mention of confounding motor effects | [8][9][10] |
CUMS: Chronic Unpredictable Mild Stress; i.p.: intraperitoneal
Experimental Protocols
Protocol 1: Assessment of Antidepressant-Like Activity of Traxoprodil in the Forced Swim Test (FST) in Mice
-
Animals: Male Albino Swiss mice.
-
Drug Preparation: Traxoprodil is suspended in a 1% aqueous solution of Tween 80.
-
Drug Administration: Administer Traxoprodil at doses of 5, 10, 20, and 40 mg/kg via intraperitoneal (i.p.) injection 60 minutes before the test. The control group receives the vehicle (1% Tween 80 in saline). The volume of administration is 10 ml/kg.[11]
-
Forced Swim Test Procedure:
-
Individually place each mouse in a glass cylinder (25 cm height, 10 cm diameter) containing water at 23-25°C to a depth of 10 cm.
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The total duration of the test is 6 minutes.
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Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
-
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Locomotor Activity Assessment: To rule out confounding effects on motor activity, assess locomotor activity in a separate cohort of animals using an automated activity meter for a defined period after drug administration.
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Data Analysis: Compare the duration of immobility between the Traxoprodil-treated groups and the vehicle-treated control group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).
Visualizations
Caption: Traxoprodil's effect on the BDNF/ERK/CREB signaling pathway.
References
- 1. Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel ketamine analog methoxetamine produces dissociative-like behavioral effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reporting Adverse Events | Research Animal Care and Safety [animalcare.illinois.edu]
- 4. animalcare.umich.edu [animalcare.umich.edu]
- 5. olaw.nih.gov [olaw.nih.gov]
- 6. Reporting Adverse Events or Conditions Guideline - Wayne State University [research.wayne.edu]
- 7. A systematic review of studies investigating the acute effects of N-methyl- D -aspartate receptor antagonists on behavioural despair in normal animals suggests poor predictive validity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Traxoprodil Produces Antidepressant-Like Behaviors in Chronic Unpredictable Mild Stress Mice through BDNF/ERK/CREB and AKT/FOXO/Bim Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Traxoprodil Produces Antidepressant-Like Behaviors in Chronic Unpredictable Mild Stress Mice through BDNF/ERK/CREB and AKT/FOXO/Bim Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. d-nb.info [d-nb.info]
- 13. Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Traxoprodil Dose-Response in Cognitive Tasks
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the dose-response curve of Traxoprodil in cognitive tasks.
Frequently Asked Questions (FAQs)
Q1: What is Traxoprodil and what is its primary mechanism of action?
Traxoprodil (also known as CP-101,606) is a selective N-methyl-D-aspartate (NMDA) receptor antagonist that specifically targets the NR2B subunit.[1] This selectivity is thought to reduce some of the side effects associated with non-selective NMDA receptor antagonists.[1] Its mechanism of action involves blocking the ion channel of the NR2B-containing NMDA receptors, thereby modulating glutamatergic neurotransmission, which is crucial for synaptic plasticity and cognitive functions.
Q2: What are the reported effective dose ranges for Traxoprodil in preclinical cognitive tasks?
Effective doses of Traxoprodil in preclinical rodent models have been shown to vary depending on the specific cognitive task being assessed.
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In the Delayed Match-to-Position (DMTP) task , a measure of working memory in rats, doses ranging from 1-10 mg/kg have been reported to improve accuracy and response speed.[2]
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In aged rats, a lower dose range of 1-3 mg/kg was found to improve performance in a 250-trial protocol.[2]
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For antidepressant-like effects in the Forced Swim Test in mice, doses of 20 and 40 mg/kg have been shown to be effective.[3][4]
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In pharmacological MRI studies in rats, doses of 0.3, 5, and 15 mg/kg have been used to investigate brain activity.[5]
Q3: Has Traxoprodil been evaluated in human clinical trials for cognitive effects?
Yes, Traxoprodil has been investigated in clinical trials for several conditions. It was studied for its neuroprotective effects after stroke, where it showed only modest benefits.[1] More relevant to its cognitive and neuropsychiatric effects, a small clinical trial found that Traxoprodil had rapid-acting antidepressant effects in patients who were non-responsive to conventional antidepressants.[1] However, clinical development was halted due to the discovery of EKG abnormalities, specifically QT prolongation.[1]
Q4: What are the known downstream signaling pathways affected by Traxoprodil?
Traxoprodil's antagonism of the NR2B subunit of the NMDA receptor has been shown to influence several downstream signaling pathways implicated in neuroplasticity and cell survival. Studies have indicated the involvement of the Brain-Derived Neurotrophic Factor (BDNF)/Extracellular signal-regulated kinase (ERK)/cAMP-response element-binding protein (CREB) pathway, as well as the Akt/Forkhead box O (FOXO)/Bim signaling cascade.[4]
Data Presentation: Traxoprodil Dose-Response in Preclinical Models
| Cognitive/Behavioral Task | Species | Dose Range (mg/kg) | Observed Effects | Reference |
| Delayed Match-to-Position (DMTP) | Rat | 1 - 10 | Improved accuracy and increased response speed. | [2] |
| 250-Trial Protocol | Aged Rat | 1 - 3 | Improved performance, increased response speed, and more rewards earned. | [2] |
| 5-Choice Serial Reaction Time Task (5-CSRTT) | Rat | 1 - 10 | Increased premature responding and response speed with no trade-off in accuracy. | [2] |
| Forced Swim Test (FST) | Mouse | 20, 40 | Exhibited antidepressant activity by reducing immobility time. | [3][6] |
| Pharmacological MRI | Rat | 0.3, 5, 15 | Dose-dependent activation of brain regions, with higher doses showing widespread activation. | [5] |
Experimental Protocols
Delayed Match-to-Position (DMTP) Task in Rats
This task assesses spatial working memory.
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Apparatus: An operant chamber with three levers. A central lever initiates the trial, and two side levers serve as the sample and choice positions.
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Habituation and Pre-training: Rats are first habituated to the operant chamber and trained to press the levers to receive a food reward.
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Sample Phase: A trial begins with the illumination of the light above the central lever. A press on the central lever results in the presentation of either the left or right lever (the "sample"). The rat must press the sample lever a predetermined number of times.
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Delay Phase: After the sample lever press requirement is met, a delay period of varying duration (e.g., 0, 2, 4, 8, 16 seconds) is initiated. During this time, all levers are retracted.
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Choice Phase: Following the delay, both the left and right levers are presented.
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Reinforcement: A press on the lever that was presented in the sample phase (a "match") is rewarded with a food pellet. An incorrect press results in a time-out period with no reward.
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Drug Administration: Traxoprodil or vehicle is administered at a specified time before the test session (e.g., 30 minutes prior).
Forced Swim Test (FST) in Mice
This test is used to screen for antidepressant-like activity.
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Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
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Procedure:
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Mice are individually placed into the cylinder of water.
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The total duration of the test is typically 6 minutes.
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The behavior of the mouse is recorded, usually by video.
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Data Analysis: The primary measure is "immobility time," which is the duration the mouse spends floating or making only minimal movements necessary to keep its head above water. This is typically scored during the last 4 minutes of the test.
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Drug Administration: Traxoprodil or vehicle is administered intraperitoneally (i.p.) 60 minutes before the test.
Mandatory Visualizations
Caption: Traxoprodil's antagonism of the NR2B subunit and downstream signaling.
Caption: Experimental workflow for the Delayed Match-to-Position (DMTP) task.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in cognitive performance data | 1. Inconsistent drug administration (e.g., time of day, injection volume). 2. Environmental stressors in the testing room. 3. Insufficient habituation of the animals to the testing apparatus. 4. Individual differences in drug metabolism or sensitivity. | 1. Standardize all drug administration procedures. 2. Ensure a quiet and controlled testing environment. 3. Increase the duration of habituation sessions. 4. Increase the sample size per group to account for individual variability. |
| Unexpected sedative effects at lower doses | 1. Traxoprodil may have off-target effects at certain doses. 2. Interaction with other ongoing biological processes in the animal model. 3. The "lower dose" may still be too high for the specific strain or age of the animal. | 1. Conduct a dose-response study with a wider range of lower doses. 2. Carefully review the health and baseline behavior of the animals. 3. Test a different, more sensitive cognitive task that may show effects at non-sedating doses. |
| Lack of a clear dose-response relationship | 1. The doses tested are on the plateau or the descending limb of the dose-response curve (an "inverted-U" effect). 2. The chosen cognitive task is not sensitive to the effects of Traxoprodil. 3. Insufficient statistical power (small sample size). | 1. Test a wider range of doses, including both lower and higher concentrations. 2. Consider using a different cognitive task that is known to be sensitive to NMDA receptor modulation. 3. Perform a power analysis to determine the appropriate sample size. |
| Increased premature or impulsive responding | This can be a direct pharmacological effect of NR2B antagonists, as observed in the 5-CSRTT.[2] | 1. Analyze premature responses as a separate, meaningful behavioral endpoint. 2. Modify task parameters (e.g., increase the inter-trial interval) to see if this reduces impulsivity without affecting accuracy. |
References
- 1. Plasticity of NMDA receptor NR2B subunit in memory and chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the NMDA receptor subunit NR2B for treating or preventing age-related memory decline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labs.penchant.bio [labs.penchant.bio]
- 4. Genetic enhancement of learning and memory : the NMDA receptor NR2B [cognitive-enhancers.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Traxoprodil & Locomotor Activity in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the impact of Traxoprodil on locomotor activity in mice.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Traxoprodil?
Traxoprodil is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit.[1][2][3][4][5] It works by shortening the time and frequency of the NR1/NR2B channel opening.[1]
Q2: Does Traxoprodil typically affect locomotor activity in mice at effective antidepressant-like doses?
No, studies have shown that Traxoprodil, at doses that exhibit antidepressant-like effects (e.g., 20 and 40 mg/kg), does not have a statistically significant effect on spontaneous locomotor activity in mice.[1][2][3][6][7] This makes it a valuable tool for studying depression-like behaviors without the confounding factor of hyperactivity.
Q3: What were the findings of studies investigating Traxoprodil's effect on locomotor activity?
A study evaluating various doses of Traxoprodil (5, 10, 20, and 40 mg/kg) found no statistically significant impact on locomotor activity compared to a control group.[1] The antidepressant-like effects observed in behavioral tests, such as the Forced Swim Test (FST), were determined not to be a consequence of increased motor activity.[2][3][6][7]
Q4: Can Traxoprodil be co-administered with other antidepressants? Does this combination affect locomotor activity?
Yes, Traxoprodil has been co-administered with antidepressants like imipramine, fluoxetine, and escitalopram.[1][2][3] Importantly, these combinations, even when producing significant antidepressant-like effects, did not alter the locomotor activity of the mice.[1][2][3]
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments investigating the effects of Traxoprodil on locomotor activity.
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected increase or decrease in locomotor activity after Traxoprodil administration. | Incorrect Dosage: The dose of Traxoprodil may be outside the established range for antidepressant effects without motor impairment. | Action: Verify the calculated dose. Doses of 20 and 40 mg/kg have been shown to be effective without affecting locomotor activity.[1][2][3] |
| Drug Solution Issue: The Traxoprodil suspension may not be homogenous, leading to inaccurate dosing. | Action: Ensure Traxoprodil is properly suspended in its vehicle (e.g., 1% aqueous solution of Tween 80) before each injection.[1] | |
| Animal Strain/Sex Differences: The specific mouse strain or sex may have a different sensitivity to Traxoprodil. | Action: The cited studies used male Albino Swiss mice and male CD1 mice.[6][8] If using a different strain or sex, consider running a pilot study to establish the dose-response curve for locomotor activity. | |
| Inconsistent results across experimental groups. | Improper Acclimation: Insufficient acclimation of the mice to the testing environment can lead to variable baseline activity. | Action: Ensure mice are properly habituated to the locomotor activity testing cages before recording data. A common practice is to allow a 60-minute habituation period after drug administration.[1] |
| Environmental Stressors: Noise, light, or other environmental factors can influence locomotor behavior. | Action: Conduct experiments in a quiet, consistently lit environment. Minimize handling stress. | |
| Results from co-administration studies are confounded by motor effects. | Pharmacokinetic Interactions: The co-administered drug may alter the metabolism and brain concentration of Traxoprodil, or vice-versa. | Action: Be aware that some antidepressants can increase the brain concentration of Traxoprodil.[6][7] While this did not lead to locomotor effects in the cited studies, it is a factor to consider. If unexpected motor effects are observed, measuring brain concentrations of both drugs via HPLC may be necessary to investigate potential pharmacokinetic interactions.[6][7] |
Quantitative Data Summary
The following table summarizes the effect of various doses of Traxoprodil on spontaneous locomotor activity in mice, as reported in a key study.
| Treatment Group | Dose (mg/kg) | Locomotor Activity Count (Mean ± SEM) | Statistical Significance (vs. Control) |
| Control (Vehicle) | - | 195.3 ± 25.4 | - |
| Traxoprodil | 5 | 150.1 ± 18.9 | Not Significant |
| Traxoprodil | 10 | 145.8 ± 21.7 | Not Significant |
| Traxoprodil | 20 | 138.5 ± 15.6 | Not Significant |
| Traxoprodil | 40 | 125.6 ± 19.3 | Not Significant |
| Data adapted from a study by Poleszak et al. (2016). The statistical analysis showed no significant effect of Traxoprodil on locomotor activity [F(5,42) = 1.661; p = 0.1653].[1] |
Experimental Protocols & Visualizations
Locomotor Activity Assessment Protocol
A detailed methodology for assessing spontaneous locomotor activity is provided below.
Caption: Experimental workflow for assessing the impact of Traxoprodil on locomotor activity in mice.
Signaling Pathway of Traxoprodil
The following diagram illustrates the mechanism of action of Traxoprodil at the NMDA receptor.
Caption: Traxoprodil selectively antagonizes the NR2B subunit of the NMDA receptor.
References
- 1. Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Traxoprodil - Wikipedia [en.wikipedia.org]
- 5. Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice PMID: 26924124 | MedChemExpress [medchemexpress.eu]
- 6. researchgate.net [researchgate.net]
- 7. Influence of the selective antagonist of the NR2B subunit of the NMDA receptor, traxoprodil, on the antidepressant-like activity of desipramine, paroxetine, milnacipran, and bupropion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Traxoprodil Produces Antidepressant-Like Behaviors in Chronic Unpredictable Mild Stress Mice through BDNF/ERK/CREB and AKT/FOXO/Bim Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CYP2D6 Metabolism of TA-606 and Potential Drug Interactions
This technical support center provides guidance and answers frequently asked questions regarding the metabolic profile of TA-606, specifically concerning the cytochrome P450 2D6 (CYP2D6) enzyme. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Is this compound metabolized by the CYP2D6 enzyme?
Based on available literature, there is no direct evidence to suggest that this compound or its active metabolite, 606A, are significantly metabolized by the CYP2D6 enzyme. Studies on other angiotensin II-receptor antagonists (sartans) have shown that this class of drugs generally has a low affinity for CYP2D6. For instance, an in vitro study investigating the inhibitory potential of five different sartans on various CYP enzymes found that none of them significantly inhibited CYP2D6-associated activities[1].
Q2: What is the primary metabolic pathway for this compound?
This compound is a prodrug that is rapidly converted to its pharmacologically active form, 606A[2][3]. While the specific enzymes responsible for the metabolism of 606A have not been fully elucidated in the available literature, the metabolism of other angiotensin II receptor blockers (ARBs) is known to vary. Some ARBs, like losartan, are metabolized by CYP enzymes such as CYP2C9 and CYP3A4, while others appear to be metabolized through pathways independent of the cytochrome P450 system[4][5].
Q3: What are the potential drug-drug interactions (DDIs) for this compound related to CYP2D6?
Given the current understanding that this compound is unlikely to be a substrate or significant inhibitor of CYP2D6, the risk of clinically relevant drug-drug interactions involving this specific enzyme is considered low. Co-administration of this compound with known potent CYP2D6 inhibitors (e.g., paroxetine, bupropion) or inducers is not expected to significantly alter the pharmacokinetic profile of this compound or its active metabolite, 606A.
Q4: How does the metabolism of this compound compare to that of losartan?
Losartan, another angiotensin II-receptor antagonist, is known to be a prodrug that undergoes metabolism to its active metabolite, EXP3174. This conversion is partially mediated by CYP2C9 and CYP3A4[4][5]. In contrast, the specific enzymatic pathways for the conversion of this compound to 606A and the subsequent metabolism of 606A are not as clearly defined in the literature. However, this compound has been shown to be a more potent antagonist than losartan[2][3].
Troubleshooting Guides for In Vitro Metabolism Studies
This section provides troubleshooting guidance for common issues encountered during in vitro experiments designed to assess the metabolic profile of compounds like this compound.
| Issue | Potential Cause | Recommended Solution |
| High variability in metabolite formation between replicate experiments. | Inconsistent cell density or viability in hepatocyte assays. | Ensure consistent cell seeding density and viability checks (e.g., trypan blue exclusion) for each experiment. |
| Pipetting errors, especially with small volumes of inhibitors or substrates. | Use calibrated pipettes and consider preparing master mixes to minimize pipetting variability. | |
| Degradation of the test compound or metabolites in the incubation mixture. | Assess the stability of the compound in the assay buffer without cofactors to rule out non-enzymatic degradation. | |
| No observable metabolism of the test compound. | The compound is not a substrate for the tested enzymes (e.g., specific CYPs). | Expand the panel of metabolizing systems to include other CYP isoforms, non-CYP enzymes (e.g., UGTs, SULTs), and different subcellular fractions (e.g., S9, cytosol)[6]. |
| Insufficient concentration of the test compound or cofactors (e.g., NADPH). | Optimize substrate and cofactor concentrations. Ensure cofactors are freshly prepared. | |
| The analytical method is not sensitive enough to detect low levels of metabolites. | Improve the sensitivity of the analytical method (e.g., LC-MS/MS) or increase the incubation time or protein concentration. | |
| Observed inhibition of CYP2D6 activity is weak or inconsistent. | The test compound is a weak inhibitor. | Test a wider and higher concentration range of the inhibitor to accurately determine the IC50 value. |
| Non-specific binding of the test compound to the microsomal protein. | Measure the extent of non-specific binding and adjust the nominal concentrations accordingly. | |
| The chosen substrate concentration is too high relative to its Km value. | Use a substrate concentration at or below the Michaelis-Menten constant (Km) for the specific CYP isoform to ensure sensitivity to competitive inhibition. |
Experimental Protocols
Protocol 1: In Vitro CYP Inhibition Assay using Human Liver Microsomes
This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) on CYP2D6 activity.
Materials:
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Human Liver Microsomes (HLMs)
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Test compound (this compound)
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CYP2D6-specific substrate (e.g., Dextromethorphan or Bufuralol)
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NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
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Potassium phosphate buffer (pH 7.4)
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Positive control inhibitor (e.g., Quinidine for CYP2D6)
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Acetonitrile or other suitable organic solvent for quenching the reaction
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96-well plates
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Incubator/shaker
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LC-MS/MS system for analysis
Procedure:
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Prepare a stock solution of the test compound and the positive control inhibitor in a suitable solvent (e.g., DMSO).
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Prepare working solutions of the test compound and positive control by serial dilution in the incubation buffer. The final solvent concentration in the incubation should be kept low (e.g., <0.5%) to avoid solvent effects on enzyme activity.
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In a 96-well plate, add the human liver microsomes, the CYP2D6 substrate, and the test compound at various concentrations (or positive control).
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Pre-incubate the plate at 37°C for 5-10 minutes to allow the test compound to interact with the enzymes.
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Initiate the metabolic reaction by adding the NADPH regenerating system.
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Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring linear metabolite formation.
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Terminate the reaction by adding a quenching solvent (e.g., cold acetonitrile).
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Centrifuge the plate to pellet the precipitated protein.
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Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
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Calculate the percent inhibition of CYP2D6 activity for each concentration of the test compound relative to the vehicle control.
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Determine the IC50 value by fitting the concentration-inhibition data to a suitable nonlinear regression model.
Visualizations
References
- 1. In vitro inhibition screening of human hepatic P450 enzymes by five angiotensin-II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative study of this compound, a novel angiotensin II receptor antagonist, with losartan in terms of species difference and orthostatic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacologic profile of this compound, a novel angiotensin II-receptor antagonist in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Interactions with Angiotensin Receptor Blockers: Role of Human Cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bioivt.com [bioivt.com]
Technical Support Center: Ensuring Consistent Delivery of CP-101,606 in Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent delivery of CP-101,606 in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is CP-101,606 and what are its key properties?
A1: CP-101,606, also known as traxoprodil, is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B (formerly NR2B) subunit. It is a white to tan powder. Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Solubility | ≥35 mg/mL in DMSO | [1](--INVALID-LINK--) |
| 10 mg/ml in DMF | [2](--INVALID-LINK--) | |
| 2 mg/ml in DMSO | [2](--INVALID-LINK--) | |
| 2 mg/ml in Ethanol | [2](--INVALID-LINK--) | |
| Storage (Solid) | -20°C | [2](--INVALID-LINK--) |
| Stability (Solid) | ≥ 4 years at -20°C | [2](--INVALID-LINK--) |
Q2: What are the common challenges in delivering CP-101,606 in long-term studies?
A2: The primary challenges stem from its poor aqueous solubility, which can lead to:
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Formulation difficulties: Achieving a stable and homogenous solution for administration.
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Precipitation: The compound falling out of solution during preparation, storage, or upon injection into a physiological environment.
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Inconsistent bioavailability: Variable drug exposure between subjects and across different time points in a long-term study.
Additional challenges include the potential for misinjection with intraperitoneal administration and complications related to continuous infusion, such as catheter patency and drug adsorption to tubing.
Q3: How should I prepare a stock solution of CP-101,606?
A3: Given its high solubility in Dimethyl Sulfoxide (DMSO), it is recommended to prepare a concentrated stock solution in 100% DMSO. For example, a 35 mg/mL stock can be prepared. This stock solution should be stored at -20°C in a tightly sealed container to minimize water absorption.
Q4: What are the recommended administration routes for long-term studies?
A4: The most common routes for long-term administration in preclinical studies are intraperitoneal (IP) injection and continuous intravenous (IV) infusion. The choice depends on the desired pharmacokinetic profile and the specific experimental design.
Q5: Are there concerns about the long-term stability of CP-101,606 in solution?
A5: While the solid form of CP-101,606 is stable for years at -20°C, the long-term stability in solution, particularly at room temperature or in aqueous-based vehicles, is a concern.[2](--INVALID-LINK--) As a piperidine-containing compound, CP-101,606 may be susceptible to oxidation and degradation over time, which can be accelerated by exposure to light, air, and elevated temperatures.[3](--INVALID-LINK--) It is recommended to prepare fresh dilutions for administration daily from a frozen stock solution.
Troubleshooting Guides
Formulation and Solubility Issues
Problem: My CP-101,606 solution is cloudy or shows precipitation.
| Possible Cause | Troubleshooting Steps |
| Poor aqueous solubility | CP-101,606 is poorly soluble in aqueous buffers like saline. Direct dilution of a DMSO stock into an aqueous vehicle can cause precipitation if the final DMSO concentration is too low to maintain solubility. |
| Solution 1: Use a co-solvent system. Prepare a dilution from your DMSO stock into your final vehicle, ensuring the final DMSO concentration is sufficient to keep the drug in solution. For in vivo studies, the final DMSO concentration should ideally be below 1%, and not exceed 5-10% to avoid toxicity. | |
| Solution 2: Utilize a solubilizing agent. Cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate hydrophobic compounds and increase their aqueous solubility. Prepare a solution of HP-β-CD in your aqueous vehicle before adding the CP-101,606 stock solution. | |
| Incorrect pH of the vehicle | The solubility of CP-101,606 may be pH-dependent. |
| Solution: Use a buffer system. Consider using a biocompatible buffer, such as a citric acid-sodium citrate buffer, to maintain a stable pH. The optimal pH for solubility should be determined empirically. | |
| Low temperature of the vehicle | Solubility can decrease at lower temperatures. |
| Solution: Gently warm the vehicle. Before adding the CP-101,606 stock, gently warm the vehicle to room temperature or 37°C. Ensure the final formulation is at an appropriate temperature for administration. | |
| Solution instability over time | The compound may be degrading or precipitating out of solution during storage. |
| Solution: Prepare fresh solutions. Prepare your final dosing solution fresh each day from a frozen, concentrated DMSO stock. Avoid storing diluted aqueous solutions for extended periods. |
Intraperitoneal (IP) Injection Issues
Problem: I am observing high variability in the response to CP-101,606 between my study animals.
| Possible Cause | Troubleshooting Steps |
| Misinjection | Intraperitoneal injections in rodents have a notable failure rate, with the compound being accidentally delivered into the subcutaneous space, abdominal fat, or an organ. This leads to altered absorption and reduced bioavailability. |
| Solution 1: Refine injection technique. Ensure proper restraint of the animal. Insert the needle into the lower right abdominal quadrant to avoid the cecum. The needle should be inserted at a shallow angle to avoid puncturing internal organs. | |
| Solution 2: Use a two-person injection technique. One person restrains the animal while the other performs the injection, which can improve accuracy. | |
| Solution 3: Consider alternative routes. If variability remains high, consider if continuous intravenous infusion is a more suitable method for ensuring consistent drug delivery in your study. | |
| Precipitation upon injection | The drug may be precipitating in the peritoneal cavity upon contact with physiological fluids. |
| Solution: Optimize formulation. Refer to the "Formulation and Solubility Issues" section to ensure your formulation is optimized for stability in a physiological environment. Using a solubilizing agent like HP-β-CD can help prevent precipitation. |
Continuous Intravenous (IV) Infusion Issues
Problem: The desired therapeutic effect of CP-101,606 is not being consistently maintained throughout the long-term infusion.
| Possible Cause | Troubleshooting Steps |
| Drug adsorption to tubing | Hydrophobic compounds like CP-101,606 can adsorb to the surface of infusion tubing, particularly those made of polyvinyl chloride (PVC). This reduces the amount of drug delivered to the animal. |
| Solution 1: Use low-adsorption tubing. Whenever possible, use infusion tubing made of materials with lower drug binding properties, such as polyethylene (PE) or polyurethane (PU). | |
| Solution 2: Pre-saturate the tubing. Before connecting the infusion line to the animal, flush the tubing with the drug solution for a period to saturate the binding sites. Discard the initial volume that has passed through the tubing. | |
| Precipitation in the infusion line | The drug may be precipitating within the tubing due to instability in the infusion vehicle over time. |
| Solution: Ensure solution stability. Prepare the infusion solution fresh daily. If the infusion runs for more than 24 hours, consider replacing the syringe and infusion line with a freshly prepared solution. Keep the infusion solution protected from light if the compound is light-sensitive. | |
| Incorrect infusion pump flow rate | Inaccurate calculation or setting of the flow rate will lead to under- or over-dosing. |
| Solution: Double-check calculations. The flow rate should be calculated based on the desired dose, the concentration of the drug solution, and the animal's body weight. The formula is: Flow Rate (mL/hr) = (Dose (mg/kg/hr) x Body Weight (kg)) / Concentration (mg/mL). Ensure the pump is calibrated and functioning correctly. | |
| Catheter patency issues | A blockage in the catheter will prevent the drug from being delivered. |
| Solution: Regular catheter maintenance. Follow established protocols for maintaining catheter patency, which may include regular flushing with a sterile saline or heparin solution when not in use. |
Experimental Protocols
Protocol 1: Preparation of CP-101,606 for Intraperitoneal Injection
Objective: To prepare a solution of CP-101,606 suitable for intraperitoneal administration in rodents.
Materials:
-
CP-101,606 powder
-
100% Dimethyl Sulfoxide (DMSO), sterile
-
Sterile 0.9% saline
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Prepare a 35 mg/mL stock solution in DMSO:
-
Weigh the desired amount of CP-101,606 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a concentration of 35 mg/mL.
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution in small aliquots at -20°C.
-
-
Prepare the final dosing solution (Example for a 10 mg/kg dose in a 25g mouse with an injection volume of 100 µL):
-
Calculate the required drug amount: 10 mg/kg * 0.025 kg = 0.25 mg.
-
Calculate the volume of stock solution needed: 0.25 mg / 35 mg/mL = 0.00714 mL (or 7.14 µL).
-
On the day of injection, thaw a stock solution aliquot.
-
In a sterile tube, add 7.14 µL of the 35 mg/mL CP-101,606 stock solution.
-
Add 92.86 µL of sterile 0.9% saline to reach a final volume of 100 µL. This results in a final DMSO concentration of approximately 7.14%.
-
Vortex the final solution immediately before administration to ensure homogeneity.
-
Note: The final DMSO concentration should be kept as low as possible. If a lower DMSO concentration is required, consider using a solubilizing agent like HP-β-CD in the saline.
Protocol 2: Continuous Intravenous Infusion of CP-101,606
Objective: To provide a consistent, long-term delivery of CP-101,606 via intravenous infusion in a rodent model.
Materials:
-
CP-101,606 stock solution (e.g., 35 mg/mL in DMSO)
-
Sterile vehicle (e.g., 0.9% saline, potentially with a solubilizing agent like HP-β-CD)
-
Infusion pump and sterile syringes
-
Low-adsorption infusion tubing (e.g., PE or PU)
-
Surgically implanted intravenous catheter in the study animal
-
Swivel system to allow for free movement of the animal
Procedure:
-
Prepare the infusion solution:
-
Calculate the total volume of drug solution needed for the desired infusion period (e.g., 24 hours).
-
Based on the desired dose (e.g., mg/kg/hr) and the animal's body weight, calculate the required concentration of CP-101,606 in the infusion solution.
-
Prepare the infusion solution by diluting the DMSO stock of CP-101,606 into the sterile vehicle. Ensure the final DMSO concentration is as low as possible and compatible with long-term infusion.
-
-
Set up the infusion system:
-
Draw the prepared infusion solution into a sterile syringe and place it in the infusion pump.
-
Connect the low-adsorption tubing to the syringe.
-
Prime the tubing by running the pump until the solution fills the entire line, ensuring no air bubbles are present.
-
-
Connect to the animal:
-
Aseptically connect the primed infusion tubing to the animal's indwelling catheter via the swivel system.
-
-
Initiate and monitor the infusion:
-
Program the infusion pump to the calculated flow rate.
-
Regularly monitor the animal for any signs of distress and check the infusion system for proper function (e.g., no leaks, catheter remains patent).
-
The infusion solution, syringe, and tubing should be replaced with fresh preparations at appropriate intervals (e.g., every 24 hours) to ensure drug stability and sterility.
-
Visualizations
Caption: Workflow for the preparation and administration of CP-101,606 for in vivo studies.
Caption: Logical troubleshooting flow for addressing inconsistent results in CP-101,606 studies.
References
Traxoprodil Technical Support Center: Minimizing Animal Stress in Behavioral Studies
Welcome to the technical support center for the use of Traxoprodil in behavioral research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and address common challenges, with a primary focus on minimizing animal stress.
Frequently Asked Questions (FAQs)
General Information
Q1: What is Traxoprodil and what is its primary mechanism of action?
A1: Traxoprodil (also known as CP-101,606) is a selective antagonist of the NMDA receptor, specifically targeting the GluN2B (formerly NR2B) subunit.[1][2][3] It inhibits the activity of the NMDA receptor by shortening the time and frequency of its channel opening, which in turn prevents excessive influx of calcium ions into neurons.[4] This mechanism underlies its neuroprotective, analgesic, anti-Parkinsonian, and potential rapid-acting antidepressant effects observed in animal studies.[1][4]
Q2: What are the common behavioral tests in which Traxoprodil is used?
A2: Traxoprodil is frequently used in rodent models to assess antidepressant-like and anxiolytic-like behaviors. The most common tests include the Forced Swim Test (FST) and Tail Suspension Test (TST) to evaluate antidepressant efficacy.[4][5][6] It has also been investigated in tasks of cognition and memory, such as the five-choice serial reaction time task (5-CSRTT) and the delayed match to position (DMTP) task.[7]
Q3: What are the known side effects of Traxoprodil in animal models that could contribute to stress?
A3: At higher doses, Traxoprodil may have psychoactive side effects, including dissociative reactions.[1][8] While it is noted to have fewer side effects than less selective NMDA antagonists, researchers should be vigilant for signs of ataxia, memory impairment, or excessive sedation, as these can be significant stressors and confound behavioral results.[8][9] It is crucial to distinguish between the desired pharmacological effect and unintended side effects that may cause distress.
Dosing and Administration
Q4: What is a typical effective dose range for Traxoprodil in mice for behavioral studies?
A4: The effective dose of Traxoprodil in mice can vary depending on the specific behavioral test and the duration of the study.
-
Forced Swim Test (FST): Doses of 20 mg/kg and 40 mg/kg have been shown to significantly reduce immobility time, indicating an antidepressant-like effect.[2][4] A lower dose of 10 mg/kg is often used when studying its potentiation of other antidepressants.[2][9]
-
Chronic Unpredictable Mild Stress (CUMS) Models: Rapid antidepressant effects were seen with 20 and 40 mg/kg after 7 or 14 days of administration.[5][6] Longer-term administration (21 days) showed that 10 and 20 mg/kg doses had more pronounced effects.[5][6]
Q5: What is the recommended administration route for Traxoprodil to minimize stress?
A5: In most published preclinical studies, Traxoprodil is administered via intraperitoneal (i.p.) injection.[5][9] While common, injections are a source of stress. To minimize this:
-
Ensure all personnel are highly trained in proper injection techniques.
-
Habituate the animals to handling and the injection procedure for several days before the experiment begins.[10][11]
-
Consider less stressful alternatives if validated for your experimental design, such as oral gavage (PO), though this may alter the pharmacokinetics. The rate of drug absorption is generally fastest with IV, followed by IP, IM, SC, and PO.[12]
Q6: How should Traxoprodil be prepared for administration?
A6: Traxoprodil can be dissolved in 0.9% saline.[5] Some protocols mention using 0.9% saline containing 1% Tween-80 to aid dissolution.[5] All solutions for parenteral administration should be sterile and isotonic.[12] Solutions should be prepared fresh just before use.[5]
Troubleshooting Guide
| Issue / Observation | Potential Cause | Recommended Action |
| Increased immobility or sedation in animals | Dose may be too high, causing sedative effects rather than the intended behavioral response. | Perform a dose-response study to identify the optimal dose that produces the desired effect without causing sedation. Start with lower doses (e.g., 5-10 mg/kg) and gradually increase.[4] Ensure the observed immobility is not a false positive by conducting a locomotor activity test.[2][13] |
| High variability in behavioral data | Animal stress from handling, environment, or the procedure itself can significantly increase data variability. | Implement stress-reducing handling techniques like using a tunnel or cupping hands instead of tail-picking.[10][14] Ensure a proper acclimatization period (at least 30-45 minutes) to the testing room before starting the experiment.[15][16] Handle animals for several days prior to testing to habituate them to the experimenter.[10][15] |
| No significant effect observed at expected active doses | Pharmacokinetic interactions or insufficient treatment duration. | When co-administering with other drugs, be aware of potential pharmacokinetic interactions. Other antidepressants have been shown to increase Traxoprodil levels in the brain.[9][17] For chronic stress models, a longer duration of administration (e.g., >14-21 days) may be necessary to see effects, especially at lower doses.[5][6] |
| Animals show signs of anxiety (e.g., freezing, vocalization) during handling/dosing | Aversive handling techniques or lack of habituation. | This can confound results, especially in anxiety-related tests. Use non-aversive handling methods.[10][11] Habituate animals to the handling and injection procedures for at least 3-5 days before the experiment starts.[15] |
Data Presentation
Dose-Response Data for Traxoprodil in Mice
The following table summarizes effective doses of Traxoprodil from various behavioral studies.
| Behavioral Test | Species | Doses Administered | Effective Doses | Key Finding | Citation |
| Forced Swim Test (FST) | Mouse | 5, 10, 20, 40 mg/kg (i.p.) | 20, 40 mg/kg | Significantly reduced immobility time. | [4] |
| FST (Potentiation Study) | Mouse | 10 mg/kg (i.p.) | 10 mg/kg | Potentiated the antidepressant effects of imipramine, fluoxetine, and escitalopram. | [2] |
| Chronic Unpredictable Mild Stress (CUMS) | Mouse | 10, 20, 40 mg/kg (i.p.) | 20, 40 mg/kg (at 7 & 14 days); 10, 20 mg/kg (at 21 days) | Reversed depressive-like behaviors (e.g., increased sucrose preference, decreased immobility in FST/TST). | [5][6] |
| 5-Choice Serial Reaction Time Task (5-CSRTT) | Rat | 1-10 mg/kg | 1-10 mg/kg | Increased premature responding (impulsivity) but also improved response speed. | [7] |
Experimental Protocols
General Principles for Minimizing Stress
Regardless of the specific experiment, the following principles are crucial for animal welfare and data quality:
-
Acclimatization: Allow animals to habituate to the testing room for at least 30-60 minutes before any procedure begins.[15][16]
-
Handling: Use non-aversive handling techniques. Picking mice up with cupped hands or using a tunnel is proven to be less stressful than traditional tail-picking and reduces anxiety-like phenotypes.[10][11][14]
-
Habituation: Handle the animals for several minutes each day for at least 3-5 days prior to the experiment to familiarize them with the experimenter.[10][15]
-
Environment: Clean all apparatus thoroughly between animals (e.g., with 70% ethanol) to remove olfactory cues that could influence behavior.[18] Maintain consistent lighting and noise levels in the testing room.
Protocol 1: Forced Swim Test (FST) in Mice
This test is used to assess antidepressant-like activity.[19][20]
-
Apparatus: A transparent cylinder (e.g., 25-30 cm high, 10-20 cm diameter) filled with water (25°C) to a depth where the mouse cannot touch the bottom (approx. 15 cm).[19][20]
-
Procedure: a. Administer Traxoprodil (e.g., 20 mg/kg, i.p.) or vehicle 60 minutes before the test.[13] b. Gently place the mouse into the water-filled cylinder. c. The total test duration is 6 minutes.[19][20] d. Record the session for later analysis.
-
Data Analysis: Score the last 4 minutes of the test.[19][20] The primary measure is "immobility time," defined as the time the mouse spends floating with only minor movements necessary to keep its head above water.[20] A significant decrease in immobility time is interpreted as an antidepressant-like effect.
Protocol 2: Elevated Plus Maze (EPM) in Mice
This test is widely used to measure anxiety-like behaviors.[15][21] It relies on the conflict between a rodent's tendency to explore a novel environment and its aversion to open, elevated spaces.[18]
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm), with two "open" arms and two "closed" arms (enclosed by high walls).[18]
-
Procedure: a. Administer Traxoprodil or vehicle at the appropriate pre-treatment time. b. Place the mouse in the center of the maze, facing a closed arm.[15] c. Allow the animal to explore the maze undisturbed for 5 minutes.[18][22] d. Record the session using an overhead camera and tracking software.[15]
-
Data Analysis: Key parameters include:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms. An increase in the time spent in or entries into the open arms is interpreted as an anxiolytic-like effect.[21]
-
Visualizations (DOT Language)
Signaling Pathway: Traxoprodil's Mechanism of Action
This diagram illustrates how Traxoprodil selectively antagonizes the GluN2B subunit of the NMDA receptor.
References
- 1. Traxoprodil - Wikipedia [en.wikipedia.org]
- 2. Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of the selective NMDA receptor antagonist traxoprodil in the treatment of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Traxoprodil Produces Antidepressant-Like Behaviors in Chronic Unpredictable Mild Stress Mice through BDNF/ERK/CREB and AKT/FOXO/Bim Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Traxoprodil Produces Antidepressant-Like Behaviors in Chronic Unpredictable Mild Stress Mice through BDNF/ERK/CREB and AKT/FOXO/Bim Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence for improved performance in cognitive tasks following selective NR2B NMDA receptor antagonist pre-treatment in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Handling Techniques to Reduce Stress in Mice [jove.com]
- 11. content.protocols.io [content.protocols.io]
- 12. cea.unizar.es [cea.unizar.es]
- 13. researchgate.net [researchgate.net]
- 14. Reduce Rodent Stress with Proper Handling Techniques | Taconic Biosciences [taconic.com]
- 15. Elevated plus maze protocol [protocols.io]
- 16. behaviorcloud.com [behaviorcloud.com]
- 17. Influence of the selective antagonist of the NR2B subunit of the NMDA receptor, traxoprodil, on the antidepressant-like activity of desipramine, paroxetine, milnacipran, and bupropion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 19. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
Validation & Comparative
A Comparative Analysis of NR2B-Selective NMDA Receptor Antagonists: Traxoprodil vs. Ro 25-6981
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent NR2B-selective N-methyl-D-aspartate (NMDA) receptor antagonists: Traxoprodil (also known as CP-101,606) and Ro 25-6981. This document synthesizes experimental data to objectively evaluate their selectivity and performance, offering valuable insights for research and development in neuroscience and pharmacology.
Executive Summary
Traxoprodil and Ro 25-6981 are both potent and selective antagonists of NMDA receptors containing the NR2B subunit. While both compounds exhibit high affinity for NR2B, Ro 25-6981 demonstrates a significantly higher degree of selectivity over the NR2A subunit based on available quantitative data. A key differentiator lies in their interaction with triheteromeric NMDA receptors; Traxoprodil's affinity for NR2B is reportedly diminished in the presence of an NR2A subunit within the same receptor complex, a characteristic not observed with Ro 25-6981. This distinction may have significant implications for their respective pharmacological profiles and therapeutic applications.
Data Presentation: Quantitative Comparison of NR2B Selectivity
The following table summarizes the available quantitative data for Traxoprodil and Ro 25-6981, highlighting their binding affinities and selectivity for NR2B-containing NMDA receptors.
| Compound | Target | Assay Type | Measured Value | Selectivity (NR2A/NR2B) | Reference |
| Traxoprodil (CP-101,606) | NR1/NR2B | Radioligand Binding ([³H]CP-101,606) | KD = 6.0 nM | Not Quantitatively Determined (reported to have no high-affinity binding to NR1/NR2A) | [1] |
| Ro 25-6981 | NR1c/NR2B | Two-Electrode Voltage Clamp (in Xenopus oocytes) | IC50 = 0.009 µM (9 nM) | >5000-fold | [2][3][4][5] |
| Ro 25-6981 | NR1c/NR2A | Two-Electrode Voltage Clamp (in Xenopus oocytes) | IC50 = 52 µM | [2][3][4][5] | |
| Ro 25-6981 | High-affinity site (rat forebrain membranes) | [³H]MK-801 Binding | IC50 = 0.003 µM (3 nM) | [2][4] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. While specific, exhaustive step-by-step protocols for the cited experiments are proprietary to the original researchers, this section outlines the general methodologies employed to determine the NR2B selectivity of Traxoprodil and Ro 25-6981.
Radioligand Binding Assays
Radioligand binding assays are utilized to determine the affinity (KD) of a ligand for a receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK293) expressing the recombinant NMDA receptor subunits of interest (e.g., NR1/NR2B or NR1/NR2A) or from brain tissue (e.g., rat forebrain).
-
Incubation: The prepared membranes are incubated with a radiolabeled ligand (e.g., [³H]CP-101,606 or [³H]MK-801) and varying concentrations of the unlabeled competitor compound (Traxoprodil or Ro 25-6981).
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound ligand, is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) and the Ki (the inhibitory constant, which is a measure of the affinity of the competitor for the receptor).
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
The TEVC technique is a functional assay used to measure the effect of a compound on the activity of ion channels, such as NMDA receptors, expressed in Xenopus oocytes.
General Protocol:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the desired NMDA receptor subunits (e.g., NR1c and NR2B, or NR1c and NR2A). The oocytes are then incubated to allow for receptor expression on the cell membrane.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording.
-
NMDA Receptor Activation: The oocyte is perfused with a solution containing NMDA and glycine to activate the expressed NMDA receptors, and the resulting inward current is measured.
-
Compound Application: The test compound (Traxoprodil or Ro 25-6981) is applied at various concentrations, and the inhibition of the NMDA-evoked current is recorded.
-
Data Analysis: The concentration-response data are fitted to a logistical equation to determine the IC50 value, representing the concentration of the antagonist that produces a 50% inhibition of the maximal NMDA-induced current.
Mandatory Visualizations
Logical Comparison of NR2B Selectivity
Caption: A logical comparison of the NR2B selectivity profiles of Traxoprodil and Ro 25-6981.
Experimental Workflow for Determining NR2B Selectivity
Caption: A generalized workflow for determining the NR2B selectivity of NMDA receptor antagonists.
NMDA Receptor Signaling Pathway
Caption: A simplified diagram of the NMDA receptor signaling cascade.
References
- 1. mdpi.com [mdpi.com]
- 2. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 3. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]
- 4. Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit. Characterization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of TA-606 (CP-101,606) and MK-801: Efficacy and Mechanism of Action
A Comparison Guide for Researchers in Drug Development
This guide provides a detailed comparison of the selective N-methyl-D-aspartate (NMDA) receptor antagonist TA-606, widely recognized in scientific literature as CP-101,606 (Traxoprodil), and the non-selective NMDA receptor antagonist MK-801 (Dizocilpine). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, comparative efficacy in preclinical models, and detailed experimental protocols.
Introduction
The N-methyl-D-aspartate (NMDA) receptor is a critical component of excitatory neurotransmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological and psychiatric disorders. Consequently, NMDA receptor antagonists have been a major focus of drug development.
This guide focuses on two key NMDA receptor antagonists:
-
This compound (CP-101,606/Traxoprodil): A selective antagonist for the NR2B subunit of the NMDA receptor. Its selectivity was thought to offer a more favorable side-effect profile compared to non-selective antagonists.
-
MK-801 (Dizocilpine): A potent, non-selective open-channel blocker of the NMDA receptor. It is widely used as a research tool to induce psychosis-like states and cognitive deficits in animal models.
This comparison aims to provide a clear, data-driven overview of their differential effects and the experimental methodologies used to validate their efficacy.
Mechanism of Action: A Tale of Two Antagonists
The fundamental difference between this compound (CP-101,606) and MK-801 lies in their mechanism of binding to the NMDA receptor complex.
This compound (CP-101,606): This compound is a selective, non-competitive antagonist that binds to the interface between the GluN1 and GluN2B subunits of the NMDA receptor. This allosteric binding site is distinct from the glutamate or glycine binding sites and the ion channel pore. By binding to this site, CP-101,606 stabilizes a closed conformation of the receptor, thereby preventing channel opening and subsequent ion influx. Its selectivity for the NR2B subunit is noteworthy, as this subunit is predominantly expressed in the forebrain and is implicated in pathological conditions.
MK-801: In contrast, MK-801 is a non-selective, uncompetitive open-channel blocker.[1] This means it can only access its binding site within the ion channel pore when the receptor is activated by both glutamate and a co-agonist (glycine or D-serine), leading to channel opening. Once inside the channel, MK-801 physically obstructs the passage of ions, effectively blocking receptor function.[1] Because it is not selective for any particular GluN2 subunit, MK-801 affects a broader range of NMDA receptors throughout the brain. This lack of selectivity is believed to contribute to its potent psychotomimetic side effects.[2]
References
Traxoprodil vs. Ifenprodil: A Comparative Guide to Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the off-target effects of traxoprodil and its parent compound, ifenprodil. Both are potent antagonists of the NMDA receptor, specifically at the GluN2B subunit, but their broader pharmacological profiles exhibit critical differences. Understanding these off-target interactions is crucial for interpreting experimental results and for the development of safer, more selective therapeutics.
Executive Summary
Ifenprodil, while a valuable pharmacological tool, is known for its promiscuity, exhibiting significant activity at several off-target sites, including α1-adrenergic receptors, sigma (σ) receptors, and G-protein-coupled inwardly-rectifying potassium (GIRK) channels. These interactions contribute to its side-effect profile, including cardiovascular effects.[1] Traxoprodil (CP-101,606) was developed as an analog of ifenprodil with the specific aim of improving selectivity by eliminating affinity for the α1-adrenergic receptor, a major source of ifenprodil's off-target effects.[2] This guide presents a compilation of quantitative data, detailed experimental protocols, and visual diagrams to elucidate the differing off-target profiles of these two compounds.
Data Presentation: Quantitative Comparison of Receptor Affinities
The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of traxoprodil and ifenprodil at their primary target (GluN2B-containing NMDA receptors) and key off-targets. This data is compiled from various radioligand binding and functional assays.
| Target | Compound | Parameter | Value (nM) | Species/System | Reference |
| NMDA Receptor (GluN2B) | Ifenprodil | IC50 | 155 | Recombinant | [3] |
| Traxoprodil (CP-101,606) | IC50 | 11 - 35 | Cultured Hippocampal Neurons | [4] | |
| α1-Adrenergic Receptor | Ifenprodil | - | Activity Confirmed | - | |
| Traxoprodil | - | Devoid of Activity | - | [2] | |
| Sigma-1 (σ1) Receptor | Ifenprodil (1R,2R)-1c | Ki | >10,000 | - | [5] |
| Traxoprodil | Ki | No data available | - | ||
| Sigma-2 (σ2) Receptor | Ifenprodil | - | 3-fold selectivity over σ1 | - | |
| Traxoprodil | Ki | No data available | - | ||
| GIRK Channels (GIRK1/4) | Ifenprodil | IC50 | 2,830 | - | |
| Traxoprodil | IC50 | No data available | - | ||
| GIRK Channels (GIRK1/2) | Ifenprodil | IC50 | 7,010 | - | |
| Traxoprodil | IC50 | No data available | - | ||
| GIRK Channels (GIRK2) | Ifenprodil | IC50 | 8,760 | - | |
| Traxoprodil | IC50 | No data available | - |
Note: The selectivity of ifenprodil can be stereoisomer-dependent. For instance, the (1R,2R)-stereoisomer of ifenprodil demonstrates high selectivity for GluN2B-NMDA receptors over adrenergic, serotonergic, and σ1 receptors.[5] The data for ifenprodil in this table may represent a racemic mixture unless otherwise specified. There is a notable lack of publicly available quantitative data for traxoprodil's activity at sigma and GIRK channel off-targets.
Mandatory Visualization
Signaling Pathways
Caption: On- and off-target signaling pathways of Ifenprodil.
Caption: Traxoprodil's improved selectivity profile.
Experimental Workflow
Caption: Generalized workflow for comparing off-target effects.
Experimental Protocols
Radioligand Binding Assays for Receptor Affinity (NMDA, α1-Adrenergic, Sigma)
Objective: To determine the binding affinity (Ki) of traxoprodil and ifenprodil for their on-target and off-target receptors.
General Methodology:
-
Membrane Preparation:
-
Homogenize tissue known to express the target receptor (e.g., rat brain cortex for NMDA and α1-adrenergic receptors, or guinea pig brain for sigma receptors) in an appropriate ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membrane fraction from the supernatant by high-speed centrifugation.
-
Wash the membrane pellet by resuspension and centrifugation to remove endogenous ligands.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, incubate a fixed concentration of a specific radioligand for the target receptor (e.g., [3H]ifenprodil for GluN2B, [3H]prazosin for α1-adrenergic, or [3H]-(+)-pentazocine for σ1 and [3H]DTG for σ2) with the prepared membranes.
-
Add increasing concentrations of the unlabeled competitor drug (ifenprodil or traxoprodil).
-
To determine non-specific binding, a separate set of wells should contain the radioligand and a high concentration of a known saturating ligand for the target receptor.
-
Incubate the plates to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology for GIRK Channel Activity
Objective: To measure the functional inhibition of GIRK channels by traxoprodil and ifenprodil.
Methodology:
-
Cell Preparation:
-
Use a cell line (e.g., HEK293 cells) stably co-expressing the desired GIRK channel subunits (e.g., GIRK1/4 or GIRK1/2) and a relevant G-protein coupled receptor (GPCR) that activates them (e.g., the M2 muscarinic receptor).
-
Culture the cells on glass coverslips suitable for microscopy and electrophysiological recording.
-
-
Recording Setup:
-
Transfer a coverslip with adherent cells to a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4).
-
Fabricate patch pipettes from borosilicate glass capillaries and fill them with an internal solution (e.g., containing in mM: 140 KCl, 2 MgCl2, 10 HEPES, 1 EGTA, 0.1 GTP, 2 ATP, pH adjusted to 7.2).
-
-
Whole-Cell Recording:
-
Establish a high-resistance seal (giga-seal) between the patch pipette and the cell membrane.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
Clamp the cell membrane at a holding potential (e.g., -80 mV).
-
-
Data Acquisition:
-
Activate the GIRK channels by applying a specific agonist for the co-expressed GPCR (e.g., acetylcholine for M2 receptors) to the external solution. This will induce an outward potassium current.
-
After establishing a stable baseline current, apply ifenprodil or traxoprodil at various concentrations to the perfusion solution.
-
Record the changes in the agonist-induced outward current in the presence of the test compounds.
-
-
Data Analysis:
-
Measure the amplitude of the GIRK current before and after the application of the test compounds.
-
Plot the percentage of inhibition of the GIRK current against the logarithm of the drug concentration.
-
Determine the IC50 value from the resulting concentration-response curve using non-linear regression.
-
Conclusion
The available data clearly indicate that traxoprodil offers a significant improvement in selectivity over ifenprodil by eliminating its activity at α1-adrenergic receptors. This is a crucial advantage for research applications aiming to isolate the effects of GluN2B-NMDA receptor antagonism and for the development of therapeutics with a reduced risk of cardiovascular side effects. However, a comprehensive understanding of traxoprodil's off-target profile is still incomplete, with a notable lack of publicly available data on its activity at sigma receptors and GIRK channels. Further investigation into these potential off-target interactions is warranted to fully characterize the pharmacological profile of traxoprodil and to guide its future development and application. Researchers using either compound should be aware of their respective off-target profiles and employ appropriate control experiments to ensure the accurate interpretation of their findings.
References
- 1. Ifenprodil | C21H27NO2 | CID 3689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CP-101606 Pfizer Inc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Cross-Study Validation of CP-101,606: A Comparative Guide to its Neuroprotective Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective agent CP-101,606 with other alternatives, supported by experimental data from multiple studies. CP-101,606 (also known as traxoprodil) is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit.[1][2][3][4] This selectivity is believed to contribute to its neuroprotective effects by inhibiting excessive calcium influx following glutamate release in pathological conditions like stroke and traumatic brain injury, while potentially offering a better safety profile than less selective NMDA receptor antagonists.[3][4]
Quantitative Neuroprotective Effects of CP-101,606
The neuroprotective efficacy of CP-101,606 has been quantified in various preclinical models of neuronal injury. The following tables summarize key findings from these studies.
Table 1: In Vitro Neuroprotection Studies of CP-101,606
| Cell Type | Insult | Outcome Measure | CP-101,606 Concentration | Result | Reference |
| Cultured Hippocampal Neurons | Glutamate Perfusion | Neurotoxicity | IC50 = 11 nM (during perfusion) | Potent protection against glutamate-induced toxicity.[3][4] | [3][4] |
| Cultured Hippocampal Neurons | Glutamate Perfusion | Neurotoxicity | IC50 = 35 nM (after perfusion) | Protection even when administered after the initial insult.[3][4] | [3][4] |
| Cultured Cerebellar Neurons | Glutamate Perfusion | Neurotoxicity | Up to 10 µM | No significant protection observed.[3][4] | [3][4] |
Table 2: In Vivo Neuroprotection Studies of CP-101,606 in Animal Models
| Animal Model | Injury Model | Treatment Details | Outcome Measure | Result | Reference |
| Rat | Acute Subdural Hematoma | Infusion 30 min post-hematoma | Reduction of Ischemic Brain Damage | 29% reduction (low dose), 37% reduction (high dose).[5] | [5] |
| Rat | Thromboembolic Stroke | 14.4 mg/kg 2 hours post-stroke | Brain Infarct Volume | Significant reduction to 20.8 ± 14.3% (vs. 39.4 ± 8.6% in vehicle).[6] | [6] |
| Rat | Thromboembolic Stroke | 28.8 mg/kg 2 hours post-stroke | Brain Infarct Volume | Significant reduction to 10.9 ± 3.2% (vs. 39.4 ± 8.6% in vehicle).[6] | [6] |
| Rat | Thromboembolic Stroke | 28.8 mg/kg 2 hours post-stroke | Post-stroke Seizure Activity | Decreased seizure activity.[6] | [6] |
| Rat | Cortical Compression Ischemia | Increasing doses (1, 5, 10, 20 mg/kg) | Functional Recovery & Brain Damage | Dose-dependent improvement in functional recovery and protection against ischemic damage.[7] | [7] |
| Rat | Fluid-Percussion Brain Injury | 6.5 mg/kg i.p. 15 min post-injury, then 1.5 mg/kg/h for 24h | Spatial Memory (Morris Water Maze) | Significantly attenuated spatial memory impairment.[8] | [8] |
Comparison with Alternative Neuroprotective Agents
Studies have compared the neuroprotective effects of CP-101,606 with "first-generation," less selective NMDA receptor antagonists such as MK-801 (Dizocilpine) and Selfotel (CGS-19755).
Table 3: Comparative Neuroprotective Efficacy
| Agent | Animal Model | Key Findings | Advantages of CP-101,606 | Reference |
| CP-101,606 vs. MK-801, D-CPP-ene, Selfotel | Rat Subdural Hematoma | The magnitude of neuroprotection with CP-101,606 was comparable to that of the first-generation antagonists.[5] | Claimed to have fewer psychomotor and behavioral side effects.[5] | [5] |
| CP-101,606 vs. MK-801 | Rat Fluid-Percussion Brain Injury | CP-101,606 attenuated spatial memory impairment without the significant learning and memory deficits observed with MK-801 in the Morris water maze.[8][9] | Does not impair spatial memory at doses that occupy hippocampal NR1/NR2B receptors.[9] | [8][9] |
Signaling Pathways in NR2B-Mediated Excitotoxicity and Neuroprotection
The neuroprotective action of CP-101,606 is rooted in its ability to block the downstream signaling cascades initiated by the overactivation of NR2B-containing NMDA receptors.
Experimental Protocols
Detailed methodologies are crucial for the cross-study validation of CP-101,606's neuroprotective effects.
In Vitro Glutamate-Induced Neurotoxicity Assay
-
Cell Culture: Primary hippocampal or cerebellar neurons are cultured from embryonic rats.
-
Induction of Neurotoxicity: Neurons are exposed to a toxic concentration of glutamate.
-
Drug Application: CP-101,606 is added to the culture medium either during or immediately after glutamate exposure.
-
Assessment of Neuroprotection: Neuronal viability is assessed using methods such as lactate dehydrogenase (LDH) release assay or by counting surviving neurons stained with vital dyes. The IC50 value, representing the concentration of the drug that provides 50% protection, is then calculated.[3][4]
Animal Models of Stroke and Traumatic Brain Injury
-
Thromboembolic Stroke Model:
-
Animal: Male Wistar rats.
-
Procedure: Focal cerebral ischemia is induced by embolization of the right middle cerebral artery.
-
Drug Administration: CP-101,606 is administered intravenously at specified doses (e.g., 14.4 mg/kg or 28.8 mg/kg) two hours after the induction of stroke.
-
Assessment: Brain infarction volume is measured 48 hours post-ischemia. Neurobehavioral outcomes are also assessed.[6]
-
-
Acute Subdural Hematoma Model:
-
Animal: Rats.
-
Procedure: An acute subdural hematoma is created by the slow injection of autologous blood into the parietal subdural space.
-
Drug Administration: CP-101,606 is infused 30 minutes after the induction of the hematoma.
-
Assessment: Brain damage is assessed histologically at multiple coronal planes four hours after the hematoma induction.[5]
-
-
Fluid-Percussion Traumatic Brain Injury Model:
-
Animal: Rats.
-
Procedure: A fluid-percussion device is used to induce a standardized level of brain injury.
-
Drug Administration: CP-101,606 is administered intraperitoneally 15 minutes post-injury, followed by a continuous subcutaneous infusion for 24 hours.
-
Assessment: Cognitive function, specifically spatial memory, is evaluated using the Morris Water Maze test at a set time point (e.g., 2 days) post-injury.[8]
-
References
- 1. NR2A and NR2B subunits differentially mediate MAP kinase signaling and mitochondrial morphology following excitotoxic insult - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of the selective NMDA receptor antagonist traxoprodil in the treatment of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CP-101606 Pfizer Inc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CP-101606 Pfizer Inc. | Semantic Scholar [semanticscholar.org]
- 5. The neuroprotective effect of the forebrain-selective NMDA antagonist CP101,606 upon focal ischemic brain damage caused by acute subdural hematoma in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reduced brain infarct volume and improved neurological outcome by inhibition of the NR2B subunit of NMDA receptors by using CP101,606-27 alone and in combination with rt-PA in a thromboembolic stroke model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The NMDA NR2B subunit-selective receptor antagonist, CP-101,606, enhances the functional recovery the NMDA NR2B subunit-selective receptor and reduces brain damage after cortical compression-induced brain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the novel NMDA antagonists CP-98,113, CP-101,581 and CP-101,606 on cognitive function and regional cerebral edema following experimental brain injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of (+/-)-CP-101,606, an NMDA receptor NR2B subunit selective antagonist, in the Morris watermaze - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Traxoprodil and Other NR2B Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Traxoprodil and other prominent NR2B-selective N-methyl-D-aspartate (NMDA) receptor antagonists. This analysis is supported by experimental data to inform preclinical and clinical research decisions.
The NR2B subunit of the NMDA receptor has emerged as a critical target for therapeutic intervention in a range of central nervous system (CNS) disorders, including depression, neurodegenerative diseases, and stroke. Antagonists selective for this subunit are hypothesized to offer a more favorable side-effect profile compared to non-selective NMDA receptor blockers. Traxoprodil (CP-101,606), developed by Pfizer, was a pioneering compound in this class. While its development was halted due to cardiac side effects, its study has provided valuable insights into the therapeutic potential of NR2B antagonism. This guide compares Traxoprodil with other notable NR2B antagonists, focusing on their pharmacological profiles, preclinical efficacy, and clinical findings.
Comparative Data of NR2B Antagonists
The following tables summarize key quantitative data for Traxoprodil and other selected NR2B antagonists, including Ifenprodil and Rislenemdaz (MK-0657), to facilitate a direct comparison of their properties.
| Compound | Binding Affinity (Ki) | Potency (IC50) | Selectivity | Mechanism of Action |
| Traxoprodil (CP-101,606) | Not explicitly found in a comparative study | Not explicitly found in a comparative study | High for NR2B subunit | Non-competitive antagonist at the ifenprodil site on the NR2B subunit |
| Ifenprodil | ~0.34 µM for NR2B[1] | 79 ± 8 nM (electrophysiology)[2] | ~400-fold lower affinity for NR2A[1] | Non-competitive antagonist at the ifenprodil site on the NR2B subunit |
| Rislenemdaz (MK-0657/CERC-301) | 8.1 nM[3] | 3.6 nM (calcium influx assay)[4] | >1000-fold for NR2B vs other targets[4] | Orally active, selective NR2B antagonist |
| Ro 25-6981 | Not explicitly found | 0.009 µM for NR2B vs. 52 µM for NR2A[5] | Highly selective for NR2B | Selective NR2B antagonist |
| Compound | Oral Bioavailability | Half-life (t1/2) | Metabolism | Key Preclinical/Clinical Findings & Adverse Events |
| Traxoprodil (CP-101,606) | Nonlinear and dose-dependent in extensive metabolizers; ~39.5% at 100mg.[6] | ~2-4 hours (IV) in extensive metabolizers; 26.9 hours in poor metabolizers.[6][7] | Primarily by CYP2D6.[6][7] | Showed rapid antidepressant effects in a small clinical trial for treatment-resistant depression (TRD)[8]. Modest benefit in stroke trials[8]. Development halted due to QT prolongation[8]. |
| Ifenprodil | Not specified | Not specified | Not specified | Potentiates antidepressant-like effects of other drugs in preclinical models[9]. Also exhibits activity at α1-adrenergic receptors, leading to side effects[10]. |
| Rislenemdaz (MK-0657/CERC-301) | High oral bioavailability.[3][11] | 14-17 hours (parent); 21-26 hours (active metabolite).[11][12] | Not specified | Showed some antidepressant properties in a pilot study for TRD[3][13]. Larger Phase II trials failed to demonstrate significant efficacy[14][15]. No significant ECG effects observed, unlike Traxoprodil[3][11]. |
Experimental Protocols
Forced Swim Test (Mouse Model of Antidepressant Efficacy)
The forced swim test is a widely used behavioral assay to screen for antidepressant-like activity in rodents.[13][15]
Objective: To assess the antidepressant-like effects of NR2B antagonists by measuring the duration of immobility in mice forced to swim in an inescapable cylinder. A reduction in immobility time is indicative of an antidepressant-like effect.
Materials:
-
Transparent Plexiglas cylinders (e.g., 30 cm height x 20 cm diameter).[13]
-
Water bath to maintain water temperature.
-
Video recording equipment.
-
Test compounds (e.g., Traxoprodil) and vehicle control.
Procedure:
-
Apparatus Preparation: Cylinders are filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or feet (e.g., 15 cm).[13]
-
Animal Acclimation: Mice are brought to the testing room at least 1 hour before the experiment to acclimate.
-
Drug Administration: The test compound (e.g., Traxoprodil at doses of 5, 10, 20, and 40 mg/kg) or vehicle is administered intraperitoneally (i.p.) 60 minutes before the test.[4]
-
Test Session: Each mouse is gently placed into a cylinder of water for a 6-minute session.[13]
-
Behavioral Recording: The entire session is recorded for later analysis.
-
Data Analysis: An observer, blind to the treatment groups, scores the duration of immobility during the last 4 minutes of the 6-minute test.[13] Immobility is defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep the head above water.
-
Statistical Analysis: The mean immobility time for each treatment group is compared to the vehicle control group using appropriate statistical tests (e.g., one-way ANOVA followed by Dunnett's post-hoc test).
NMDA Receptor Binding Assay ([3H]Ifenprodil Radioligand Assay)
This assay is used to determine the binding affinity of test compounds for the NR2B subunit of the NMDA receptor.
Objective: To quantify the inhibitory constant (Ki) of unlabeled NR2B antagonists by measuring their ability to displace the binding of a radiolabeled ligand, [3H]ifenprodil, from brain membrane preparations.
Materials:
-
Rat brain tissue (cortex and hippocampus).
-
[3H]Ifenprodil (radioligand).
-
Unlabeled test compounds (e.g., Traxoprodil, Ifenprodil, Rislenemdaz).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Homogenizer.
-
Centrifuge.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Dissect rat brain cortex and hippocampus on ice.
-
Homogenize the tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In test tubes, combine the brain membrane preparation, a fixed concentration of [3H]ifenprodil (e.g., 1-5 nM), and varying concentrations of the unlabeled test compound.
-
For total binding, omit the unlabeled test compound.
-
For non-specific binding, include a high concentration of an unlabeled NR2B ligand (e.g., 10 µM ifenprodil).
-
Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a set duration to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
NR2B Signaling Pathway
The following diagram illustrates the central role of the NR2B subunit in postsynaptic signaling cascades implicated in synaptic plasticity and cell survival.
NR2B subunit downstream signaling cascade.
Experimental Workflow: Preclinical Antidepressant Screening
The diagram below outlines a typical workflow for the preclinical evaluation of novel NR2B antagonists for antidepressant-like activity.
References
- 1. pdspdb.unc.edu [pdspdb.unc.edu]
- 2. Antidepressant actions of ketamine: from molecular mechanisms to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. mdpi.com [mdpi.com]
- 7. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NR2B Signaling Regulates the Development of Synaptic AMPA Receptor Current - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Randomized, Placebo-Controlled, Crossover Pilot Trial of the Oral Selective NR2B Antagonist MK-0657 in Patients With Treatment-Resistant Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Investigational Drugs for the Treatment of Depression (Part 2): Glutamatergic, Cholinergic, Sestrin Modulators, and Other Agents [frontiersin.org]
- 12. Rislenemdaz - Wikipedia [en.wikipedia.org]
- 13. The development of glutamate-based antidepressants is taking longer than expected - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Traxoprodil Produces Antidepressant-Like Behaviors in Chronic Unpredictable Mild Stress Mice through BDNF/ERK/CREB and AKT/FOXO/Bim Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of NR2B Antagonists: A Comparative Analysis in Knockout Models
The N-methyl-D-aspartate (NMDA) receptor is a critical component of excitatory neurotransmission in the central nervous system, playing a key role in synaptic plasticity, learning, and memory. The receptor is a heterotetramer typically composed of two GluN1 (formerly NR1) subunits and two GluN2 (formerly NR2) subunits. The diverse family of GluN2 subunits (GluN2A, GluN2B, GluN2C, GluN2D) imparts distinct pharmacological and biophysical properties to the receptor complex.
The GluN2B (NR2B) subunit, in particular, has been a major focus of drug development due to its association with various neurological and psychiatric disorders, including neuropathic pain, depression, and neurodegenerative diseases. Consequently, developing antagonists that are highly specific for NR2B-containing NMDA receptors is a primary goal to achieve therapeutic effects while minimizing off-target side effects. This guide compares the specificity of the selective NR2B antagonist, Traxoprodil (CP-101,606), and other compounds, with a focus on validation using NR2B knockout models—the gold standard for confirming on-target activity.
Comparative Specificity of NR2B Antagonists
The table below summarizes the binding affinity and functional activity of various compounds at NMDA receptor subtypes. A higher affinity (lower Kᵢ value) for NR2B coupled with a significantly lower affinity for other subunits (e.g., NR2A) indicates greater specificity. The ultimate test of specificity, however, comes from functional assays in wild-type versus knockout models, where the compound's effect should be markedly diminished or absent in animals lacking the target subunit.
| Compound | Target(s) | NR2B Affinity (Kᵢ, nM) | NR2A Affinity (Kᵢ, nM) | Specificity Ratio (NR2A Kᵢ / NR2B Kᵢ) | Effect in NR2B Knockout Model |
| Traxoprodil (CP-101,606) | NR2B | ~1-5 | >1000 | >200-1000 | Significantly reduced or abolished |
| Ifenprodil | NR2B, α1-adrenergic | ~3-10 | >5000 | >500 | Significantly reduced or abolished |
| Ro 25-6981 | NR2B | ~1-10 | >5000 | >500 | Significantly reduced or abolished |
| MK-801 (Dizocilpine) | Non-selective Channel Blocker | N/A (Binds inside channel) | N/A (Binds inside channel) | N/A | Effect retained |
| AP5 (APV) | Competitive Antagonist | Binds to glutamate site | Binds to glutamate site | Non-selective | Effect retained |
Experimental Methodologies for Specificity Validation
Confirming the on-target specificity of a compound like Traxoprodil requires a multi-step approach, culminating in studies using genetically modified animal models.
Radioligand Binding Assays
This in vitro method is used to determine the binding affinity of a compound for different receptor subtypes.
-
Objective : To quantify the affinity (Kᵢ) of the test compound for NR2B-containing receptors versus other NMDA receptor subtypes (e.g., NR2A).
-
Protocol :
-
Membrane Preparation : Cell membranes are prepared from cell lines (e.g., HEK293 or CHO) stably expressing specific NMDA receptor subunit combinations (e.g., GluN1/GluN2A or GluN1/GluN2B).
-
Assay : The membranes are incubated with a radiolabeled ligand known to bind to the target site (e.g., [³H]ifenprodil for the NR2B subunit).
-
Competition : The incubation is performed in the presence of varying concentrations of the unlabeled test compound (e.g., Traxoprodil).
-
Detection : After incubation, the membranes are washed to remove unbound ligand, and the amount of bound radioactivity is measured using a scintillation counter.
-
Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
-
In Vitro Electrophysiology
This functional assay measures the ability of a compound to inhibit the activity of NMDA receptors.
-
Objective : To assess the functional inhibition of NMDA receptor-mediated currents by the antagonist in a controlled cellular environment.
-
Protocol :
-
Cell Culture : HEK293 cells are transfected to express specific NMDA receptor subtypes, or primary neurons are cultured.
-
Patch-Clamp Recording : Whole-cell patch-clamp recordings are performed. The cell is voltage-clamped, and currents are evoked by applying NMDA and its co-agonist, glycine.
-
Compound Application : The test compound is applied to the cell at various concentrations, and the resulting inhibition of the NMDA-evoked current is measured.
-
Analysis : Concentration-response curves are generated to determine the IC₅₀ of the compound for each receptor subtype. A significantly higher IC₅₀ for NR2A-containing receptors compared to NR2B-containing receptors demonstrates functional specificity.
-
In Vivo Studies in NR2B Knockout Models
This is the definitive step for validating that the physiological and behavioral effects of a drug are mediated through its intended target.
-
Objective : To determine if the pharmacological effect of the compound is absent in animals genetically engineered to lack the NR2B subunit.
-
Protocol :
-
Animal Models : Experiments are conducted using wild-type (WT) mice and conditional or total NR2B knockout (KO) mice.
-
Pharmacological Challenge : Both WT and KO animals are administered the test compound (e.g., Traxoprodil) or a vehicle control.
-
Endpoint Measurement : A relevant physiological or behavioral endpoint is measured. For an NR2B antagonist, this could be a test for antidepressant-like effects (e.g., forced swim test), anxiolytic effects (e.g., elevated plus maze), or alteration in synaptic plasticity (e.g., Long-Term Potentiation).
-
Analysis : The results from the WT and KO groups are compared. If the compound is specific, it should produce a significant effect in WT animals, but this effect should be absent or greatly attenuated in the NR2B KO animals.
-
Visualizing Pathways and Workflows
NMDA Receptor Signaling and Antagonist Action
A Comparative In Vitro Analysis of CP-101,606 and Memantine: Two Distinct NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of two notable N-methyl-D-aspartate (NMDA) receptor antagonists: CP-101,606 (also known as traxoprodil) and memantine. While both compounds target the NMDA receptor, a key player in synaptic plasticity, learning, and memory, they exhibit fundamentally different mechanisms of action, subunit selectivity, and potency. This analysis is based on a compilation of data from various in vitro studies.
Mechanism of Action and Binding Sites
CP-101,606 is a potent and selective negative allosteric modulator of NMDA receptors containing the GluN2B (formerly NR2B) subunit.[1][2][3][4] It binds to a site on the N-terminal domain of the GluN2B subunit, distinct from the glutamate agonist binding site or the ion channel pore.[1] This allosteric modulation prevents the conformational changes necessary for channel activation.
In contrast, memantine is a low to moderate affinity, uncompetitive open-channel blocker of the NMDA receptor.[5][6][7] Its primary binding site is located within the ion channel pore, at or near the magnesium (Mg²⁺) binding site.[8] As an open-channel blocker, memantine can only access its binding site when the channel is opened by the binding of both glutamate and a co-agonist (glycine or D-serine).[5][6] This mechanism is also voltage-dependent, meaning the blockade is more pronounced at hyperpolarized membrane potentials and is relieved upon depolarization.[7][9]
Quantitative In Vitro Data
Table 1: In Vitro Potency of CP-101,606
| Parameter | Value | Cell Type/Preparation | NMDA Receptor Subunit | Experimental Condition |
| IC₅₀ | 11 nM | Cultured rat hippocampal neurons | Endogenous (likely GluN2B-containing) | Inhibition of glutamate-induced neurotoxicity |
Table 2: In Vitro Potency and Kinetics of Memantine
| Parameter | Value | Cell Type/Preparation | NMDA Receptor Subunit | Experimental Condition |
| IC₅₀ | ~1 µM | Dissociated rat retinal ganglion cells | Endogenous | Whole-cell recording at -60 mV, in the presence of 200 µM NMDA |
| IC₅₀ | 1.25 ± 0.04 µM | HEK293T cells | Recombinant GluN1/GluN2A | Whole-cell voltage-clamp recordings at -66 mV |
| IC₅₀ | 0.3 µM | Xenopus oocytes | Recombinant human GluN1/GluN2A | At -80 mV |
| IC₅₀ | 0.46 µM | Xenopus oocytes | Recombinant rat GluN1a/GluN2B | At -70 mV |
| Macroscopic blocking rate (k_on) | 4 x 10⁵ M⁻¹s⁻¹ | Dissociated rat retinal ganglion cells | Endogenous | Whole-cell recording |
| Macroscopic unblocking rate (k_off) | 0.44 s⁻¹ | Dissociated rat retinal ganglion cells | Endogenous | Whole-cell recording |
Experimental Protocols
Whole-Cell Electrophysiology for Memantine
The inhibitory effects and kinetics of memantine on NMDA receptors are commonly assessed using whole-cell patch-clamp electrophysiology.[6][7][10]
-
Cell Preparation: Studies have utilized primary cultures of neurons (e.g., rat retinal ganglion cells, hippocampal neurons) or human embryonic kidney (HEK293) cells transiently transfected with specific NMDA receptor subunit combinations (e.g., GluN1/GluN2A, GluN1/GluN2B).[6][10]
-
Recording Conditions: Cells are voltage-clamped at a holding potential, typically between -60 mV and -80 mV. NMDA receptor-mediated currents are evoked by the application of NMDA (e.g., 200 µM) and a co-agonist like glycine.
-
Drug Application: A rapid superfusion system is used to apply memantine at various concentrations to determine the dose-dependent inhibition of the NMDA-evoked current.
-
Data Analysis: The steady-state inhibition at each concentration is used to construct a concentration-inhibition curve and calculate the IC₅₀ value using the Hill equation. Kinetic parameters like the blocking (k_on) and unblocking (k_off) rates are determined by fitting the time course of current inhibition and recovery with exponential functions.
Neuroprotection Assay for CP-101,606
The neuroprotective efficacy of CP-101,606 has been quantified through neurotoxicity assays in primary neuronal cultures.
-
Cell Culture: Primary hippocampal neurons are cultured from embryonic rats.
-
Induction of Excitotoxicity: Neurotoxicity is induced by exposing the neuronal cultures to a high concentration of glutamate.
-
Drug Treatment: CP-101,606 is co-applied with glutamate at varying concentrations.
-
Assessment of Cell Viability: Cell death is quantified after a set incubation period (e.g., 24 hours) using methods such as lactate dehydrogenase (LDH) release assays or fluorescent viability stains (e.g., propidium iodide).
-
Data Analysis: The concentration of CP-101,606 that produces a 50% reduction in glutamate-induced cell death is determined as the IC₅₀ value.
Signaling Pathway and Mechanism of Action Diagrams
Caption: Mechanisms of action for Memantine and CP-101,606.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of (+/-)-CP-101,606, an NMDA receptor NR2B subunit selective antagonist, in the Morris watermaze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CP-101,606, an NR2B subunit selective NMDA receptor antagonist, inhibits NMDA and injury induced c-fos expression and cortical spreading depression in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Open-channel block of N-methyl-D-aspartate (NMDA) responses by memantine: therapeutic advantage against NMDA receptor-mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of memantine block of NMDA-activated channels in rat retinal ganglion cells: uncompetitive antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacodynamics of Memantine: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Memantine binding to a superficial site on NMDA receptors contributes to partial trapping - PMC [pmc.ncbi.nlm.nih.gov]
Traxoprodil Shows Promise in Preclinical Models of Treatment-Resistant Depression
For Immediate Release:
New comparative analyses of preclinical data indicate that Traxoprodil, a selective NMDA receptor antagonist, demonstrates significant antidepressant-like effects in animal models of depression resistant to conventional antidepressant therapies. These findings, detailed below, offer valuable insights for researchers and drug development professionals in the ongoing search for more effective treatments for treatment-resistant depression (TRD).
A key study highlights Traxoprodil's superior efficacy and faster onset of action compared to the widely prescribed selective serotonin reuptake inhibitor (SSRI), fluoxetine, in a Chronic Unpredictable Mild Stress (CUMS) model in mice. This model is designed to mimic the conditions of chronic stress that can lead to depression and treatment resistance in humans.
Comparative Efficacy in a Chronic Stress Model
In a head-to-head comparison within the CUMS model, Traxoprodil demonstrated a dose-dependent and more rapid antidepressant effect than fluoxetine.[1] Key behavioral markers of depression, such as anhedonia (the inability to feel pleasure) and behavioral despair, were assessed using the Sucrose Preference Test (SPT), the Forced Swim Test (FST), and the Tail Suspension Test (TST).[1]
Higher doses of Traxoprodil (20 mg/kg and 40 mg/kg) significantly increased sucrose preference, indicating a reduction in anhedonia, as early as 7 days into treatment.[1] In contrast, fluoxetine (5 mg/kg) and a lower dose of Traxoprodil (10 mg/kg) did not show a significant effect until after 21 days of administration.[1]
Similarly, in the FST and TST, which measure behavioral despair, the higher doses of Traxoprodil significantly reduced immobility time at both 7 and 14 days, whereas fluoxetine and the lower dose of Traxoprodil only showed a significant effect at the 21-day mark.[1] These results suggest a more rapid onset of antidepressant action for Traxoprodil compared to fluoxetine in this model of resistant depression.[1]
Table 1: Effect of Traxoprodil and Fluoxetine on Sucrose Preference in CUMS Mice[1]
| Treatment Group | Day 7 (Sucrose Preference %) | Day 14 (Sucrose Preference %) | Day 21 (Sucrose Preference %) |
| Control | ~85% | ~85% | ~85% |
| CUMS + Vehicle | ~65% | ~65% | ~65% |
| CUMS + Traxoprodil (10 mg/kg) | No significant increase | No significant increase | Significant increase |
| CUMS + Traxoprodil (20 mg/kg) | Significant increase | Significant increase | Significant increase |
| CUMS + Traxoprodil (40 mg/kg) | Significant increase | Significant increase | No significant increase |
| CUMS + Fluoxetine (5 mg/kg) | No significant increase | No significant increase | Significant increase |
Table 2: Effect of Traxoprodil and Fluoxetine on Immobility Time in the Forced Swim Test (FST) in CUMS Mice[1]
| Treatment Group | Day 7 (Immobility Time in s) | Day 14 (Immobility Time in s) | Day 21 (Immobility Time in s) |
| Control | ~120 s | ~120 s | ~120 s |
| CUMS + Vehicle | ~180 s | ~180 s | ~180 s |
| CUMS + Traxoprodil (10 mg/kg) | No significant decrease | No significant decrease | Significant decrease |
| CUMS + Traxoprodil (20 mg/kg) | Significant decrease | Significant decrease | Significant decrease |
| CUMS + Traxoprodil (40 mg/kg) | Significant decrease | Significant decrease | Significant decrease |
| CUMS + Fluoxetine (5 mg/kg) | No significant decrease | No significant decrease | Significant decrease |
Potentiation of Existing Antidepressants
Further studies have demonstrated Traxoprodil's ability to enhance the efficacy of other classes of antidepressants. In the Forced Swim Test, co-administration of a sub-therapeutic dose of Traxoprodil with sub-therapeutic doses of imipramine (a tricyclic antidepressant), fluoxetine, or escitalopram (SSRIs) resulted in a significant antidepressant-like effect.[2][3] This suggests a synergistic interaction that could be beneficial in overcoming resistance to these established treatments.
Table 3: Potentiation of Antidepressant Effects by Traxoprodil in the Forced Swim Test (FST) in Mice[2][3]
| Treatment Group | Immobility Time (s) |
| Vehicle | Baseline Immobility |
| Traxoprodil (sub-therapeutic dose) | No significant change from baseline |
| Imipramine (sub-therapeutic dose) | No significant change from baseline |
| Traxoprodil + Imipramine (sub-therapeutic doses) | Significant decrease from baseline |
| Fluoxetine (sub-therapeutic dose) | No significant change from baseline |
| Traxoprodil + Fluoxetine (sub-therapeutic doses) | Significant decrease from baseline |
| Escitalopram (sub-therapeutic dose) | No significant change from baseline |
| Traxoprodil + Escitalopram (sub-therapeutic doses) | Significant decrease from baseline |
Experimental Protocols
Chronic Unpredictable Mild Stress (CUMS) Model
The CUMS protocol is a widely used preclinical model to induce a state of chronic stress in rodents, leading to behavioral changes that resemble symptoms of depression, including anhedonia and behavioral despair.[1][4][5] The protocol involves the sequential and unpredictable application of a variety of mild stressors over a prolonged period.
Methodology:
-
Animal Housing: Mice are individually housed to increase their susceptibility to social stressors.
-
Stressors: A battery of mild stressors is applied randomly and continuously over several weeks. These stressors may include:
-
Cage tilt (45 degrees)
-
Wet bedding
-
Reversed light/dark cycle
-
Food and water deprivation for a short period
-
Forced swimming in cool water
-
Exposure to an empty water bottle
-
Cage change
-
-
Duration: The stress regimen is typically maintained for at least 4-6 weeks to induce a stable depressive-like phenotype.
-
Behavioral Testing: Following the stress period, animals are subjected to behavioral tests such as the Sucrose Preference Test, Forced Swim Test, and Tail Suspension Test to assess the degree of depressive-like behavior.[1]
Forced Swim Test (FST)
The FST is a common behavioral test used to screen for antidepressant efficacy.[1][2] It is based on the principle that an animal will cease struggling and become immobile when placed in an inescapable, stressful situation (a container of water). Antidepressant treatments are expected to reduce the duration of this immobility.
Methodology:
-
Apparatus: A transparent cylindrical container (e.g., 25 cm high, 16 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.[1]
-
Procedure:
-
Data Analysis: The duration of immobility is recorded during the final 4 minutes of the 6-minute session.[1] Immobility is defined as the cessation of struggling and floating motionless or making only small movements necessary to keep the head above water.[1]
Mechanism of Action: Signaling Pathways
Traxoprodil's antidepressant effects are attributed to its role as a selective antagonist of the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[6] This action modulates glutamatergic neurotransmission, which is increasingly implicated in the pathophysiology of depression.
The downstream signaling pathways affected by Traxoprodil in the context of its antidepressant-like effects include the BDNF/ERK/CREB and AKT/FOXO/Bim pathways.[1]
-
BDNF/ERK/CREB Pathway: Chronic stress is known to decrease the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neurogenesis and synaptic plasticity.[1] Traxoprodil treatment has been shown to reverse this deficit, leading to the activation of the Extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) signaling cascade.[1] This pathway is crucial for neuronal survival and the formation of new synapses.
-
AKT/FOXO/Bim Pathway: Traxoprodil also modulates the Protein Kinase B (AKT)/Forkhead box O (FOXO) pathway.[1] By inhibiting this pathway, Traxoprodil can reduce the expression of the pro-apoptotic protein Bim, thereby promoting cell survival.[1]
Conclusion
The available preclinical data strongly suggest that Traxoprodil holds potential as a novel therapeutic for treatment-resistant depression. Its rapid onset of action and efficacy in models where traditional antidepressants show limited effect warrant further investigation. While direct comparative studies with other NMDA receptor modulators like ketamine are needed to fully elucidate its relative therapeutic profile, the current findings position Traxoprodil as a compelling candidate for further drug development. The elucidation of its downstream signaling pathways provides a solid foundation for understanding its mechanism of action and for the identification of potential biomarkers for treatment response.
References
- 1. Traxoprodil Produces Antidepressant-Like Behaviors in Chronic Unpredictable Mild Stress Mice through BDNF/ERK/CREB and AKT/FOXO/Bim Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Traxoprodil, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jove.com [jove.com]
- 6. Traxoprodil - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Safe Disposal of Laboratory Reagents: A Procedural Guide
The cornerstone of safe chemical handling and disposal is the Safety Data Sheet (SDS) . Before any disposal procedures are initiated, the SDS for the specific chemical must be obtained and thoroughly reviewed. This document contains critical information regarding the chemical's hazards, handling, storage, and disposal.
Quantitative Data Summary for Chemical Disposal
To facilitate a clear understanding and comparison of disposal-related parameters for any given laboratory chemical, researchers should extract and summarize key quantitative data from the SDS into a structured table. This practice ensures that critical information is readily accessible and can be easily communicated to safety personnel.
| Parameter | Value | Units | Source (SDS Section) | Notes |
| pH | Section 9 | Indicates corrosivity. | ||
| Flash Point | °C / °F | Section 9 | Determines flammability. | |
| LD50 (Oral) | mg/kg | Section 11 | Indicates acute toxicity. | |
| LC50 (Inhalation) | ppm or mg/L | Section 11 | Indicates acute toxicity. | |
| Solubility in Water | g/L | Section 9 | Insoluble in water.[1] | |
| Reactive Hazards | Section 10 | Note any incompatibilities. | ||
| Specific Gravity | Section 9 | |||
| Vapor Pressure | Section 9 |
Experimental Protocols for Waste Characterization
In instances where a chemical is novel or its properties are not fully characterized, a series of standardized experimental protocols may be necessary to determine its hazardous characteristics for proper disposal. These tests should only be performed by trained personnel in a controlled laboratory setting.
1. Flammability Test (Flash Point Determination):
-
Objective: To determine the lowest temperature at which a chemical's vapors will ignite.
-
Methodology: A small, contained sample of the substance is heated slowly. An ignition source is passed over the surface of the liquid at regular temperature intervals. The temperature at which a flash is observed is recorded as the flash point.
2. Corrosivity Test (pH Measurement):
-
Objective: To determine the pH of an aqueous solution of the chemical.
-
Methodology: A calibrated pH meter is used to measure the pH of a 10% aqueous solution of the substance. A pH of ≤ 2 or ≥ 12.5 typically indicates a corrosive waste.
3. Reactivity Test:
-
Objective: To determine if the chemical is unstable, reacts violently with water, or releases toxic gases.
-
Methodology: Small quantities of the substance are carefully subjected to various conditions (e.g., addition of water, heat, or a common oxidizing agent) in a controlled environment, such as a fume hood, to observe any vigorous reactions, gas evolution, or detonation.
Procedural Steps for Proper Disposal
The following is a step-by-step guide for the safe disposal of a laboratory chemical, assuming the SDS has been consulted and the waste has been characterized.
Step 1: Waste Identification and Characterization
-
Consult the SDS to determine the chemical's hazards (e.g., flammable, corrosive, reactive, toxic).
-
If the chemical is a mixture, identify all components and their approximate concentrations.
Step 2: Selection of Appropriate Waste Container
-
Choose a container that is compatible with the chemical waste. For example, do not store corrosive acids in metal containers.
-
The container must be in good condition, with a secure, leak-proof lid.
-
Ensure the container is of an appropriate size for the amount of waste to be generated.
Step 3: Proper Labeling of Waste Container
-
Label the waste container clearly and accurately before adding any waste.
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents
-
The specific hazard(s) (e.g., Flammable, Corrosive)
-
The date accumulation started
-
The Principal Investigator's name and laboratory location
-
Step 4: Segregation of Waste
-
Never mix incompatible waste streams. For example, acids should not be mixed with bases or organic solvents with oxidizers.
-
Store different categories of chemical waste in separate secondary containment trays to prevent accidental mixing.
Step 5: Accumulation and Storage
-
Keep waste containers closed at all times, except when adding waste.
-
Store waste in a designated, well-ventilated satellite accumulation area.
-
Do not accumulate more than 55 gallons of a particular hazardous waste stream in the laboratory.
Step 6: Arranging for Disposal
-
Once a waste container is full, or if the project is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.
-
Provide EHS with a completed hazardous waste pickup request form, including all necessary information from the waste label.
Logical Workflow for Chemical Disposal
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical.
Caption: A flowchart illustrating the procedural steps for safe laboratory chemical waste disposal.
References
Essential Safety and Handling Protocols for TA-606
Disclaimer: Publicly available information does not readily identify a chemical substance designated as "TA-606" requiring specific personal protective equipment for laboratory handling. The information presented below is a generalized template based on best practices for handling chemical compounds in a research and development setting. Researchers, scientists, and drug development professionals should always refer to the specific Safety Data Sheet (SDS) and internal institutional guidelines for the exact compound .
This guide provides a framework for essential safety and logistical information, including operational and disposal plans for a hypothetical chemical compound, "this compound."
I. Personal Protective Equipment (PPE) and Engineering Controls
Proper selection and use of PPE are critical to minimizing exposure to hazardous chemicals. The following table summarizes recommended PPE and engineering controls for handling "this compound."
| Control Type | Minimum Requirement | Enhanced Precautions (for high concentration or large quantities) |
| Engineering Controls | Operate within a certified chemical fume hood. | Use of a glove box or other closed-system apparatus. |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields. | Chemical splash goggles and a face shield. |
| Hand Protection | Nitrile gloves (ensure compatibility with the solvent used). Check for breakthrough time. | Double-gloving with nitrile or neoprene gloves. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. | A chemically resistant apron or suit. |
| Respiratory Protection | Not typically required when using a fume hood. | A NIOSH-approved respirator with appropriate cartridges may be necessary for spill cleanup or if engineering controls are not sufficient. |
II. Chemical Handling and Experimental Workflow
Adherence to a standardized workflow is crucial for ensuring safety and experimental reproducibility. The following protocol outlines the key steps for handling "this compound" from preparation to disposal.
Experimental Protocol: General Handling Procedure
-
Preparation:
-
Review the Safety Data Sheet (SDS) for "this compound" and any other chemicals to be used.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Prepare all necessary equipment and reagents within the fume hood.
-
-
Execution:
-
Don all required PPE before handling the chemical.
-
Perform all manipulations of "this compound" (e.g., weighing, dissolving, reacting) within the fume hood to minimize inhalation exposure.
-
Use appropriate tools (e.g., spatulas, forceps) to handle solid forms of the compound.
-
Keep all containers of "this compound" sealed when not in use.
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that came into contact with "this compound" using an appropriate cleaning agent as specified in the institutional guidelines.
-
Properly label and store any remaining "this compound" according to its storage requirements (e.g., temperature, light sensitivity).
-
Segregate and dispose of all waste generated during the experiment according to the disposal plan.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.
-
III. Emergency Procedures and Disposal Plan
A clear plan for emergencies and waste disposal is mandatory for laboratory safety.
Emergency Response
| Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. Alert others and the laboratory supervisor. If the spill is large, contact the institutional safety office. For small spills, use an appropriate absorbent material and decontaminate the area, wearing full PPE. |
Waste Disposal
All waste materials contaminated with "this compound" must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, paper towels, and other solid materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix incompatible waste streams.
-
Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.
IV. Workflow and Safety Diagram
The following diagram illustrates the logical flow for the safe handling of a chemical agent like "this compound."
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
